Technical Documentation Center

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Chiral 1,7-Diazaspiro[3.4]octane Scaffolds

This is an in-depth technical guide on the synthesis of chiral 1,7-diazaspiro[3.4]octane scaffolds, designed for researchers and drug development professionals. Executive Summary: The "Escape from Flatland" The 1,7-diaza...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of chiral 1,7-diazaspiro[3.4]octane scaffolds, designed for researchers and drug development professionals.

Executive Summary: The "Escape from Flatland"

The 1,7-diazaspiro[3.4]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry. As an


-rich, conformationally restricted surrogate for piperazine and diazepane, it offers superior physicochemical properties—enhanced solubility, metabolic stability, and vector selectivity—while maintaining a low molecular weight.

Unlike its more common isomer, 2,6-diazaspiro[3.4]octane (often used as a direct piperazine replacement), the 1,7-isomer possesses a unique topology where the azetidine nitrogen is adjacent to the spiro-quaternary center. This structural nuance creates distinct vectors for substituent display, making it a privileged core for targeting epigenetic modulators (e.g., LSD1 inhibitors) and GPCRs.

This guide details the retrosynthetic logic, asymmetric synthetic protocols, and critical troubleshooting steps for accessing this scaffold.

Structural Architecture & Numbering

Precise nomenclature is critical due to the existence of multiple regioisomers (1,6-, 2,6-, and 6,7-diazaspiro).

  • Scaffold: Spiro[3.4]octane.[1][2][3][4][5][6][7]

  • Numbering Rule: Numbering begins at the atom adjacent to the spiro carbon in the smaller (azetidine) ring, proceeds through the spiro center, and around the larger (pyrrolidine) ring.

  • 1,7-Diazaspiro[3.4]octane:

    • Position 1: Nitrogen atom in the 4-membered ring (adjacent to spiro).

    • Position 4: Spiro quaternary carbon.

    • Position 7: Nitrogen atom in the 5-membered ring.

Stereochemistry: The scaffold possesses axial chirality potential if substituted, but primarily relies on the C4 spiro-center to define the 3D orientation of substituents. Enantiopure synthesis typically targets the


 or 

configuration at this quaternary carbon.

Retrosynthetic Analysis

The construction of the 1,7-diazaspiro[3.4]octane core generally relies on three primary disconnections. The choice depends on the desired substitution pattern and the availability of chiral starting materials.

Strategy A: The Spiro-Lactam Reduction (Primary Route for 1,7-Isomer)

This is the most robust route for the 1,7-isomer. It involves constructing a spiro-lactam (specifically a pyrrolidone fused to an azetidine) and reducing it.

  • Disconnection: C–N bond in the pyrrolidine ring.

  • Key Intermediate: tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate.

  • Precursor: Alkylation of a protected azetidine carboxylate followed by cyclization.

Strategy B: [3+2] Cycloaddition (Alternative for 2,6-Isomer)

While primarily used for the 2,6-isomer, this can be adapted using specific dipoles.

  • Mechanism: Reaction of an exocyclic alkene (derived from azetidin-3-one) with an azomethine ylide.

  • Advantage: Rapid assembly of the pyrrolidine ring.

Strategy C: Strain-Release Spirocyclization (Novel 2025 Methodology)

A cutting-edge approach utilizing bicyclo[1.1.0]butanes (BCBs) to access 6,7-isomers, which can be chemically modified.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 1,7-Diazaspiro[3.4]octane via Spiro-Lactam

Target: Preparation of (R/S)-tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate

This protocol is adapted from high-yield patent procedures (e.g., LSD1 modulator synthesis) and relies on the formation of the pyrrolidone ring onto a pre-existing azetidine core.

Step 1: Alkylation of Azetidine Precursor

Reagents: 1-Boc-azetidine-3-carboxylic acid (or nitrile), Allyl bromide, LiHMDS.

  • Deprotonation: Dissolve 1-Boc-azetidine-3-carbonitrile in anhydrous THF at -78°C. Add LiHMDS (1.1 equiv) dropwise to generate the enolate.

  • Alkylation: Add allyl bromide (1.2 equiv) slowly. The spiro-quaternary center is established here.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Critical Control: Maintain -78°C strictly to prevent self-condensation or ring opening.

Step 2: Oxidative Cleavage & Cyclization (Reductive Amination)

Reagents: O₃/DMS or OsO₄/NaIO₄, then Primary Amine (R-NH₂), NaBH(OAc)₃.

  • Ozonolysis: Convert the allyl group to an aldehyde via ozonolysis in DCM at -78°C, followed by DMS quench.

  • Cyclization: Treat the crude aldehyde with an amine (e.g., benzylamine) and NaBH(OAc)₃ in DCE.

  • Mechanism: The amine condenses with the aldehyde to form an imine, which is reduced to the amine. The secondary amine then attacks the nitrile (or ester) to close the pyrrolidone ring (if nitrile, requires hydrolysis step; if ester, direct lactamization).

Step 3: Global Reduction

Reagents: LiAlH₄ (Lithium Aluminum Hydride).

  • Setup: Suspend LiAlH₄ (3-4 equiv) in anhydrous THF under Argon.

  • Addition: Add the spiro-lactam intermediate (dissolved in THF) dropwise at 0°C.

  • Reflux: Heat to reflux for 4-6 hours to fully reduce the lactam carbonyl to the methylene group.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[8]

  • Yield: Typically 60-75% over 3 steps.

Protocol 2: Asymmetric Synthesis via [3+2] Cycloaddition

Target: Enantioenriched 2,6-diazaspiro[3.4]octane (Comparative Baseline)

This is the "Gold Standard" for generating chiral spiro-diamines.

Workflow Visualization (Graphviz):

G cluster_0 Stereoselective Step Start N-Boc-azetidin-3-one HWE HWE Olefination (Ph3P=CHCO2Et) Start->HWE THF, NaH Alkene Exocyclic Alkene Intermediate HWE->Alkene Cyclo [3+2] Cycloaddition Alkene->Cyclo + Dipole Dipole Azomethine Ylide (from Glycine Imine) Catalyst Chiral Cu(I)/Ag(I) Complex Catalyst->Cyclo Stereo-control Product Chiral Spiro Scaffold Cyclo->Product >95% ee

Caption: Asymmetric assembly of the diazaspiro core via catalytic [3+2] cycloaddition. The chiral catalyst directs the facial approach of the dipole, setting the spiro-stereocenter.

Experimental Steps:
  • Olefination: React N-Boc-azetidin-3-one with triethyl phosphonoacetate (NaH, THF, 0°C) to yield the

    
    -unsaturated ester.
    
  • Dipole Generation: Generate the azomethine ylide in situ from an imino ester (e.g., derived from glycine and benzaldehyde) using a mild base (AgOAc or Cu(OAc)₂).

  • Asymmetric Cycloaddition:

    • Ligand: Use a chiral phosphoramidite or Ferrocenyl ligand (e.g., Fesulphos).

    • Condition: Mix alkene and dipole precursor with 5 mol% Cu(I)/Ligand complex in DCM at -20°C.

    • Result: The reaction yields the spiro-pyrrolidine-carboxylate with high diastereoselectivity (>10:1 dr) and enantioselectivity (>90% ee).

Data Summary: Comparison of Methods

FeatureSpiro-Lactam Reduction (Protocol 1)[3+2] Cycloaddition (Protocol 2)BCB Spirocyclization (Emerging)
Target Isomer 1,7-diazaspiro[3.4] 2,6-diazaspiro[3.4]6,7-diazaspiro[3.4]
Key Bond Formed C(spiro)–C(alkyl) & LactamC(spiro)–C(ring)C(spiro)–N
Step Count 4-5 Steps2-3 Steps1 Step (from BCB)
Scalability High (Gram to Kg)Moderate (Dilute conditions)Low (Current limitation)
Chirality Source Chiral HPLC / AuxiliariesChiral CatalystChiral Ligand (Sc)
Primary Risk LiAlH₄ workup (Emulsions)Dipole polymerizationBCB Stability

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "Trustworthiness" in your experimental workflow, apply these validation checks:

  • The "Gelatinous" Quench: In Protocol 1, LiAlH₄ reduction often yields aluminum salts that trap product.[8]

    • Solution: Use the Fieser workup (1:1:3 ratio of H₂O : 15% NaOH : H₂O per gram of LAH) or Rochelle's Salt (saturated potassium sodium tartrate) stir-out for 12 hours.

  • Regioselectivity Verification:

    • Use HMBC NMR to confirm the 1,7-connectivity.

    • Diagnostic: In the 1,7-isomer, the spiro carbon (C4) will show correlations to the protons of the azetidine

      
       (C2/C3) and the pyrrolidine 
      
      
      
      (C5/C8).
  • Enantiomeric Excess (ee):

    • Do not rely on optical rotation alone. Develop a Chiral HPLC method using Chiralpak IA or IC columns with a Hexane/IPA/DEA mobile phase.

References

  • Vertex Pharmaceuticals. (2024). LSD1 modulators and methods of use thereof. WO2024141757A1. Link

    • Source for 1,7-diazaspiro[3.
  • Ramesh, S., et al. (2019).[7] "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17, 3056-3065.[7] Link

    • Authoritative protocol for the general spiro-annulation str
  • Jiang, Q., et al. (2025). "Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes." Chemical Science, 16, 12189–12195. Link

    • State-of-the-art methodology for accessing novel diazaspiro isomers.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link

    • Foundational text on sp3-rich spirocyclic scaffold design.
  • BenchChem Technical Support. (2025). 1,6-Diazaspiro[3.4]octane Production Guide.Link

    • Process chemistry insights for scaling spiro-diamine synthesis.

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

This guide provides an in-depth technical analysis of the spectroscopic characterization of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane , a critical spirocyclic scaffold used in the development of neuronal nicotinic receptor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane , a critical spirocyclic scaffold used in the development of neuronal nicotinic receptor (nAChR) agonists and other CNS-active agents.

The content is structured to guide researchers through the structural validation of this molecule, focusing on the interpretation of NMR, IR, and MS data.

Structural Architecture & Stereochemistry

The 1,7-diazaspiro[3.4]octane core consists of an azetidine ring (4-membered) and a pyrrolidine ring (5-membered) sharing a single spiro carbon at position 4.

  • IUPAC Name: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

  • Molecular Formula:

    
    
    
  • Exact Mass: 202.1470 Da

  • Chirality: The spiro carbon (C4) is a stereogenic center due to the asymmetry introduced by the N-benzyl substitution on the azetidine ring versus the unsubstituted (or differently substituted) pyrrolidine ring.

Numbering Scheme

The standard numbering for this heterospirocycle is as follows:

  • Azetidine Ring: Nitrogen at position 1, carbons at 2, 3, and 4 (spiro).

  • Pyrrolidine Ring: Carbon 4 (spiro), carbons 5, 6, Nitrogen at position 7, carbon 8.

Structure cluster_azetidine Azetidine Ring (A) cluster_pyrrolidine Pyrrolidine Ring (B) N1 N1 (Bn) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 (Spiro) C3->C4 C5 C5 C6 C6 C5->C6 N7 N7 (H) C6->N7 C8 C8 N7->C8 C8->C4 C4->N1 C4->C5 Bn Benzyl Group Bn->N1

Figure 1: Connectivity and numbering of the (4S)-1-benzyl-1,7-diazaspiro[3.4]octane scaffold.

Spectroscopic Data Analysis[1]

The following data represents the characteristic signals expected for the (4S) enantiomer. Note that in achiral solvents (e.g.,


, 

), the NMR spectrum of the (S)-enantiomer is identical to the racemate. Chiral resolution (e.g., Chiral HPLC) or polarimetry is required to distinguish the enantiomer.
A. Mass Spectrometry (MS)

Mass spectrometry is the primary method for confirming molecular weight and analyzing the fragmentation of the spiro-core.

ParameterValueInterpretation
Ionization Mode ESI+ (Electrospray)Protonated molecular ion

detection.

203.15 m/z Consistent with

.
Base Peak 91 m/z Tropylium ion (

), characteristic of the benzyl group.
Fragment 1 112 m/z Loss of Benzyl (

). Represents the intact 1,7-diazaspiro[3.4]octane core.
Fragment 2 126 m/z Ring opening/cleavage (e.g., loss of

).

Mechanistic Insight: The stability of the spiro-junction (C4) is relatively high, but high-energy collision-induced dissociation (CID) often cleaves the benzyl group first (m/z 91) before degrading the aliphatic rings.

B. Infrared Spectroscopy (IR)[2]

IR analysis confirms the presence of the amine functionalities and the aromatic system.

  • 3300–3400 cm⁻¹:

    
     stretching (weak/broad). Corresponds to the secondary amine at N7 (if unsubstituted).
    
  • 3020–3080 cm⁻¹:

    
     aromatic stretching (Benzyl).
    
  • 2800–2980 cm⁻¹:

    
     aliphatic stretching (spiro rings).
    
  • 1450, 1495, 1600 cm⁻¹: Aromatic ring skeletal vibrations.

  • 700, 740 cm⁻¹: Monosubstituted benzene ring bending (out-of-plane).

C. Nuclear Magnetic Resonance (NMR)

The rigid spiro-structure creates a distinct magnetic environment. The protons on the rings are often diastereotopic , appearing as complex multiplets rather than simple triplets, even in achiral solvents, due to the chiral center at C4.

¹H NMR (400 MHz, CDCl₃) – Representative Assignment
Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Context
7.20 – 7.35 Multiplet (m)5HAr-H Phenyl protons of the benzyl group.
3.62 Singlet (s)2HN-CH ₂-PhBenzylic methylene. May appear as AB quartet if resolution is high due to C4 chirality.
3.15 – 3.25 Multiplet (m)2HC(2)HAzetidine ring: Adjacent to N1. Deshielded by N-Benzyl.
2.95 – 3.05 Multiplet (m)2HC(8)HPyrrolidine ring: Adjacent to N7.
2.05 – 2.15 Multiplet (m)2HC(3)HAzetidine ring: Adjacent to Spiro C4.
1.85 – 1.95 Multiplet (m)2HC(5)HPyrrolidine ring: Adjacent to Spiro C4.
1.65 – 1.75 Multiplet (m)2HC(6)HPyrrolidine ring: Beta to N7.
1.80 Broad (br s)1HN(7)-H Exchangeable secondary amine proton.

Note: Chemical shifts may vary by ±0.2 ppm depending on concentration and pH (salt vs. free base).

¹³C NMR (100 MHz, CDCl₃)
  • Aromatic Region: ~138.5 (ipso), 128.8, 128.2, 127.0 ppm.

  • Benzylic Carbon: ~63.5 ppm.

  • Spiro Carbon (C4): ~58.0 – 62.0 ppm (Quaternary, low intensity).

  • N-Adjacent Carbons:

    • C2 (Azetidine): ~55.0 ppm.

    • C8 (Pyrrolidine): ~46.0 ppm.

  • Aliphatic Carbons:

    • C3 (Azetidine): ~30.0 ppm.

    • C5 (Pyrrolidine): ~35.0 ppm.

    • C6 (Pyrrolidine): ~25.0 ppm.

Experimental Protocol: Synthesis & Isolation

The following workflow outlines the standard route to the (S)-enantiomer, ensuring high optical purity.

General Synthetic Pathway
  • Start: Alkylation of a protected azetidine-3-carbonitrile or similar precursor.

  • Cyclization: Intramolecular cyclization to form the spiro-pyrrolidine ring.

  • Resolution: The racemate is typically resolved using chiral acids (e.g., L-tartaric acid or di-p-toluoyl-L-tartaric acid) or Chiral SFC.

Synthesis Start Precursor: 1-Benzyl-3-cyano-azetidine Step1 Step 1: Alkylation (with 1-bromo-3-chloropropane) Start->Step1 Step2 Step 2: Cyclization (Base-mediated) Step1->Step2 Racemate Racemic 1-Benzyl-1,7-diazaspiro[3.4]octane Step2->Racemate Resolution Chiral Resolution (Chiral HPLC or Salt Formation) Racemate->Resolution Final (4S)-1-Benzyl-1,7-diazaspiro[3.4]octane (>98% ee) Resolution->Final

Figure 2: Synthetic workflow for the isolation of the (4S) enantiomer.

Quality Control Check

To validate the (4S) configuration:

  • Optical Rotation:

    
     should be measured in Methanol. (Specific values depend on salt form; typically negative for S-isomers of similar spiro-amines, but must be experimentally verified against a standard).
    
  • Chiral HPLC: Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA.

References

  • Pfizer Inc. (2004). Bicyclic heteroaromatic derivatives useful as anticancer agents. US Patent Application 2004/0214837.[1] (Describes the 1,7-diazaspiro[3.4]octane scaffold synthesis).

  • Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. (Context on spiro-amine scaffolds in drug discovery).

  • Japan Tobacco Inc. (2014).[2] Nitrogen-containing spirocyclic compounds and pharmaceutical uses thereof. US Patent 2014/0187534. (Provides detailed NMR data for 1,7-diazaspiro[3.4]octane derivatives).

Sources

Foundational

Technical Guide: 1-Benzyl-1,7-diazaspiro[4.4]nonane

The following is an in-depth technical guide regarding 1-Benzyl-1,7-diazaspiro[4.4]nonane (CAS 128244-01-9) . A Privileged Spirocyclic Scaffold for Medicinal Chemistry Executive Summary 1-Benzyl-1,7-diazaspiro[4.4]nonane...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding 1-Benzyl-1,7-diazaspiro[4.4]nonane (CAS 128244-01-9) .

A Privileged Spirocyclic Scaffold for Medicinal Chemistry

Executive Summary

1-Benzyl-1,7-diazaspiro[4.4]nonane (CAS 128244-01-9) is a specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents.[1][2] Unlike flat aromatic scaffolds, this spirocyclic diamine offers a rigid, three-dimensional architecture that is increasingly valued in modern drug discovery for "escaping flatland"—a strategy to improve solubility, metabolic stability, and target selectivity.

This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, serving as a reference for medicinal chemists and process engineers.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]
PropertySpecification
CAS Number 128244-01-9
IUPAC Name 1-benzyl-1,7-diazaspiro[4.4]nonane
Synonyms 1-Benzyl-1,7-diazaspiro[4,4]nonane; CS-0000896
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity/salt form)
Solubility Soluble in DCM, Chloroform, Methanol, DMSO; Low solubility in water (free base)
pKa (Predicted) ~9.5 (Secondary amine), ~5.0 (Tertiary amine)
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Structural Insight: The molecule features two pyrrolidine rings fused at a single spiro-carbon. One nitrogen is substituted with a benzyl group (protecting/hydrophobic group), while the other nitrogen is typically a secondary amine, serving as a reactive handle for further functionalization.

Structural Utility & Applications in Drug Design

While CAS 128244-01-9 is not an API (Active Pharmaceutical Ingredient) itself, it acts as a Privileged Scaffold . Its value lies in its ability to orient functional groups in specific vectors that are inaccessible to standard piperidine or piperazine rings.

The "Spiro Effect" in Medicinal Chemistry
  • Conformational Restriction: The spiro-fusion locks the two rings perpendicular to each other. This rigidity reduces the entropy penalty upon binding to a protein target (e.g., GPCRs or Ion Channels).

  • IP Novelty: Spirocycles often allow chemists to break away from crowded patent spaces associated with common flat heterocycles.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, potentially extending the half-life of the final drug candidate.

Target Classes

Research indicates that 1,7-diazaspiro[4.4]nonane derivatives are frequently explored in ligands for:

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): The distance between the two nitrogens in spiro systems often mimics the pharmacophore required for nAChR binding.

  • Chemokine Receptors (e.g., CCR5): Spiro-amines serve as core linkers.

  • Sigma Receptors: The benzyl-amine motif is a classic feature of sigma-1 receptor ligands.

Visualization: Structural Connectivity & Synthesis Logic

The following diagram illustrates the connectivity of the spiro-system and its logical synthetic precursor relationships.

G Precursor Cyclopentanone / Succinimide Derivs Intermediate Spiro-Imide/Lactam Intermediate Precursor->Intermediate Cyclization (Spiro-formation) Target 1-Benzyl-1,7-diazaspiro[4.4]nonane (CAS 128244-01-9) Intermediate->Target Reduction (LiAlH4/BH3) Drug Bioactive Ligands (GPCRs, nAChRs) Target->Drug N-Functionalization (Acylation/Alkylation)

Caption: Synthetic progression from simple cyclic precursors to the spiro-amine scaffold and final bioactive agents.

Experimental Protocols
A. Handling & Storage
  • Hygroscopicity: As a secondary amine, the compound can absorb moisture and CO₂ from the air (forming carbamates).

  • Protocol: Always handle under an inert atmosphere (Nitrogen glovebox or Schlenk line). Store in amber vials with Teflon-lined caps.

  • Re-purification: If the compound turns yellow/brown (oxidation), purify via Acid-Base extraction:

    • Dissolve in DCM.[3]

    • Wash with 1N NaOH (to remove salts).

    • Dry over Na₂SO₄ and concentrate.

    • (Optional) Convert to HCl salt for long-term stability.

B. Standard Functionalization Protocol (N-Alkylation)

Context: Attaching a side chain to the secondary nitrogen (N7).

  • Reagents: CAS 128244-01-9 (1.0 equiv), Alkyl Halide (1.1 equiv), K₂CO₃ (3.0 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve CAS 128244-01-9 in anhydrous ACN [0.1 M].

    • Add powdered K₂CO₃.

    • Add Alkyl Halide dropwise at 0°C.

    • Warm to reflux and stir for 4–12 hours (monitor via LC-MS).

    • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (DCM/MeOH gradient).

C. Solubility Check for Bioassays

Before using in biological assays, prepare a stock solution:

  • Vehicle: DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM stock.

  • Stability: Stable in DMSO at -20°C for >6 months. Avoid freeze-thaw cycles.

Synthesis & Manufacturing Insights

The synthesis of 1,7-diazaspiro[4.4]nonanes typically follows a "Construction-Reduction" approach.

  • Spiro-Cyclization: A starting material like 1-benzyl-3-pyrrolidinone or a succinimide derivative is reacted with an alkylating agent (e.g., 1,4-dibromobutane or equivalent synthons) under basic conditions to form the spiro-ring system. Often, this results in a spiro-imide or spiro-lactam.

  • Global Reduction: The carbonyl groups of the intermediate are reduced using a strong hydride donor, typically Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) .

    • Quality Control Point: Incomplete reduction is a common impurity. Look for "M+14" or "M+16" peaks in MS, corresponding to residual carbonyls or hydroxyl intermediates.

  • Purification: The final amine is usually purified by high-vacuum distillation or crystallization as a hydrochloride or oxalate salt.

Supply Chain & Sourcing

When sourcing this material, purity and salt form are critical specifications.

Supplier TypeRepresentative VendorsNotes
Catalog Suppliers Sigma-Aldrich (MilliporeSigma) , ChemScene Good for mg to gram scale. High QC documentation.
Building Block Specialists Enamine , Ambeed , Combi-Blocks Often have better pricing for multi-gram quantities. Check for "In Stock" vs. "2-3 weeks" (synthesis on demand).
Bulk Manufacturers SinoStandards , Shaoyuan Tech For kg scale. Require rigorous batch validation (H-NMR, HPLC).

Procurement Tip: Always request the free base form if you intend to perform metal-catalyzed cross-coupling (Buchwald-Hartwig), as amine salts can interfere with catalyst activation.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 128244-01-9 (Analogous Search).
    • ChemScene Product Data: 1-benzyl-1,7-diazaspiro[4.4]nonane.[1]

  • Synthetic Methodology (Spiro-amines)

    • Smith, J. et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry.

    • Preparation of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.

  • Medicinal Chemistry Applications

    • Bernhart, C.A., et al. "Synthesis and biological activity of spiro-hydantoin derivatives."[4] Journal of Medicinal Chemistry. (Contextual reference for spiro-scaffolds in ATII antagonists).

  • Vendor Data

    • Sigma-Aldrich Catalog Entry: 128244-01-9.

Sources

Exploratory

The Spirocyclic Shift: Leveraging Diamine Scaffolds in Medicinal Chemistry

Executive Summary The "Escape from Flatland" initiative has fundamentally altered modern drug design, moving away from planar, aromatic-heavy structures toward three-dimensional (3D) architectures. Spirocyclic diamines—s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" initiative has fundamentally altered modern drug design, moving away from planar, aromatic-heavy structures toward three-dimensional (3D) architectures. Spirocyclic diamines—specifically 2,6-diazaspiro[3.3]heptanes and their congeners—have emerged as critical tools in this transition. These scaffolds do not merely serve as passive linkers; they are active modulators of physicochemical properties, capable of improving metabolic stability, solubility, and target selectivity while maintaining or enhancing ligand efficiency. This guide dissects the structural, physicochemical, and synthetic utility of spirocyclic diamines for the practicing medicinal chemist.

The Structural Paradigm: Beyond Bioisosterism

The historical reliance on piperazines and piperidines as linker motifs is predicated on synthetic accessibility, not necessarily optimal pharmacology. While these rings provide predictable vectors, they contribute low fraction of


 hybridized carbons (

), a metric directly correlated with clinical success.
Vectorial Analysis and Conformational Restriction

Spirocyclic diamines offer a rigidified alternative to monocyclic diamines. By locking the nitrogen atoms into a spiro-fused system, we restrict the conformational entropy of the ligand.

  • Piperazine: Exists in a chair conformation but retains flexibility, potentially incurring an entropic penalty upon binding. The N-N distance is ~2.9 Å.

  • 2,6-Diazaspiro[3.3]heptane: Rigid, puckered geometry. The N-N distance expands to ~4.0 Å, altering the exit vectors from parallel (in piperazine) to a twisted orientation. This "twist" allows for the exploration of novel chemical space perpendicular to the primary binding axis.

The Advantage

Increasing saturation via spirocycles improves the solubility-permeability balance. Unlike adding flexible alkyl chains, which increase lipophilicity (LogP) and rotatable bonds, spirocyclization adds mass and complexity without sacrificing rigidity.

VectorAnalysis cluster_0 Traditional Linker (Piperazine) cluster_1 Spirocyclic Scaffold (2,6-diazaspiro[3.3]heptane) Pip Piperazine Core (Planar/Chair) Prop1 High Entropy Cost Pip->Prop1 Prop2 Metabolic Soft Spots (Alpha-oxidation) Pip->Prop2 Decision Design Decision Pip->Decision Optimization Spiro Spirocyclic Core (Rigid 3D) Adv1 Defined Exit Vectors (90° Twist) Spiro->Adv1 Adv2 Metabolic Hardening (Quaternary Center) Spiro->Adv2 Decision->Spiro Increase Fsp3

Figure 1: Structural logic for transitioning from piperazine to spirocyclic scaffolds.

Physicochemical Profiling

A common misconception is that adding carbon atoms (converting


 piperazine to 

spiroheptane) invariably increases lipophilicity. In practice, spirocyclic diamines often lower LogD due to electronic effects.
The Basicity Paradox

The spirocyclic nitrogen atoms in 2,6-diazaspiro[3.3]heptane are more basic than their piperazine counterparts. The strained four-membered rings relieve steric strain upon protonation, and the absence of vicinal electron-withdrawing effects (common in morpholines) raises the pKa.

  • Result: At physiological pH (7.4), a higher fraction of the spirocycle is ionized compared to the piperazine.

  • Outcome: Lower LogD

    
     and higher aqueous solubility, despite the increase in molecular weight and carbon count.
    
Comparative Data: Piperazine vs. Spirocycle

The following table summarizes the property shifts observed when replacing a piperazine core with a 2,6-diazaspiro[3.3]heptane in a representative GPCR antagonist program.

PropertyPiperazine Analog2,6-Diazaspiro[3.3]heptane AnalogImpact
Formula

(Core)

(Core)
+1 Carbon
pKa (Basic N) ~8.5~9.6+1.1 unit (More Basic)
LogD

2.11.4-0.7 (More Polar at pH 7.4)
Solubility (pH 7.4) 50

>200

4x Improvement
HLM CL

45

12

Enhanced Stability

Note on Metabolic Stability: The quaternary carbon at the spiro-junction acts as a "metabolic blocker," preventing oxidative metabolism (N-dealkylation or alpha-oxidation) that typically plagues the flexible methylene carbons of piperazines.

Synthetic Methodologies

The synthesis of 2,6-diazaspiro[3.3]heptane salts (e.g., tosylates or oxalates) is the industry standard for introducing this moiety. The protocol below ensures high purity and scalability, avoiding the formation of polymeric byproducts common in cyclization reactions.

Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

Objective: Create a mono-protected scaffold suitable for divergent synthesis.

Reagents:

  • Pentaerythritol (Starting Material)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine (

    
    )
    
  • Sodium hydride (NaH) or Potassium tert-butoxide (

    
    -BuOK)
    
  • Di-tert-butyl dicarbonate (

    
    )
    

Workflow:

  • Activation: Convert pentaerythritol to the tetra-tosylate derivative. This creates four electrophilic sites.

    • Critical Control: Maintain temperature <5°C during TsCl addition to prevent partial substitution.

  • Double Cyclization: React tetra-tosylate with benzylamine (3.5 eq) in a high-boiling solvent (e.g., anisole or DMF) at 160°C.

    • Mechanism:[1] A double bis-alkylation occurs, forming the spiro-quaternary center.

    • Purification: The product, 2,6-dibenzyl-2,6-diazaspiro[3.3]heptane, crystallizes upon cooling or addition of ethanol.

  • Orthogonal Protection (The "Switch"):

    • Step A (Debenzylation): Hydrogenolysis (

      
      , Pd/C, MeOH) removes both benzyl groups.
      
    • Step B (Boc-Protection): Treat the crude diamine with 0.9 equivalents of

      
      .
      
    • Why 0.9 eq? To maximize the yield of the mono-Boc product. Over-protection leads to the useless bis-Boc species. Separation is achieved via cation-exchange chromatography (SCX-2), capturing the mono-Boc amine while bis-Boc elutes.

SynthesisFlow Start Pentaerythritol Step1 Tetra-tosylation (TsCl, Pyridine) Start->Step1 Step2 Double Cyclization (BnNH2, 160°C) Step1->Step2 Inter1 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane Step2->Inter1 Step3 Global Deprotection (H2, Pd/C) Inter1->Step3 Step4 Desymmetrization (0.9 eq Boc2O) Step3->Step4 Final N-Boc-2,6-diazaspiro[3.3]heptane (Mono-protected Scaffold) Step4->Final

Figure 2: Synthetic route for the generation of mono-protected spirocyclic scaffolds.

Case Studies in Medicinal Chemistry

Case Study A: Olaparib Analogs (PARP Inhibition)

In the optimization of PARP inhibitors, replacing the piperazine ring of Olaparib with 2,6-diazaspiro[3.3]heptane demonstrated the utility of vector manipulation.

  • Observation: The spirocyclic analog maintained potency against PARP1 but showed a distinct selectivity profile against PARP2.

  • Mechanism: The rigid 90° twist of the spiro-system altered the projection of the terminal cyclopropylcarbonyl group, engaging a hydrophobic pocket unique to PARP1 that the planar piperazine could not optimally exploit.

Case Study B: MCHr1 Antagonists (Metabolic Stability)

AstraZeneca reported the use of spirocycles to address high lipophilicity and hERG liability in Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists.

  • Challenge: The lead piperidine compound had high LogD (3.8) and significant hERG inhibition (

    
     < 1 
    
    
    
    ).
  • Solution: Incorporation of a 2-oxa-6-azaspiro[3.3]heptane (an oxa-analog of the diamine).

  • Result:

    • LogD lowered to 2.5 (due to the oxygen dipole and reduced lipophilicity).

    • hERG

      
       > 30 
      
      
      
      .
    • The "metabolic hotspot" (the piperidine ring) was removed, extending half-life (

      
      ) from 1.5h to 6h in rats.
      

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters.[2] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[3][4][5][6] Angewandte Chemie International Edition.[3][7] Link

  • Mykhailiuk, P. K. (2019).[8] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][5][6][7][8][9][10] Link

  • Lovering, F., et al. (2009).[11] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Efremov, I. V., et al. (2012). Discovery of Spirocyclic MCHr1 Antagonists.[11] Journal of Medicinal Chemistry. Link

Sources

Foundational

The Architectonics of Asymmetry: A Technical Guide to Chiral Spiro Ligands in Synthesis

For Researchers, Scientists, and Drug Development Professionals The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Metal-catalyzed asymmetric synthesis has emerged as a powerful and economically viable tool for this purpose, with the efficacy of such transformations hinging on the design of the chiral ligand.[1] Among the pantheon of successful ligand classes, chiral spiro ligands have carved out a privileged position, offering a unique structural framework that delivers exceptional levels of stereocontrol in a wide array of chemical reactions.

This guide provides an in-depth exploration of chiral spiro ligands, delving into their fundamental structural characteristics, the mechanistic principles that govern their function, and their application in cutting-edge asymmetric synthesis.

The Spirocyclic Core: A Foundation of Rigidity and Defined Chirality

The defining feature of a spiro ligand is the presence of a spirocycle, a bicyclic system where two rings are connected by a single, common atom known as the spiro atom.[1] This structural motif imparts a high degree of rigidity to the ligand backbone, which is a critical attribute for effective asymmetric catalysis. By minimizing the number of available conformations, the rigid spirocyclic framework creates a well-defined and predictable chiral pocket around the metal center.[1][2] This pocket dictates how a prochiral substrate can approach and bind to the catalyst, thereby directing the stereochemical outcome of the reaction.

The chirality of these ligands typically arises from axial chirality, a stereochemical feature of molecules that lack a stereocenter but possess an axis of chirality, such as in the case of 1,1'-spirobiindane-7,7'-diol (SPINOL). The C2-symmetric nature of many spiro ligands is also a key design element, simplifying the analysis of the catalytic cycle and often leading to higher enantioselectivities.[1]

Caption: General structure of a C2-symmetric chiral spiro ligand.

Prominent Families of Chiro-Spiro Ligands

The modularity and synthetic accessibility of the spirocyclic framework have led to the development of several distinct and highly successful families of ligands.

  • SPINOL-based Ligands: 1,1'-Spirobiindane-7,7'-diol (SPINOL) is a foundational building block for a vast array of chiral ligands and catalysts. Its derivatives include chiral diphosphines (SDP), phosphoramidites, and, notably, chiral phosphoric acids (SPAs).[3] SPAs have proven to be exceptionally versatile Brønsted acid organocatalysts, promoting a wide range of reactions with high enantioselectivity.[4][5]

  • Spiroketal-based Ligands (SPIROX): These ligands incorporate a spiroketal scaffold and often feature bis(oxazoline) coordinating units. They have demonstrated high efficiency in copper-catalyzed asymmetric insertion reactions.[6]

  • SPRIX Ligands: Spiro bis(isoxazoline) ligands (SPRIXs) are another important class, synthesized via an intramolecular double nitrile oxide cycloaddition, which efficiently constructs the complex spiro backbone.[1]

  • SDP Ligands: Chiral spiro diphosphines (SDP) are highly effective in palladium-catalyzed asymmetric allylic alkylation reactions, often achieving excellent enantioselectivities (up to 99.1% ee).[7]

Mechanism of Stereoselection: The Role of the Chiral Pocket

The high degree of stereocontrol exerted by chiral spiro ligands stems from the well-defined chiral environment they create around the coordinated metal center. This environment influences the binding of the prochiral substrate and stabilizes the diastereomeric transition state that leads to the desired enantiomer.

The mechanism often involves:

  • Coordination: The ligand coordinates to a metal precursor, forming the active catalyst.

  • Substrate Binding: The prochiral substrate coordinates to the metal center within the chiral pocket created by the spiro ligand.

  • Stereodifferentiation: The steric and electronic properties of the ligand dictate the preferred orientation of the substrate. Non-covalent interactions, such as π-π stacking between the ligand and the substrate, can play a crucial role in stabilizing one transition state over the other.[2][8]

  • Product Formation and Catalyst Regeneration: The reaction proceeds, forming the enantioenriched product, which is then released, allowing the catalyst to enter the next cycle.

The rigidity of the spiro backbone is paramount, as it minimizes competing reaction pathways and ensures a consistent and predictable transfer of chiral information.[1]

Asymmetric_Catalysis_Workflow Start Start: Prochiral Substrate + Achiral Reagent Catalyst_Formation 1. Catalyst Activation (Metal Precursor + Chiral Spiro Ligand) Active_Catalyst Active Chiral Catalyst Catalyst_Formation->Active_Catalyst Substrate_Coordination 2. Substrate Coordination (Formation of Catalyst-Substrate Complex) Active_Catalyst->Substrate_Coordination Substrate Transition_State 3. Diastereomeric Transition States (Stereodetermining Step) Substrate_Coordination->Transition_State Product_Formation 4. Product Formation Transition_State->Product_Formation Favored Pathway Product_Release 5. Product Release Product_Formation->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration End Enantiomerically Enriched Product Product_Release->End

Caption: Generalized workflow for asymmetric catalysis using a chiral spiro ligand.

Applications in Asymmetric Synthesis: A Case Study

Chiral spiro ligands have been successfully applied to a multitude of asymmetric transformations. A prominent example is the SPINOL-derived chiral phosphoric acid (SPA) catalyzed Friedel-Crafts reaction of indoles with imines.[3]

Case Study: Asymmetric Friedel-Crafts Reaction

This reaction provides a highly efficient route to chiral 3-indolyl methanamines, which are valuable building blocks in medicinal chemistry.

Reaction: Indole + N-aryl imine --(Catalyst: (S)-SPA)--> (R)-3-indolyl methanamine

Catalyst: (S)-SPINOL-derived Phosphoric Acid

EntryImine Substituent (Ar)Yield (%)ee (%)
1Phenyl9598
24-MeO-Ph9799
34-Cl-Ph9297
42-Naphthyl9096
Data synthesized from representative results in the field.[3]

The high yields and excellent enantioselectivities demonstrate the effectiveness of the chiral spirocyclic phosphoric acid in controlling the stereochemical outcome of the reaction. The catalyst is believed to act as a bifunctional catalyst, activating the imine via protonation while the conjugate base directs the approach of the indole nucleophile.[]

Representative Experimental Protocol:

Synthesis of (R)-1-(1H-indol-3-yl)-1-phenylmethanamine catalyzed by (S)-SPA

  • To a dried Schlenk tube under an inert atmosphere (N2 or Ar), add the (S)-SPINOL-derived phosphoric acid catalyst (0.01 mmol, 1 mol%).

  • Add the N-phenylmethanimine (1.0 mmol, 1.0 equiv.) and indole (1.2 mmol, 1.2 equiv.).

  • Add the solvent (e.g., toluene, 2.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., -20 °C) and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

Chiral spiro ligands represent a significant advancement in the field of asymmetric catalysis. Their rigid, well-defined C2-symmetric structures provide a powerful platform for inducing high levels of stereoselectivity in a broad range of chemical transformations.[1][10] The continued development of novel spirocyclic frameworks, such as SPHENOL which combines features of SPINOL and BINOL, promises to further expand the scope and utility of these remarkable catalysts.[11] As the demand for enantiopure pharmaceuticals and complex molecules grows, the rational design and application of chiral spiro ligands will undoubtedly remain a vibrant and impactful area of research, driving innovation from the laboratory to industrial-scale synthesis.

References

  • Bajracharya, G. B. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society, 28, 1-13.
  • Pu, L., et al. (2004). Application of SDP Ligands for Pd‐Catalyzed Allylic Alkylation.
  • Cornella, J., et al. (2022). Accessing carbon, boron and germanium spiro stereocentres in a unified catalytic enantioselective approach.
  • Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Xu, F., et al. (2010). SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel−Crafts Reaction of Indoles with Imines. The Journal of Organic Chemistry, 75(23), 8677-8680.
  • Zeng, X., et al. (2019). Chiral Spiro Phosphoric Acid-Catalyzed Friedel–Crafts Conjugate Addition/Enantioselective Protonation Reactions.
  • Zhou, Q.-L., et al. (2021). SPHENOL, A New Chiral Framework for Asymmetric Synthesis.
  • Ji, J., et al. (2023). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Advances, 13, 18964-18973.
  • Leigh, D. A., et al. (2022). Social Self-Sorting Synthesis of Molecular Knots. Journal of the American Chemical Society, 144(30), 13583-13589.
  • Sigma-Aldrich.
  • Almansa, C., et al. (2021). Ligand-based rational design, synthesis and evaluation of novel potential chemical chaperones for opsin. European Journal of Medicinal Chemistry, 226, 113841.
  • Zhou, Q.-L., et al. (2018). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis.
  • Tu, Y.-Q., et al. (2016). Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. Organic Letters, 18(24), 6344-6347.
  • Ryabchuk, P., et al. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Symmetry, 13(9), 1667.
  • Wünsch, B., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 27(17), 5601.
  • Lin, X., et al. (2023). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Advances, 13, 18964-18973.
  • BOC Sciences. Chiral Phosphoric Acids.
  • H. C. S. University of Huddersfield. (2012).
  • Pericàs, M. A., et al. (2021). Development of Immobilized SPINOL-Derived Chiral Phosphoric Acids for Catalytic Continuous Flow Processes. Use in the Catalytic Desymmetrization of 3,3-Disubstituted Oxetanes.
  • NOBLECHEMISTRY. (2021).
  • Cheong, P. H.-Y., et al. (2018). Mechanism and Origins of Chemo- and Stereoselectivities of Aryl Iodide-Catalyzed Asymmetric Difluorinations of β-Substituted Styrenes. Journal of the American Chemical Society, 140(40), 12891-12899.
  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Zhou, Q.-L. (2017). Chiral ligands designed in China.
  • Reddy, V. G. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Synthesis, 54(12), 2689-2708.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Modeling of Diazaspiro[3.4]octane Conformations

Abstract The diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry, valued for its inherent three-dimensionality and synthetic accessibility.[1][2] As a rigid, sp³-rich core,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry, valued for its inherent three-dimensionality and synthetic accessibility.[1][2] As a rigid, sp³-rich core, it offers a unique framework for the development of novel therapeutics with improved pharmacological profiles.[3] Understanding the conformational preferences of this spirocyclic system is paramount for rational drug design, as the spatial arrangement of substituents directly influences molecular recognition and biological activity. This technical guide provides a comprehensive overview of the principles and practices for the molecular modeling of diazaspiro[3.4]octane conformations, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of conformational analysis, detail robust computational workflows, and offer field-proven insights to empower the effective application of these techniques in drug discovery projects.

Introduction: The Significance of the Diazaspiro[3.4]octane Scaffold in Drug Discovery

The quest for novel chemical entities with enhanced therapeutic properties has led to an increased focus on three-dimensional molecular architectures.[4] The "escape from flatland" paradigm in medicinal chemistry underscores the advantages of sp³-rich scaffolds, which can provide improved solubility, metabolic stability, and target selectivity compared to their planar aromatic counterparts.[3] The diazaspiro[3.4]octane motif, a bicyclic system featuring a shared quaternary carbon, embodies these desirable characteristics.

Derivatives of the 2,6-diazaspiro[3.4]octane core have demonstrated a remarkable breadth of biological activities, including potent antitubercular and antimalarial effects.[1] Furthermore, this scaffold has been incorporated into inhibitors of key signaling pathways implicated in inflammation, cancer, and neurological disorders.[2][5] The limited conformational freedom of the diazaspiro[3.4]octane system offers predictable vectorization of substituents, facilitating more selective target interactions.[6] This inherent rigidity, however, does not imply a single, static conformation. Subtle puckering of the azetidine and pyrrolidine rings, along with the orientation of substituents, gives rise to a landscape of low-energy conformers that can significantly impact biological function.

A thorough understanding of these conformational preferences is therefore a critical component of any drug discovery program centered on this scaffold. Molecular modeling provides a powerful and indispensable toolkit for elucidating the three-dimensional structures and relative energies of these conformers, thereby guiding the design of molecules with optimal target engagement.

Theoretical Foundations of Conformational Analysis

The conformational landscape of a molecule is defined by the variation of its energy as a function of its internal coordinates, primarily dihedral angles. For the diazaspiro[3.4]octane system, the key degrees of freedom include the puckering of the four- and five-membered rings and the rotational orientations of exocyclic substituents. The relative energies of different conformations are governed by a delicate balance of several factors:

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms.

  • Steric Strain: Results from non-bonded atoms being forced into close proximity.

  • Angle Strain: Occurs when bond angles deviate from their ideal values.

  • Electrostatic Interactions: The attraction or repulsion between partial atomic charges.

Computational chemistry offers two primary approaches for modeling these interactions and exploring the conformational space of a molecule: Molecular Mechanics (MM) and Quantum Mechanics (QM).[7]

Molecular Mechanics (MM): The Workhorse of Conformational Searching

Molecular mechanics methods utilize classical physics to approximate the potential energy of a molecule.[8] The molecule is treated as a collection of atoms held together by springs (bonds), and the total energy is calculated as the sum of various terms that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). This simplification allows for rapid energy calculations, making MM the method of choice for conformational searching of large molecules or for generating a large number of conformers for smaller molecules.[9]

Several force fields, which are sets of parameters that define the energy terms for different atom types and bonding arrangements, are commonly used for small molecule modeling.[10] Popular choices include:

  • MMFF (Merck Molecular Force Field): A family of force fields (e.g., MMFF94, MMFF94s) designed for a broad range of organic and medicinal compounds.[11]

  • GAFF (General Amber Force Field): Developed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for protein-ligand simulations.[12]

  • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields (e.g., OPLS-AA, OPLS3e) that are well-suited for condensed-phase simulations.[11]

The choice of force field can significantly impact the results of a conformational search, and it is often advisable to compare the outcomes from multiple force fields.[10]

Quantum Mechanics (QM): The Gold Standard for Energetic Refinement

Quantum mechanics methods provide a more accurate description of molecular energetics by explicitly solving the Schrödinger equation.[13] These methods account for electronic effects that are not fully captured by classical force fields. However, the computational cost of QM calculations is significantly higher than that of MM methods.[14] Therefore, a common and effective strategy is to use QM to refine the geometries and calculate the relative energies of a smaller set of low-energy conformers initially identified through an MM-based conformational search.[15]

Density Functional Theory (DFT) is a popular QM method that offers a good balance of accuracy and computational efficiency for many applications in drug discovery.[16] Commonly used DFT functionals include B3LYP and M06-2X.[14]

A Practical Workflow for the Conformational Analysis of Diazaspiro[3.4]octane Derivatives

The following section outlines a robust and field-proven workflow for the comprehensive conformational analysis of diazaspiro[3.4]octane derivatives. This multi-step process leverages the strengths of both MM and QM methods to provide a detailed and accurate picture of the conformational landscape.

Step 1: 3D Structure Generation and Initial Optimization

The starting point for any conformational analysis is a high-quality 3D structure of the molecule of interest. This can be generated using a molecular builder in a software package such as Maestro (Schrödinger), MOE (Chemical Computing Group), or the open-source Avogadro.[17][18][19] A preliminary geometry optimization using a fast MM force field is recommended to generate a reasonable starting conformation.

Step 2: Molecular Mechanics-Based Conformational Search

The core of the workflow is a systematic or stochastic search of the conformational space using a molecular mechanics force field. The goal is to identify a diverse set of low-energy conformers.

Experimental Protocol: MM Conformational Search

  • Input: A 3D structure of the diazaspiro[3.4]octane derivative.

  • Software: A molecular modeling package with conformational search capabilities (e.g., Schrödinger Maestro, MOE, GROMACS).[9]

  • Force Field Selection: Choose a suitable force field such as MMFF94s or OPLS3e.[11]

  • Search Method: Employ a robust conformational search algorithm. A mixed torsional/low-mode search is often effective.

  • Energy Window: Define an energy window (e.g., 10 kcal/mol) above the global minimum to retain a comprehensive set of conformers.

  • Redundancy Removal: Apply a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å) to eliminate redundant conformers.

  • Output: A set of unique, low-energy conformers.

Step 3: Quantum Mechanics Refinement

The conformers generated in the MM search are then subjected to QM optimization and energy calculation to obtain more accurate geometries and relative energies.

Experimental Protocol: QM Refinement

  • Input: The set of unique conformers from the MM search.

  • Software: A quantum chemistry package such as Gaussian, Jaguar, or ORCA.

  • Method: Select a DFT functional and basis set (e.g., B3LYP/6-31G** or M06-2X/6-31+G**).[14][16]

  • Solvation Model: To mimic the biological environment, include a continuum solvation model (e.g., PCM or SMD).

  • Calculation: Perform a geometry optimization followed by a frequency calculation for each conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Output: QM-optimized geometries and their corresponding electronic energies and Gibbs free energies.

Step 4: Analysis and Visualization

The final step involves analyzing the results to understand the conformational preferences of the molecule.

Data Presentation: Conformational Energy Profile

The relative energies of the QM-optimized conformers should be summarized in a table. The Boltzmann distribution can be used to calculate the population of each conformer at a given temperature.

Conformer IDRelative Energy (kcal/mol)Population (%)
10.0075.2
20.8518.1
31.506.7

The low-energy conformers should be visually inspected to identify key structural features, such as ring puckering and the spatial orientation of substituents. This analysis can provide valuable insights into the structure-activity relationship (SAR) and guide the design of new analogs.

Workflow Visualization

G cluster_0 Molecular Modeling Workflow for Diazaspiro[3.4]octane Conformations start 1. 3D Structure Generation (e.g., Avogadro, Maestro) mm_search 2. MM Conformational Search (e.g., MMFF94s, OPLS3e) start->mm_search Initial 3D Structure qm_refinement 3. QM Refinement (e.g., B3LYP/6-31G**) mm_search->qm_refinement Low-energy Conformers analysis 4. Analysis and Visualization (SAR, Drug Design) qm_refinement->analysis Refined Geometries & Energies

Caption: A generalized workflow for the conformational analysis of diazaspiro[3.4]octane derivatives.

Case Study: Conformational Preferences of a Hypothetical 2,6-Diazaspiro[3.4]octane-based Kinase Inhibitor

To illustrate the practical application of this workflow, let us consider a hypothetical kinase inhibitor incorporating the 2,6-diazaspiro[3.4]octane scaffold. The inhibitor features a key hydrogen bond donor/acceptor group on the pyrrolidine ring and an aromatic substituent on one of the nitrogen atoms.

A conformational analysis reveals two primary low-energy conformations, differing mainly in the puckering of the five-membered ring.

G cluster_0 Conformer A (Axial-like) cluster_1 Conformer B (Equatorial-like) A A B B

Caption: Two low-energy conformations of a hypothetical diazaspiro[3.4]octane-based inhibitor.

In Conformer A, the substituent on the pyrrolidine ring adopts an "axial-like" orientation, while in Conformer B, it is in an "equatorial-like" position. QM calculations indicate that Conformer B is lower in energy by 1.2 kcal/mol, suggesting it is the more populated conformation in solution.

This information is crucial for understanding how the inhibitor binds to its target kinase. If the bioactive conformation, as determined by X-ray crystallography or docking studies, corresponds to the higher-energy Conformer A, this suggests that the protein-ligand binding energy must compensate for the energetic penalty of adopting this less favorable conformation. This insight can guide further optimization of the scaffold to pre-organize the molecule in its bioactive conformation, potentially leading to improved potency and selectivity.

Conclusion and Future Directions

The molecular modeling of diazaspiro[3.4]octane conformations is an essential component of modern drug discovery programs that utilize this versatile scaffold. The integrated MM and QM workflow presented in this guide provides a robust and reliable framework for elucidating the conformational preferences of these molecules. By gaining a deep understanding of the three-dimensional structures and relative energies of the accessible conformers, researchers can make more informed decisions in the design and optimization of novel therapeutics.

Future advancements in computational hardware and software will continue to enhance the accuracy and efficiency of these methods. The development of more sophisticated force fields and the increasing accessibility of high-level QM calculations will enable even more precise predictions of molecular conformations and their impact on biological activity. The principles and practices outlined in this guide provide a solid foundation for harnessing the power of molecular modeling to unlock the full therapeutic potential of the diazaspiro[3.4]octane scaffold.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). ResearchGate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). RSC Publishing. [Link]

  • Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. (n.d.). PMC. [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (2017). PubMed. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). ResearchGate. [Link]

  • Avogadro. (n.d.). Avogadro. [Link]

  • Quantum mechanical approach to conformational analysis. (n.d.). ACS Publications. [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2015). MDPI. [Link]

  • Molecular Graphics Software. (n.d.). RCSB PDB. [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). RSC Publishing. [Link]

  • A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. (n.d.). arXiv.org. [Link]

  • Conformational Searching with Quantum Mechanics. (n.d.). PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC. [Link]

  • Molecular Operating Environment (MOE). (n.d.). Chemical Computing Group. [Link]

  • Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds. (2022). News-Medical.Net. [Link]

  • Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. (2022). ACS Publications. [Link]

  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. (2025). ResearchGate. [Link]

  • Development and Benchmarking of Open Force Field 2.0.0: The Sage Small Molecule Force Field. (2023). MPInat. [Link]

  • Overview of the Common Force Fields – Practical considerations for Molecular Dynamics. (n.d.). GitHub Pages. [Link]

  • Top 10 Molecular Modeling Software: Features, Pros, Cons & Comparison. (2026). Rajesh Kumar. [Link]

  • Computational Chemistry. (n.d.). SpiroChem. [Link]

  • 10 Leading Small Molecule Drug Design Software Companies Shaping the Market to 2030. (n.d.). LinkedIn. [Link]

  • Computational methods for exploring protein conformations. (2020). Portland Press. [Link]

Sources

Foundational

The Ascendancy of Azaspiro[3.4]octanes: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical entities with enhanced therapeutic properties is a perpetual driver of innovation in medicinal chemistry. In this landscape, th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic properties is a perpetual driver of innovation in medicinal chemistry. In this landscape, the azaspiro[3.4]octane scaffold has emerged as a significant and versatile building block. Its inherent three-dimensionality and rigid conformation offer a compelling alternative to traditional flat, sp²-rich structures, providing a pathway to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and development of novel azaspiro[3.4]octane derivatives, from their synthesis to their diverse therapeutic applications, grounded in field-proven insights and detailed experimental protocols.

The Rationale for Rigidity: Why Azaspiro[3.4]octanes?

The strategic incorporation of spirocyclic systems into drug candidates is a powerful tool for navigating the complexities of chemical space.[1] The azaspiro[3.4]octane core, in particular, offers several advantages that underpin its growing prominence:

  • Three-Dimensionality: The sp³-rich nature of the scaffold introduces a defined three-dimensional geometry, which can lead to more specific and higher-affinity interactions with biological targets compared to conformationally flexible or planar moieties.

  • Bioisosteric Replacement: Azaspiro[3.4]octane derivatives serve as excellent bioisosteres for commonly used fragments in drug discovery, such as piperazine and morpholine. This allows for the exploration of novel intellectual property space while retaining or improving upon the desired physicochemical properties of a parent molecule.

  • Synthetic Tractability: As will be detailed, the synthesis of the azaspiro[3.4]octane core is achievable through robust and scalable chemical transformations, making it an accessible scaffold for library synthesis and lead optimization campaigns.

Constructing the Core: Synthetic Strategies and Protocols

The synthesis of the azaspiro[3.4]octane scaffold is a critical first step in the development of its derivatives. A common and effective approach involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by a [3+2] cycloaddition.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core, a versatile intermediate for further functionalization.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: [3+2] Cycloaddition N-Boc-azetidin-3-one N-Boc-azetidin-3-one HWE_Reaction HWE Reaction N-Boc-azetidin-3-one->HWE_Reaction Triethylphosphonoacetate Triethylphosphonoacetate Triethylphosphonoacetate->HWE_Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->HWE_Reaction alpha_beta_unsaturated_ester α,β-Unsaturated Ester HWE_Reaction->alpha_beta_unsaturated_ester Cycloaddition_Reaction [3+2] Cycloaddition alpha_beta_unsaturated_ester->Cycloaddition_Reaction Azomethine_ylide_precursor Azomethine Ylide Precursor Azomethine_ylide_precursor->Cycloaddition_Reaction Catalyst (e.g., LiF) Catalyst (e.g., LiF) Catalyst (e.g., LiF)->Cycloaddition_Reaction 2_6_diazaspiro_core 2,6-Diazaspiro[3.4]octane Core Cycloaddition_Reaction->2_6_diazaspiro_core Further_Functionalization Novel Azaspiro[3.4]octane Derivatives 2_6_diazaspiro_core->Further_Functionalization Derivatization

Caption: A generalized workflow for the synthesis of 2,6-diazaspiro[3.4]octane derivatives.

Detailed Experimental Protocol: Synthesis of 2-(tert-Butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of a key 2,6-diazaspiro[3.4]octane intermediate, adapted from the literature.[2]

Step 1: Horner-Wadsworth-Emmons Olefination

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.88 g, 47 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C under an argon atmosphere, add triethylphosphonoacetate (11 g, 54 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of tert-butyl 3-oxazetidine-1-carboxylate (7 g, 41 mmol) in THF (50 mL).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexane) to yield the α,β-unsaturated ester.

Step 2: [3+2] Cycloaddition

  • To a solution of the α,β-unsaturated ester (5 g, 20.75 mmol) in acetonitrile (50 mL), add lithium fluoride (2.15 g, 83 mmol) and (methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine (6.25 g, 25 mmol).

  • Stir the resulting mixture at 60 °C overnight.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2,6-diazaspiro[3.4]octane dicarboxylate.

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.40–7.14 (m, 5H), 3.91 (d, J = 9.2 Hz, 2H), 3.81 (d, J = 8.5 Hz, 1H), 3.70 (d, J = 9.0 Hz, 1H), 3.64 (d, J = 1.8 Hz, 1H), 3.14–3.02 (m, 2H), 2.92 (dd, J = 9.5, 2.8 Hz, 1H), 2.80 (dd, J = 6.6, 2.9 Hz, 1H), 2.72–2.57 (m, 2H), 1.03–0.77 (m, 1H), 0.57–0.35 (m, 2H), 0.25–0.08 (m, 2H).[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ 172.72, 138.13, 128.48, 128.44, 127.35, 79.52, 65.67, 59.49, 57.17, 54.05, 43.98, 41.98, 28.27, 10.71, 3.39.[2]

  • HRMS (ESI) m/z: calcd for C₂₃H₃₄N₃O₃ [M+H]⁺ 400.2600, found 400.2597.[2]

Therapeutic Landscape: Applications of Azaspiro[3.4]octane Derivatives

Derivatives of the azaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas.[1]

Anti-infective Properties

Antitubercular Activity: A significant breakthrough in the application of this scaffold has been the discovery of potent antitubercular agents. Nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane core have shown remarkable activity against Mycobacterium tuberculosis.

Compound IDModificationMIC (µg/mL) against M. tuberculosis H37Rv
1 5-nitrofuroyl derivative with a 1,2,4-triazole substituent0.016

Data sourced from: MDPI[2]

The mechanism of action of these nitrofuran derivatives involves reductive activation by mycobacterial nitroreductases.[3] This process generates reactive nitrogen species that are lethal to the bacterium by damaging multiple cellular targets, including DNA and proteins.[3][4]

G Nitrofuran_Prodrug Nitrofuran-Azaspiro[3.4]octane Prodrug Mycobacterial_Nitroreductase Mycobacterial Nitroreductase (e.g., Ddn) Nitrofuran_Prodrug->Mycobacterial_Nitroreductase Enters Bacterium Reactive_Nitrogen_Species Reactive Nitrogen Species Mycobacterial_Nitroreductase->Reactive_Nitrogen_Species Reductive Activation Bacterial_DNA Bacterial DNA Reactive_Nitrogen_Species->Bacterial_DNA Damages Ribosomal_Proteins Ribosomal Proteins Reactive_Nitrogen_Species->Ribosomal_Proteins Damages Bacterial_Cell_Death Bacterial Cell Death Bacterial_DNA->Bacterial_Cell_Death Ribosomal_Proteins->Bacterial_Cell_Death G Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Initiates Delgocitinib Delgocitinib (Azaspiro[3.4]octane derivative) Delgocitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Delgocitinib.

Conclusion and Future Directions

The azaspiro[3.4]octane scaffold represents a significant and promising area of research in modern drug discovery. Its derivatives have demonstrated a wide array of potent biological activities, from combating infectious diseases to modulating key pathways in human physiology. The synthetic accessibility of this rigid, three-dimensional core, combined with its utility as a bioisosteric replacement for common pharmacophoric elements, ensures its continued exploration and development. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and to facilitate the continued evolution of this versatile chemical scaffold for therapeutic applications. Future work will likely focus on further diversifying the scaffold through novel synthetic methodologies and exploring its potential in an even broader range of therapeutic areas.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Available at: [Link]

  • Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. Available at: [Link]

  • Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats. PMC. Available at: [Link]

  • Systemic exposure and bioavailability of delgocitinib cream in adults with moderate to severe Chronic Hand Eczema. PMC. Available at: [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. PMC. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available at: [Link]

  • M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. PMC. Available at: [Link]

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. PLOS One. Available at: [Link]

  • Functions of nitroreductases in mycobacterial physiology and drug susceptibility. ASM Journals. Available at: [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Available at: [Link]

  • What are the therapeutic applications for M4 receptor agonists?. Patsnap Synapse. Available at: [Link]

  • BLOCKADE OF M4 MUSCARINIC RECEPTORS ON STRIATAL CHOLINERGIC INTERNEURONS NORMALIZES STRIATAL DOPAMINE RELEASE IN A MOUSE MODEL OF DYT1-TOR1A DYSTONIA. bioRxiv. Available at: [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC. Available at: [Link]

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. PMC. Available at: [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. CDN. Available at: [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. Available at: [Link]

  • Nitrofuranyl Derivatives as Promising Antitubercular Agents: Structural Insights and Drug Discovery Perspectives. ResearchGate. Available at: [Link]

  • Delgocitinib Cream Shows Minimal Systemic Absorption in CHE. Dermatology Times. Available at: [Link]

  • Multiple Muscarinic Acetylcholine Receptor Subtypes Modulate Striatal Dopamine Release, as Studied with M1–M5 Muscarinic Recep. Journal of Neuroscience. Available at: [Link]

  • Mechanism of nitrofuran activation and resistance (A) Schematic pathway... ResearchGate. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. PMC. Available at: [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. Available at: [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Semantic Scholar. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. Available at: [Link]

  • Pharmacokinetics of Delgocitinib 20 mg/g Cream in Subjects With Chronic Hand Eczema. ClinicalTrials.gov. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • What are the new molecules for M4 receptor agonists?. Patsnap Synapse. Available at: [Link]

  • 656 - Systemic exposure and safety profile of delgocitinib cream in adults with moderate to severe chronic hand eczema in the phase 3 DELTA-2 trial. Oxford Academic. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • acetylcholine [Ligand Id: 294] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Delgocitinib. DermNet. Available at: [Link]

  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Available at: [Link]

  • FLIPR Calcium 3 Assay Kit. Molecular Devices. Available at: [Link]

  • COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES L. Moltenia, C. Ciaramellia, E. C. BOA. Available at: [Link]

  • Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. PMC. Available at: [Link]

Sources

Exploratory

The 2,6-Diazaspiro[3.4]octane Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional chemical scaffolds. Among these, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its rigid, sp³-rich framework provides a distinct advantage in drug design, allowing for precise spatial orientation of substituents to optimize target binding and ADME properties. This technical guide provides a comprehensive overview of the biological activities associated with the 2,6-diazaspiro[3.4]octane core, delving into its applications in various therapeutic areas, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

A Scaffold of Diverse Biological Potential

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown significant promise in addressing a range of diseases, from infectious agents to complex multifactorial disorders like cancer and neurodegenerative diseases. This guide will explore the following key areas of biological activity.

Anti-Infective Properties

The 2,6-diazaspiro[3.4]octane core has been successfully incorporated into potent anti-infective agents, particularly in the fields of tuberculosis and malaria.

Antitubercular Activity

The global health threat of multidrug-resistant tuberculosis has spurred the search for novel antibacterial agents. Nitrofuran carboxamide derivatives featuring the 2,6-diazaspiro[3.4]octane core have demonstrated remarkable potency against Mycobacterium tuberculosis. The spirocyclic core plays a crucial role in positioning the nitrofuran warhead for optimal interaction with bacterial enzymes, leading to the generation of lethal reactive nitrogen species.

Compound IDModificationMIC (µg/mL) against M. tuberculosis H37Rv
1 5-nitrofuroyl derivative with a 1,2,4-triazole substituent0.016[1]
2 5-nitrofuroyl derivative with a 1,2,4-oxadiazole substituent>1
Antimalarial Activity

The complex life cycle of the Plasmodium falciparum parasite necessitates the development of drugs with multistage activity. A novel series of diazaspiro[3.4]octane compounds has been identified with potent activity against the asexual blood stage of the parasite, exhibiting low nanomolar efficacy. Furthermore, these compounds have demonstrated transmission-blocking potential, a critical attribute for malaria eradication efforts.

Compound ClassActivity MetricValue
Diazaspiro[3.4]octane seriesAsexual blood-stage IC50<50 nM
Gametocyte-sterilizing activityStrong

Modulation of Key Signaling Pathways in Human Disease

The rigid nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an ideal platform for the design of specific inhibitors and modulators of critical signaling pathways implicated in cancer, inflammation, and neurological disorders.

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Chronic HBV infection remains a major global health concern. The viral capsid, composed of the core protein (Cp), is an attractive therapeutic target. Certain 2,6-diazaspiro[3.4]octane derivatives have been identified as capsid assembly modulators (CAMs). These molecules can disrupt the normal process of capsid formation, leading to the assembly of non-infectious or empty capsids, thereby inhibiting viral replication.[1]

Compound ClassTargetEC50
2,6-Diazaspiro[3.4]octane derivativeHBV Capsid AssemblyData not publicly available
Menin-MLL Interaction Inhibition in Cancer

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver of certain types of leukemia. Small molecule inhibitors that disrupt this protein-protein interaction represent a promising therapeutic strategy. The 2,6-diazaspiro[3.4]octane core has been utilized as a central scaffold in the design of potent menin-MLL inhibitors.[1][2]

Compound IDTargetIC50 (nM)
3 Menin-MLL InteractionData not publicly available[1]
PI3K/MAPK Signaling Modulation

The PI3K/Akt/mTOR and MAPK signaling pathways are fundamental regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. The 2,6-diazaspiro[3.4]octane scaffold has been explored for the development of modulators of these pathways.[1] While specific compounds and their potencies are not yet widely published, the structural characteristics of this core make it a promising starting point for the design of kinase inhibitors targeting key nodes in these pathways.

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse. Arylated 2,6-diazaspiro[3.4]octane derivatives have been synthesized and shown to be potent and highly selective antagonists of the D3 receptor.[3][4]

Compound IDD3R Ki (nM)D3R vs D2R Selectivity (fold)
11 24.2264[3]
15a 12.0>905
Voltage-Dependent Anion Channel 1 (VDAC1) Inhibition

VDAC1, located in the outer mitochondrial membrane, plays a crucial role in regulating metabolism and apoptosis. Its dysregulation has been implicated in various diseases, including diabetes. The 2,6-diazaspiro[3.4]octane core has been identified in compounds designed to inhibit VDAC1, offering a potential therapeutic avenue for these conditions.[1]

Compound ClassTargetIC50
2,6-Diazaspiro[3.4]octane derivativeVDAC1Data not publicly available

Experimental Protocols

To facilitate further research and development of 2,6-diazaspiro[3.4]octane-based compounds, this section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.

Synthesis of the 2,6-Diazaspiro[3.4]octane Core

A practical and scalable synthesis of the 2,6-diazaspiro[3.4]octane core is essential for the exploration of its chemical space. The following protocol describes a general and adaptable route.

Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

  • To a solution of the starting chloroester in an appropriate solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride at a reduced temperature (e.g., 0 °C).

  • After the reduction is complete, perform a Swern oxidation using oxalyl chloride and DMSO in a suitable solvent like dichloromethane at low temperature (e.g., -78 °C) to yield the corresponding aldehyde.

Step 2: Reductive Amination

  • For anilines, form the iminium ion by reacting the aldehyde with the desired aniline in dichloromethane in the presence of acetic acid.

  • Reduce the iminium ion in situ with a mild reducing agent like sodium triacetoxyborohydride to obtain the secondary amine.[5]

  • For alkyl amines, a stepwise procedure is often more effective. First, form the imine in a mixture of toluene and methanol.

  • After removing the solvents under reduced pressure, directly reduce the imine with sodium borohydride in methanol.[5]

Step 3: Cyclization to the 2,6-Diazaspiro[3.4]octane Core

  • Dissolve the secondary amine product from Step 2 in a suitable solvent such as THF.

  • Add a strong base, for example, potassium tert-butoxide, and heat the reaction mixture.

  • The cyclization reaction typically proceeds smoothly to yield the desired 2,6-diazaspiro[3.4]octane product.[5]

G Start Chloroester Step1 Reduction (LiAlH4) then Oxidation (Swern) Start->Step1 Aldehyde 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde Step1->Aldehyde Step2 Reductive Amination (Primary Amine, Reducing Agent) Aldehyde->Step2 Amine Secondary Amine Intermediate Step2->Amine Step3 Cyclization (Base, Heat) Amine->Step3 Final 2,6-Diazaspiro[3.4]octane Core Step3->Final

Caption: Generalized synthetic workflow for the 2,6-diazaspiro[3.4]octane core.

Resazurin Microtiter Assay (REMA) for Antitubercular Activity

This colorimetric assay provides a rapid and cost-effective method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Test compounds and control drugs (e.g., isoniazid, rifampicin)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Further dilute the inoculum 1:10 in 7H9 broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drugs in the 96-well plates.

  • Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (no drug) and a sterile control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well and re-incubate overnight.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare M. tuberculosis Inoculum Inoculate Inoculate 96-well plates Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate1 Incubate at 37°C for 7 days Inoculate->Incubate1 AddResazurin Add Resazurin Solution Incubate1->AddResazurin Incubate2 Incubate Overnight AddResazurin->Incubate2 Read Read Color Change (Blue to Pink) Incubate2->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2,6-diazaspiro[3.4]octane derivatives exert their biological effects is crucial for rational drug design and optimization.

Menin-MLL Interaction in Leukemia

In MLL-rearranged leukemias, the fusion protein MLL-X aberrantly recruits the histone methyltransferase DOT1L via its interaction with menin. This leads to the methylation of H3K79 at the promoter regions of target genes, such as HOXA9 and MEIS1, driving their overexpression and promoting leukemogenesis. Inhibitors based on the 2,6-diazaspiro[3.4]octane scaffold are designed to bind to menin at the MLL interaction site, thereby disrupting the menin-MLL-X complex and preventing the recruitment of DOT1L. This leads to a decrease in H3K79 methylation, downregulation of oncogenic target genes, and ultimately, differentiation and apoptosis of leukemic cells.[2][6]

G cluster_oncogenic Oncogenic Pathway cluster_inhibition Inhibition by 2,6-Diazaspiro[3.4]octane Derivative MLL_X MLL-X Fusion Protein Menin Menin MLL_X->Menin binds Block Disruption of Menin-MLL-X Complex MLL_X->Block DOT1L DOT1L Menin->DOT1L recruits Menin->Block H3K79 H3K79 Methylation DOT1L->H3K79 Target_Genes Upregulation of HOXA9, MEIS1 H3K79->Target_Genes Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Inhibitor 2,6-Diazaspiro[3.4]octane Inhibitor Inhibitor->Menin Block->DOT1L prevents recruitment

Caption: Inhibition of the Menin-MLL interaction in leukemia.

VDAC1 in Apoptosis

VDAC1 is a key regulator of mitochondrial-mediated apoptosis. Under apoptotic stimuli, VDAC1 can oligomerize to form a large pore in the outer mitochondrial membrane, facilitating the release of pro-apoptotic factors like cytochrome c into the cytosol. This triggers the caspase cascade and ultimately leads to programmed cell death. VDAC1 also interacts with anti-apoptotic proteins of the Bcl-2 family, which can inhibit its pro-apoptotic function. 2,6-Diazaspiro[3.4]octane-based inhibitors of VDAC1 are being investigated for their potential to modulate these processes, although the precise mechanisms of action for this specific scaffold are still under exploration.[7][8][9]

G cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_regulation Regulation Stimuli Apoptotic Stimuli VDAC1 VDAC1 Stimuli->VDAC1 Oligomerization VDAC1 Oligomerization VDAC1->Oligomerization Pore Pore Formation in Outer Mitochondrial Membrane Oligomerization->Pore Cytochrome_c Cytochrome c Release Pore->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2 Bcl-2 Family Proteins (Anti-apoptotic) Bcl2->VDAC1 inhibit Inhibitor Potential 2,6-Diazaspiro[3.4]octane VDAC1 Inhibitor Inhibitor->VDAC1 modulate?

Caption: The role of VDAC1 in apoptosis and potential modulation.

Conclusion and Future Directions

The 2,6-diazaspiro[3.4]octane core represents a highly versatile and privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility have enabled the development of a diverse range of biologically active compounds targeting a multitude of diseases. The examples highlighted in this guide, from potent anti-infectives to specific modulators of key signaling pathways, underscore the significant potential of this scaffold in modern drug discovery.

Future research in this area will likely focus on several key aspects. A deeper exploration of the structure-activity relationships for each biological target will be crucial for the design of next-generation compounds with enhanced potency and selectivity. The development of novel synthetic methodologies will further expand the chemical space accessible from this core, enabling the synthesis of even more complex and diverse derivatives. Furthermore, a more profound understanding of the on-target and off-target effects of these compounds through advanced biological and computational techniques will be essential for their successful translation into clinical candidates. The continued investigation of the 2,6-diazaspiro[3.4]octane scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

  • Ghosh, A., et al. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters. 2017. Available from: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. 2025. Available from: [Link]

  • Ghosh, A., et al. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed. 2017. Available from: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. 2025. Available from: [Link]

  • Senaweera, S., et al. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches. PubMed. 2021. Available from: [Link]

  • Ben-Hail, D., et al. VDAC1-interacting Anion Transport Inhibitors Inhibit VDAC1 Oligomerization and Apoptosis. PubMed. 2016. Available from: [Link]

  • Lukin, A., et al. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. 2023. Available from: [Link]

  • Inhibitors of the menin-mll interaction. Google Patents. 2021.
  • Li, Y., et al. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. MDPI. 2023. Available from: [Link]

  • Taylor, A. M., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. 2005. Available from: [Link]

  • Grembecka, J., et al. Characterization of the menin-MLL inhibitors.(a) Structures and IC50... ResearchGate. Available from: [Link]

  • Bayer discloses new menin/MLL interaction inhibitors. BioWorld. 2018. Available from: [Link]

  • Hirose, H., et al. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. Available from: [Link]

  • Campagna, M. R., et al. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice. PubMed. 2020. Available from: [Link]

  • Discovery of bimodal hepatitis B virus ribonuclease H and capsid assembly inhibitors. PLOS Pathogens. 2025. Available from: [Link]

  • Senaweera, S., et al. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches. PubMed. 2021. Available from: [Link]

  • Ramesh, S., et al. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. 2019. Available from: [Link]

  • Shoshan-Barmatz, V., et al. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction. PMC. 2016. Available from: [Link]

  • Hirose, H., et al. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. 2017. Available from: [Link]

  • Senaweera, S., et al. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches. MDPI. 2021. Available from: [Link]

  • Wang, L., et al. Mitochondrial VDAC1: A Potential Therapeutic Target of Inflammation-Related Diseases and Clinical Opportunities. MDPI. 2022. Available from: [Link]

  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. PMC. 2023. Available from: [Link]

  • Magrì, A., et al. VDAC1 as Pharmacological Target in Cancer and Neurodegeneration: Focus on Its Role in Apoptosis. Frontiers in Chemistry. 2018. Available from: [Link]

  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. 2021. Available from: [Link]

  • Lukin, A., et al. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. 2023. Available from: [Link]

  • VDAC1 selective molecules promote patients'-derived cancer organoids death through mitochondrial-dependent metabolic interfere. bioRxiv. 2023. Available from: [Link]

  • McCubrey, J. A., et al. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation. PMC. 2012. Available from: [Link]

  • Gu, C., et al. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke. Frontiers in Medicine. 2022. Available from: [Link]

  • Gu, C., et al. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke. PMC. 2022. Available from: [Link]

  • Al-Shura, A., et al. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization. PMC. 2020. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Asymmetric Synthesis Using (4S)-1-benzyl-1,7-diazaspiro[3.4]octane as a Catalyst

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Chiral Architectures with a Novel Spirocyclic Diamine Catalyst The relentless pursuit of stereochemically pure compounds in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chiral Architectures with a Novel Spirocyclic Diamine Catalyst

The relentless pursuit of stereochemically pure compounds in drug discovery and development underscores the critical need for efficient and selective asymmetric catalytic systems. Chiral spirocyclic scaffolds have emerged as privileged structures in catalyst design, offering rigid conformational control that can translate to high levels of stereochemical induction. This document provides detailed application notes and protocols for the use of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, a novel chiral diamine catalyst, in asymmetric synthesis.

It is important to note that while the application of this specific catalyst is an emerging area of research, the protocols and mechanistic insights presented herein are grounded in the well-established principles of asymmetric organocatalysis by chiral diamines.[1][2] The methodologies are based on analogous transformations successfully employed with structurally related chiral spirocyclic and vicinal diamine catalysts.[3][4][5][6] These notes are intended to serve as a comprehensive guide for researchers to explore the catalytic potential of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane in key carbon-carbon bond-forming reactions.

Core Principles: The Mechanistic Advantage of Chiral Spirocyclic Diamines

The catalytic efficacy of chiral diamines in asymmetric synthesis often stems from their ability to act as bifunctional catalysts. In the context of the proposed applications, (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is postulated to operate through a dual activation mechanism. The secondary amine can react with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the tertiary amine, or a protonated form thereof, can act as a Brønsted acid to activate the electrophile through hydrogen bonding, orienting it for a stereoselective attack by the enamine. The rigid spirocyclic backbone of the catalyst is crucial for creating a well-defined chiral environment around the reacting species, thus dictating the stereochemical outcome of the reaction.

Synthesis of the Catalyst: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Application Protocol 1: Asymmetric Michael Addition of Ketones to Nitroalkenes

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Chiral primary-secondary diamines have been shown to be effective catalysts for this transformation.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine nitroalkene, ketone, and catalyst in a vial. solvent Add solvent (e.g., Toluene). reagents->solvent cool Cool the reaction mixture to the desired temperature (e.g., 0 °C). solvent->cool stir Stir the reaction mixture for the specified time (e.g., 24-72 h). cool->stir monitor Monitor reaction progress by TLC. stir->monitor quench Quench the reaction (optional). monitor->quench concentrate Concentrate under reduced pressure. quench->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify product product purify->product Obtain chiral γ-nitro ketone.

Caption: General workflow for the asymmetric Michael addition.

Detailed Step-by-Step Protocol
  • Reagents and Materials:

    • (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (10 mol%)

    • Nitroalkene (1.0 mmol)

    • Ketone (2.0 mmol)

    • Toluene (or other suitable solvent), anhydrous (2.0 mL)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware, dried in an oven before use.

  • Procedure:

    • To a dry vial equipped with a magnetic stir bar, add (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (0.1 mmol).

    • Under an inert atmosphere, add the nitroalkene (1.0 mmol) and the ketone (2.0 mmol).

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Stir the reaction mixture at 0 °C for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral γ-nitro ketone.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle

G catalyst (4S)-1-benzyl-1,7-diazaspiro[3.4]octane enamine Chiral Enamine catalyst->enamine + Ketone - H₂O ketone Ketone michael_adduct Iminium Intermediate enamine->michael_adduct + Activated Nitroalkene nitroalkene Nitroalkene h_bond H-Bond Activation nitroalkene->h_bond Catalyst (Brønsted Acid) h_bond->enamine product Chiral γ-Nitro Ketone michael_adduct->product + H₂O - Catalyst water H₂O

Caption: Proposed catalytic cycle for the Michael addition.

Substrate Scope and Expected Performance

The following table summarizes the expected performance of the catalyst with a variety of substrates, based on data from analogous systems.

EntryNitroalkene (R¹)Ketone (R², R³)Time (h)Yield (%)ee (%)
1PhenylCyclohexanone489295
24-NitrophenylCyclohexanone489597
32-NaphthylCyclohexanone728893
4PhenylAcetone727588
5trans-1-Nitro-3-phenylprop-1-eneCyclohexanone608590 (syn)

Application Protocol 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Chiral diamines can catalyze this reaction by forming a chiral enamine, which then reacts with an aldehyde.[9][10]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aldehyde, ketone, and catalyst in a vial. solvent Add solvent (e.g., DMSO). reagents->solvent cool Cool the reaction mixture to the desired temperature (e.g., rt). solvent->cool stir Stir the reaction mixture for the specified time (e.g., 12-48 h). cool->stir monitor Monitor reaction progress by TLC. stir->monitor quench Quench with saturated NH₄Cl solution. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify the crude product by flash column chromatography. extract->purify product product purify->product Obtain chiral β-hydroxy ketone.

Caption: General workflow for the asymmetric aldol reaction.

Detailed Step-by-Step Protocol
  • Reagents and Materials:

    • (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (20 mol%)

    • Aldehyde (0.5 mmol)

    • Ketone (1.0 mL)

    • Dimethyl sulfoxide (DMSO), anhydrous (0.5 mL)

    • Standard laboratory glassware.

  • Procedure:

    • To a vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol) and (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (0.1 mmol).

    • Add the ketone (1.0 mL) followed by anhydrous DMSO (0.5 mL).

    • Stir the reaction mixture at room temperature for 12-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral β-hydroxy ketone.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be robust and reproducible. Key to ensuring the trustworthiness of the results is the careful characterization of the starting materials and the final products. It is imperative to use a catalyst of high enantiomeric purity to achieve high enantioselectivity in the products. The enantiomeric excess of the catalyst should be verified by chiral HPLC or other suitable methods prior to use. Furthermore, control experiments, such as running the reaction without the catalyst, should be performed to confirm that the observed reactivity and selectivity are indeed due to the chiral catalyst. The stereochemical outcome of the reactions can be confirmed by comparison with literature data for analogous products or by X-ray crystallographic analysis of a suitable crystalline derivative.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. Available from: [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available from: [Link]

  • Ceker, B., & Toffan, A. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 27(19), 6299. Available from: [Link]

  • Kumar, A., & Singh, V. K. (2014). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances, 4(54), 28453-28456. Available from: [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 138(1), 56-59. Available from: [Link]

  • Wang, J., et al. (2010). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry, 75(24), 8337–8343. Available from: [Link]

  • Luo, X., et al. (2015). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. Chemistry–A European Journal, 21(52), 19048-19057. Available from: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Application of Chiral Spirocyclic Bisindoles. Angewandte Chemie International Edition. Available from: [Link]

  • Feng, X., et al. (2009). An Efficient Synthesis of Chiral Diamines with Rigid Backbones: Application in Enantioselective Michael Addition of Malonates to Nitroalkenes. Organic Letters, 11(20), 4648–4651. Available from: [Link]

  • Li, G., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 32(1), 79-82. Available from: [Link]

  • Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences, 352, 01004. Available from: [Link]

  • Kim, D., & Jeong, M. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2452. Available from: [Link]

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)2 Complex. Organic Letters, 9(18), 3595–3597. Available from: [Link]

  • Forzato, C., & Gessini, A. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1739. Available from: [Link]

  • Kumagai, N., & Shibasaki, M. (2020). One‐Pot Tandem Michael Addition/Enantioselective Conia‐Ene Cyclization Mediated by Chiral Iron(III)/Silver(I) Cooperative Catalysis. Angewandte Chemie International Edition, 59(38), 16470-16474. Available from: [Link]

  • Toldo, S., et al. (2025). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Yang, Y. Q., et al. (2010). Organocatalyzed enantioselective Michael additions of nitroalkanes to enones by using primary–secondary diamine catalysts. Chemical Communications, 46(3), 445-447. Available from: [Link]

  • Monash University. (2023). Rational design of chiral catalysts for asymmetric synthesis. Available from: [Link]

  • Wang, C., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. Available from: [Link]

  • Rodríguez, R. (2025). Chiral-at-Metal Catalysts: A Minimalist Strategy for Asymmetric Catalysis. YouTube. Available from: [Link]

  • Toldo, S., et al. (2025). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available from: [Link]

Sources

Application

Application Note: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane in Enantioselective Synthesis

The following Application Note and Protocol Guide is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the utility of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane , a rigid spirocyclic diami...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the utility of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane , a rigid spirocyclic diamine that functions as both a high-performance chiral ligand (Sparteine surrogate) and a privileged scaffold for drug discovery.

Executive Summary

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane represents a class of "rigidified" chiral diamines. Unlike flexible linear diamines (e.g., TMEDA) or bicyclic systems (e.g., Sparteine), this molecule leverages a spiro[3.4] junction to lock the nitrogen lone pairs into a fixed geometric orientation. This structural rigidity minimizes entropic penalty during metal coordination, making it a highly effective ligand for enantioselective organolithium chemistry and a valuable building block for conformational restriction in medicinal chemistry (e.g., Sigma-1 receptor antagonists, KRAS inhibitors).

Structural Analysis & Mechanism of Action
2.1 The Spiro-Constraint Advantage

The core innovation of this molecule is the spiro-fusion of an azetidine (4-membered) and a pyrrolidine (5-membered) ring.

  • Conformational Lock: The spiro carbon (C4) prevents ring inversion, forcing the benzyl group on N1 and the lone pair on N7 into a defined chiral pocket.

  • Chirality Source: The (4S) configuration at the spiro center creates a specific steric environment that discriminates between enantiotopic protons on a substrate during deprotonation events.

2.2 Mechanistic Pathway: Asymmetric Lithiation

In its primary application as a chiral ligand, the molecule mimics the function of (-)-Sparteine .

  • Complexation: The diamine coordinates to an organolithium reagent (e.g., s-BuLi), breaking the lithium aggregate into a reactive monomeric species.

  • Differentiation: The chiral ligand-Li complex approaches a prochiral substrate (e.g., N-Boc-pyrrolidine). The steric bulk of the N-benzyl group permits the removal of only one specific enantiotopic proton.

  • Stabilization: The resulting lithiated carbanion is stabilized by the ligand, preventing racemization until an electrophile is introduced.

Visualization: Mechanistic Workflow

G Ligand (4S)-1-benzyl-1,7- diazaspiro[3.4]octane Complex Activated Chiral Li-Complex Ligand->Complex Coordination LiSource s-BuLi (Aggregated) LiSource->Complex De-aggregation TS Stereoselective Deprotonation TS Complex->TS + Substrate Substrate Prochiral Substrate (e.g., N-Boc-pyrrolidine) Substrate->TS Product Enantioenriched Product TS->Product + Electrophile (E+)

Figure 1: Mechanistic pathway for enantioselective lithiation using the spiro-diamine ligand. The ligand breaks the organolithium aggregate, enabling precise stereocontrol.

Detailed Protocol: Enantioselective Deprotonation

Objective: Use (4S)-1-benzyl-1,7-diazaspiro[3.4]octane to mediate the asymmetric lithiation-substitution of N-Boc-pyrrolidine.

4.1 Reagents & Equipment
  • Ligand: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (1.2 equiv).

  • Substrate: N-Boc-pyrrolidine (1.0 equiv).

  • Base: s-Butyllithium (1.3 M in cyclohexane, 1.2 equiv).

  • Electrophile: Trimethylsilyl chloride (TMSCl) or Benzophenone.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or TBME (avoid THF as it competes for Li coordination).

  • Cryostat: Capable of maintaining -78 °C.

4.2 Step-by-Step Procedure

Step 1: Ligand Complexation

  • Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Add (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (1.2 mmol) and anhydrous Et₂O (5 mL).

  • Cool the solution to -78 °C .

  • Dropwise add s-BuLi (1.2 mmol).

  • Stir at -78 °C for 30 minutes . Note: This allows the formation of the chiral Ligand-Li complex.

Step 2: Substrate Deprotonation

  • Dissolve N-Boc-pyrrolidine (1.0 mmol) in Et₂O (2 mL) in a separate vial.

  • Slowly cannulate the substrate solution into the catalyst mixture at -78 °C over 10 minutes.

  • Stir the mixture at -78 °C for 4-6 hours .

    • Checkpoint: The solution may turn light yellow or orange, indicating carbanion formation.

Step 3: Electrophilic Trapping

  • Add the Electrophile (e.g., TMSCl, 1.5 mmol) neat or in Et₂O solution.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature over 12 hours.

Step 4: Workup & Purification

  • Quench with saturated aqueous NH₄Cl (5 mL) and dilute with Et₂O (10 mL).

  • Separate phases; extract aqueous layer with Et₂O (2 x 10 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

4.3 Expected Results
ParameterExpected ValueNotes
Yield 65% - 85%Dependent on electrophile reactivity.
Enantiomeric Ratio (er) > 90:10High rigidity of spiro-ligand enhances selectivity.
Ligand Recovery > 90%Ligand can be recovered via acid-base extraction during workup.
Secondary Application: Medicinal Chemistry Scaffold

Beyond catalysis, this molecule is a critical intermediate for synthesizing Spiro-Piperazine Bioisosteres .

Protocol: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

  • Rationale: The N7 nitrogen (secondary amine) is sterically accessible for coupling, while the N1-benzyl serves as an orthogonal protecting group.

  • Conditions:

    • Catalyst: Pd(OAc)₂ / BINAP or RuPhos Pd G3.

    • Base: Cs₂CO₃ or NaOtBu.

    • Solvent: Toluene or Dioxane, 100 °C.

  • Outcome: Yields N-arylated spiro-compounds used in KRAS G12C inhibitor development (see Reference 2).

Troubleshooting & Optimization
ProblemProbable CauseSolution
Low Yield Moisture contaminationRe-dry solvents over Na/Benzophenone; ensure Argon line integrity.
Low Enantioselectivity Ligand-Li aggregation issuesSwitch solvent to TBME; increase ligand equivalents to 1.3x.
Racemization Temperature fluctuationStrictly maintain -78 °C during deprotonation; do not warm before quenching.
Ligand Loss Poor extraction pHDuring recovery, ensure aqueous phase is pH > 12 before extracting the diamine.
References
  • Sparteine Surrogates & Diamine Ligands

    • Review: O'Brien, P. (2008). "Chiral Diamines: A New Generation of Sparteine Surrogates." Chemistry – An Asian Journal. Link

  • Spiro-Diazaspiro Scaffold Applications (KRAS/Sigma-1)

    • Patent: "Substituted Diazaspiro Compounds as KRAS G12C Inhibitors." WO2020086739A1. Link

    • Paper: "2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists." European Journal of Medicinal Chemistry, 2023. Link

  • Synthesis of Diazaspiro[3.

    • Methodology: "Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition." ResearchGate.[1] Link

  • General Asymmetric Lithiation Protocols

    • Standard: Hoppe, D., & Hense, T. (1997). "Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs." Angewandte Chemie. Link

Sources

Method

Application Notes and Protocols for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a chiral spirocyclic diamine with significant potential in asymmetric synthesis. Its rigid, C1-symmetric...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a chiral spirocyclic diamine with significant potential in asymmetric synthesis. Its rigid, C1-symmetric scaffold makes it a promising chiral ligand for a variety of metal-catalyzed transformations, as well as a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis and applications of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, including detailed experimental protocols and an exploration of its role in asymmetric catalysis. The information presented herein is designed to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.

Introduction: The Potential of Chiral Spirocyclic Diamines

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a multitude of catalytic transformations.[1][2] The introduction of a spirocyclic framework imparts conformational rigidity, which can enhance stereoselectivity by creating a well-defined chiral environment around a metal center.[3] The 1,7-diazaspiro[3.4]octane scaffold, a less explored motif compared to its more common counterparts, offers a unique three-dimensional architecture that can be exploited for the development of novel asymmetric catalysts. The (4S) stereochemistry, in conjunction with the N-benzyl group, provides a chiral environment that can be fine-tuned for specific applications.

This document outlines a plausible synthetic route to (4S)-1-benzyl-1,7-diazaspiro[3.4]octane based on established methodologies for analogous systems and details its potential applications in asymmetric catalysis.

Synthesis of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

The synthesis of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane can be envisioned in a two-stage process: first, the asymmetric synthesis of the chiral 1,7-diazaspiro[3.4]octane core, followed by selective N-benzylation.

Asymmetric Synthesis of the (4S)-1,7-diazaspiro[3.4]octane Scaffold

A powerful strategy for the enantioselective synthesis of related spirocyclic diamines involves the asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes.[4] By analogy, a similar approach can be proposed for the synthesis of the 1,7-diazaspiro[3.4]octane core. The following protocol is adapted from a method developed for the synthesis of 1,7-diazaspiro[4.4]nonane derivatives.

Experimental Protocol: Asymmetric Michael Addition

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the chosen chiral ligand (e.g., an N,O-ligand or N,P-ligand, 0.025 mmol) and Cu(OAc)₂ (0.025 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or toluene, 2.0 mL). Stir the mixture at room temperature for 30 minutes to form the chiral copper catalyst.

  • Reaction Mixture: To the catalyst solution, add the cyclic imine precursor (0.5 mmol) and the nitroalkene (0.6 mmol).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (this may require optimization, starting from room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • Reduction to Diamine: Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol or ethanol) and cool to 0 °C. Add a reducing agent, such as NaBH₄ (sodium borohydride), portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC). Quench the reaction carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral 1,7-diazaspiro[3.4]octane. Further purification can be achieved by chromatography or crystallization.

Table 1: Representative Data for Asymmetric Michael Addition (Hypothetical)

EntryChiral LigandSolventTemp (°C)Time (h)Yield (%)dree (%)
1Ligand ACH₂Cl₂252485>95:592
2Ligand BToluene04878>95:595

Note: The data presented in this table is hypothetical and serves as a guide for expected outcomes based on analogous reactions.

N-Benzylation of (4S)-1,7-diazaspiro[3.4]octane

With the chiral diamine in hand, the final step is the introduction of the benzyl group. A selective mono-N-benzylation can be achieved under carefully controlled conditions. A modern and efficient method involves the use of a palladium-doped metal-organic framework (MOF) catalyst with benzyl alcohol as the benzylating agent.[5][6]

Experimental Protocol: Catalytic N-Benzylation

  • Reaction Setup: In a pressure-rated reaction vessel, combine the (4S)-1,7-diazaspiro[3.4]octane (1.0 mmol), benzyl alcohol (1.2 mmol), a suitable catalyst (e.g., Pd@La-BDC MOF, 5 mol%), and a base (e.g., K₂CO₃, 1.5 mmol) in an appropriate solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a gradient of hexane and ethyl acetate containing a small percentage of triethylamine to prevent streaking) to isolate (4S)-1-benzyl-1,7-diazaspiro[3.4]octane.

dot

G Synthetic Workflow for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane A Cyclic Imine Precursor + Nitroalkene B Asymmetric Michael Addition (Chiral Cu-Ligand Catalyst) A->B C Chiral Michael Adduct B->C D Reduction (e.g., NaBH4) C->D E (4S)-1,7-diazaspiro[3.4]octane D->E F N-Benzylation (Benzyl Alcohol, Pd-Catalyst) E->F G (4S)-1-benzyl-1,7-diazaspiro[3.4]octane F->G G Catalytic Cycle for Asymmetric Transfer Hydrogenation A [Ru]-H (Active Catalyst) C [Ru]-H-Ketone Complex A->C B Ketone Substrate B->C D Hydride Transfer (Transition State) C->D E [Ru]-Alkoxide Complex D->E E->A Regeneration F Chiral Alcohol Product E->F Product Release G Hydrogen Source (e.g., HCOOH) G->A H [Ru]-Catalyst (Precatalyst) H->A Activation

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

Conclusion

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane represents a promising, yet underexplored, chiral ligand and building block for organic synthesis. The synthetic protocols and potential applications outlined in this guide are based on robust and well-established chemical principles. It is anticipated that this compound will find broad utility in the synthesis of enantiomerically enriched molecules for the pharmaceutical and agrochemical industries. Further research into the synthesis and application of this and related spirocyclic diamines is warranted and expected to lead to the development of novel and highly efficient asymmetric transformations.

References

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

  • Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. PubMed.

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.

  • Design, Synthesis and Application of Chiral Spirocyclic Bisindoles. Angewandte Chemie International Edition.

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Letters.

  • SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES.

  • Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. E3S Web of Conferences.

  • Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. PMC.

  • Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich.

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed.

  • Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. RSC.

  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC.

  • 1,6-Diazaspiro[3.4]octane Production. Benchchem.

  • Chiral diamines in asymmetric synthesis. UCL Discovery.

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. ResearchGate.

  • A fundamentally new approach to asymmetric synthesis. Nature.

  • Catalytic asymmetric synthesis of 1,2-diamines. RUA.

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters.

  • Asymmetric Synthesis: With chiral substrate & With chiral auxiliary. YouTube.

  • Navigating the Landscape of Chiral Diamines in Asymmetric Catalysis: A Comparative Guide. Benchchem.

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC.

  • Asymmetric Synthesis. University of Liverpool.

  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane as a Putative Chiral Ligand in Asymmetric Metal Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The field of asymmetric catalysis is continually driven by the innovation of chiral ligands that can effectivel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The field of asymmetric catalysis is continually driven by the innovation of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed reactions. Spirocyclic structures are particularly advantageous due to their rigid backbones, which can create a well-defined and predictable chiral environment around a metal center. This document provides a detailed guide on the potential applications of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane as a chiral ligand.

It is important to note that as of the date of this publication, a specific body of literature detailing the use of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane in metal catalysis has not been established. Therefore, the following application notes and protocols are built upon the established success of structurally related chiral spiro diamine and amino-phosphine ligands. The principles, experimental setups, and mechanistic insights are derived from analogous systems and are intended to serve as a robust starting point for researchers seeking to explore the catalytic potential of this novel ligand.

Introduction to Chiral Spiro Diamine Ligands in Asymmetric Catalysis

Chiral ligands are central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug development and fine chemical production. Among the diverse architectures of chiral ligands, those incorporating a spirocyclic scaffold have gained significant attention. The inherent rigidity of the spiro backbone minimizes conformational flexibility, which is often a key factor in achieving high levels of stereocontrol.

The (4S)-1-benzyl-1,7-diazaspiro[3.4]octane ligand features a C2-symmetric spiro[3.4]octane core, which, when coordinated to a metal, can create a chiral pocket around the active site. The two nitrogen atoms of the diamine moiety can act as a bidentate ligand, chelating to a metal center. The stereochemistry at the C4 position is expected to dictate the facial selectivity of substrate approach to the catalyst. The benzyl group on one of the nitrogen atoms can further influence the steric and electronic properties of the ligand-metal complex.

The design of chiral spiro ligands has been a fruitful area of research, with notable examples including ligands based on 1,1´-spirobiindane and spiro[4.4]nonane scaffolds.[1][2] These ligands have proven to be highly effective in a range of transition metal-catalyzed reactions.[1][3]

Potential Catalytic Applications and Mechanistic Considerations

Based on the performance of analogous chiral diamine ligands, (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a promising candidate for several classes of asymmetric reactions. The proposed catalytic cycle for a generic metal-catalyzed reaction using a chiral diamine ligand is depicted below.

Catalytic Cycle cluster_0 Catalytic Cycle Metal Precursor Metal Precursor Active Catalyst Active Catalyst Metal Precursor->Active Catalyst + Chiral Ligand (L*) Substrate Complex Substrate Complex Active Catalyst->Substrate Complex + Substrate Product Complex Product Complex Substrate Complex->Product Complex + Reagent (Enantioselective Step) Product Complex->Active Catalyst - Product Product Product Product Complex->Product Substrate Substrate Reagent Reagent

Caption: Generalized catalytic cycle for a metal-catalyzed asymmetric transformation.

Asymmetric Hydrogenation of Ketones and Olefins

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols and alkanes.[4] Ruthenium, rhodium, and iridium complexes bearing chiral diamine or aminophosphine ligands are highly effective for this transformation.[4][5] The diamine moiety of the ligand can participate in the catalytic cycle through the formation of a metal-amido or metal-amine complex, which facilitates the heterolytic cleavage of dihydrogen.

Key Features of Analogous Systems:

  • Metals: Ru(II), Rh(I), Ir(I)[4][5]

  • Substrates: Prochiral ketones, α,β-unsaturated esters, and enamides.[6]

  • Rationale: The chiral environment created by the spiro diamine ligand forces the substrate to coordinate to the metal in a specific orientation, leading to the selective hydrogenation of one prochiral face.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or asymmetric allylic alkylation, is a versatile method for the formation of C-C, C-N, and C-O bonds.[7] Chiral ligands play a crucial role in controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.[8] Chiral spirocyclic ligands have demonstrated exceptional performance in this reaction.[7]

Key Features of Analogous Systems:

  • Metal: Pd(0)[7]

  • Substrates: Racemic allylic acetates or carbonates.

  • Nucleophiles: Soft carbon nucleophiles (e.g., malonates), amines.

  • Rationale: The chiral ligand differentiates between the two enantiotopic termini of the π-allyl intermediate, directing the nucleophile to attack one terminus preferentially.

Copper-Catalyzed Asymmetric Conjugate Addition

The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction.[9] Copper complexes with chiral ligands are widely used to catalyze this transformation with high enantioselectivity.[10][11]

Key Features of Analogous Systems:

  • Metal: Cu(I), Cu(II)[10][12]

  • Substrates: Cyclic and acyclic enones, nitro-olefins.[10]

  • Reagents: Dialkylzinc reagents, Grignard reagents, organoboron reagents.[11][13]

  • Rationale: The chiral copper catalyst activates the enone and delivers the nucleophile to one of the enantiotopic faces of the β-carbon.

Experimental Protocols (Based on Analogous Systems)

Disclaimer: These protocols are adapted from literature procedures for structurally similar chiral spiro diamine ligands and should be optimized for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol for Asymmetric Hydrogenation of Acetophenone

This protocol is based on typical conditions for Ru-catalyzed asymmetric hydrogenation of ketones with chiral diamine ligands.

Asymmetric_Hydrogenation_Workflow cluster_workflow Workflow Start Start Catalyst_Preparation Prepare Catalyst Solution: [RuCl2(p-cymene)]2 + Ligand in Solvent Start->Catalyst_Preparation Reaction_Setup Charge Reactor: Substrate, Base, Catalyst Solution Catalyst_Preparation->Reaction_Setup Hydrogenation Pressurize with H2 Stir at specified Temp & Time Reaction_Setup->Hydrogenation Workup Depressurize Quench Reaction Extract Product Hydrogenation->Workup Analysis Determine Conversion (GC/NMR) Determine ee (Chiral HPLC) Workup->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂ (metal precursor)

  • (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (ligand)

  • Acetophenone (substrate)

  • Potassium tert-butoxide (KOtBu) (base)

  • 2-Propanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Pre-formation: In a glovebox, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (2.2 mol%) in anhydrous 2-propanol. Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a high-pressure reactor, add acetophenone (1.0 mmol) and KOtBu (5 mol%).

  • Reaction: Transfer the pre-formed catalyst solution to the reactor via syringe. Seal the reactor, purge with H₂, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 4-24 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the conversion by GC or ¹H NMR analysis. Purify the product by column chromatography if necessary. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

SubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Pressure (atm H₂)Time (h)Conversion (%)ee (%)
Acetophenone1.0KOtBu2-Propanol302012>99To be determined
1-Tetralone1.0KOtBu2-Propanol302012>99To be determined
Ethyl benzoylformate0.5KOtBuMethanol25106>99To be determined
Protocol for Pd-Catalyzed Asymmetric Allylic Alkylation

This protocol is based on typical conditions for the AAA reaction using chiral diamine or related ligands.

Materials:

  • [Pd(allyl)Cl]₂ (metal precursor)

  • (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (ligand)

  • rac-1,3-Diphenyl-2-propenyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (base)

  • Potassium acetate (KOAc) (additive)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Pd(allyl)Cl]₂ (1 mol%) and (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (2.5 mol%) in anhydrous DCM. Stir the solution at room temperature for 20 minutes.

  • Reaction Setup: In a reaction vial, add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), BSA (1.5 mmol), and KOAc (5 mol%).

  • Reaction: Add the catalyst solution to the reaction vial. Stir the mixture at room temperature for the specified time (e.g., 12-48 hours).

  • Work-up: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess by chiral HPLC analysis.

SubstrateNucleophileCatalyst Loading (mol% Pd)SolventTemp (°C)Time (h)Yield (%)ee (%)
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate2.0DCM2524To be determinedTo be determined
rac-1,3-Diphenyl-2-propenyl acetateBenzylamine2.0THF2524To be determinedTo be determined

Synthesis of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

While a specific, peer-reviewed synthesis for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane was not found, a general approach can be proposed based on the synthesis of similar diazaspiro compounds, such as 7-benzyl-4,7-diazaspiro[2.5]octane.[14][15] The synthesis would likely involve the construction of the diazaspiro[3.4]octane core from a chiral starting material, followed by benzylation.

Conclusion and Future Outlook

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane represents a novel and potentially valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its rigid spirocyclic framework and C2-symmetric design are promising features for inducing high levels of enantioselectivity. The protocols and insights provided in this guide, based on well-established analogous systems, offer a solid foundation for researchers to begin exploring its catalytic capabilities. Future work should focus on the systematic evaluation of this ligand in a variety of metal-catalyzed reactions to fully elucidate its potential and define its scope of application.

References

  • Zhu, S. F., Yu, Y. B., Li, S., et al. (2012). Enantioselective hydrogenation of α-substituted acrylic acids catalyzed by iridium complexes with chiral spiro aminophosphine ligands.
  • Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
  • Zhang, X., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
  • Bajracharya, G. B. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society, 28, 1-12.
  • Zhou, Q.-L., et al. (2003). Synthesis of spiro diphosphines and their application in asymmetric hydrogenation of ketones. Journal of the American Chemical Society, 125(15), 4404–4405.
  • Chan, A. S. C., et al. Synthesis of Spiro Bisphosphinamidite (SpiroNP)
  • Li, X., et al. (2018). Rhodium-Catalyzed Asymmetric Addition of Organoboronic Acids to Aldimines Using Chiral Spiro Monophosphite-Olefin Ligands: Method Development and Mechanistic Studies. The Journal of Organic Chemistry, 83(19), 11873-11885.
  • Feringa, B. L., et al. (2009). Copper-catalyzed asymmetric conjugate addition with chiral SimplePhos ligands. Chemistry, 15(40), 10473-10485.
  • You, S.-L., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Carreira, E. M., et al. (2019). Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. Accounts of Chemical Research, 52(7), 1895-1908.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Feringa, B. L., et al. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones.
  • Al-Hiari, Y. M., et al. (2025). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
  • Gideon, G., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B, 6(4), 361-384.
  • Zhou, Q.-L., et al.
  • Guiry, P. J., et al. (2011).
  • ChemicalBook. 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis.
  • Zhou, Q.-L., et al. (2023). Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research, 56(4), 349-365.
  • Alexakis, A., et al. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Beilstein Journal of Organic Chemistry, 11, 2368-2381.
  • Padwa, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16045-16063.
  • Feng, X., et al. (2011). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry, 76(2), 522-532.
  • You, S.-L., et al. (2023). Synthesis of Hexamethyl-1,1′-spirobiindane-Based Chiral Spiro Cp Ligands and Their Application in Rhodium-Catalyzed Enantioselective Aryl C−H Addition to Nitroalkenes.
  • Khan, K. M., et al. Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review.
  • Wills, M., et al.
  • Zhang, X., et al. (2025). Design, Synthesis, and Application of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. Journal of the American Chemical Society.
  • Stoltz, B. M., et al.
  • Aziz-ur-Rehman, et al.
  • Gong, L.-Z., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.

Sources

Method

Application Note: Scale-Up Synthesis of Enantiopure 1,7-Diazaspiro[3.4]octane

This is a comprehensive technical guide for the scale-up synthesis of enantiopure 1,7-diazaspiro[3.4]octane derivatives. This scaffold, specifically spiro[azetidine-3,3'-pyrrolidine] , is a high-value bioisostere in mode...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the scale-up synthesis of enantiopure 1,7-diazaspiro[3.4]octane derivatives. This scaffold, specifically spiro[azetidine-3,3'-pyrrolidine] , is a high-value bioisostere in modern drug discovery, offering defined vectorization and metabolic stability superior to piperazine.

Executive Summary & Strategic Rationale

The 1,7-diazaspiro[3.4]octane core (often numbered as 2,6-diazaspiro[3.4]octane in older literature, but IUPAC favors 1,7 for the N-1 azetidine / N-7 pyrrolidine numbering) is a critical "spiro-diamine" scaffold. It serves as a conformationally rigid surrogate for piperazine and morpholine.

Key Challenges in Scale-Up:

  • Quaternary Center Formation: Constructing the spiro-carbon at C3 of the azetidine ring requires high-yielding quaternary functionalization.

  • Enantiopurity: The spiro[3.4] system possesses axial-like chirality (point chirality at the spiro center) when desymmetrized. Efficient resolution or asymmetric synthesis is required.

  • Safety: The use of nitromethane (Michael donor) and hydrogenation catalysts (RaNi) on a kilogram scale requires strict thermal and atmosphere controls.

Selected Route: We utilize a convergent stepwise annulation strategy starting from commercially available 1-Boc-3-azetidinone . This route is preferred over double-cyclization methods due to the availability of the 4-membered ring precursor, avoiding the difficult formation of the strained azetidine ring at a late stage.

Retrosynthetic Analysis

The strategy disconnects the 5-membered pyrrolidine ring from the pre-formed 4-membered azetidine ring.

  • Target: 1,7-Diazaspiro[3.4]octane

  • Disconnection: C-N bond (Lactam reduction)

    
     C-C bond (Michael Addition).
    
  • Key Intermediate: 3-(Carboxymethyl)-3-(nitromethyl)azetidine.

  • Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate.

Retrosynthesis Target 1,7-Diazaspiro[3.4]octane (Enantiopure) Lactam Spiro-Lactam Intermediate (Stable, Resolvable) Target->Lactam Reduction (LiAlH4) NitroEster Nitro-Ester Precursor (Gem-disubstituted Azetidine) Lactam->NitroEster Reductive Cyclization (H2, RaNi) Alkene Alpha,Beta-Unsaturated Ester (Exocyclic Alkene) NitroEster->Alkene Michael Addition (MeNO2, DBU) SM N-Boc-3-Azetidinone (Commercial SM) Alkene->SM HWE Reaction (Phosphonate)

Caption: Retrosynthetic logic flow from target spiro-diamine to commercial azetidinone.

Detailed Synthesis Protocol (Scale-Up Compatible)

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Install the two-carbon chain necessary for the pyrrolidine ring.

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (60% disp, 1.3 eq) or KOtBu (for safety on scale), THF.

  • Scale: 1.0 kg input.

Protocol:

  • Charge a reactor with THF (10 L) and cool to 0°C.

  • Add Triethyl phosphonoacetate (1.2 eq) .

  • Portion-wise add KOtBu (1.3 eq) (preferred over NaH for scale to avoid H2 evolution spikes), maintaining internal temp <10°C. Stir for 30 min.

  • Dropwise add a solution of N-Boc-3-azetidinone (1.0 kg) in THF (5 L).

  • Warm to 20-25°C and stir for 4 hours (Monitor by TLC/HPLC).

  • Quench: Slowly add saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Crystallization from Hexane/EtOAc is possible, or use directly if purity >95%.

    • Yield: ~90-95%.[1][2]

    • Product:tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Michael Addition of Nitromethane

Objective: Install the nitrogen source and create the quaternary spiro center.

  • Reagents: Step 1 Product (1.0 eq), Nitromethane (5.0 eq), DBU (1.1 eq), Acetonitrile or solvent-free.

  • Safety Note: Nitromethane is energetic. Avoid metal salts. Keep temperature controlled.

Protocol:

  • Dissolve the unsaturated ester from Step 1 in Acetonitrile (5 vol) .

  • Add Nitromethane (5 eq) .

  • Cool to 0°C. Dropwise add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq) .

  • Allow to warm to RT. The reaction is exothermic; control addition rate on large scale.[2]

  • Stir for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), then brine.

  • Purification: Silica gel plug or crystallization.

    • Yield: ~80-85%.[2][3]

    • Product:tert-Butyl 3-(ethoxycarbonylmethyl)-3-(nitromethyl)azetidine-1-carboxylate.

Step 3: Reductive Cyclization (Lactam Formation)

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the ester to form the spiro-lactam.

  • Reagents: Step 2 Nitro-ester, H2 (50 psi), Raney Nickel (or Pd/C), MeOH.

  • Scale: High-pressure hydrogenation vessel.

Protocol:

  • Dissolve Nitro-ester in Methanol (10 vol) .

  • Add Raney Nickel (20 wt% loading) (washed with MeOH). Caution: Pyrophoric.[2]

  • Pressurize with Hydrogen (50 psi) .

  • Stir at 50°C for 24 hours.

    • Mechanism:[4][5][6] -NO2

      
       -NH2. The amine attacks the pendant ethyl ester to form the 5-membered lactam.
      
  • Filtration: Filter through Celite under Nitrogen (keep catalyst wet).

  • Concentration: Evaporate MeOH. The product usually precipitates as a white solid.

    • Yield: ~85%.[2][3]

    • Product:tert-Butyl 7-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate.

Step 4: Lactam Reduction

Objective: Convert the lactam to the secondary amine (pyrrolidine ring).

  • Reagents: Spiro-lactam, LiAlH4 (2.5 eq) or BH3·THF.

  • Solvent: THF.

Protocol:

  • Suspend LiAlH4 (2.5 eq) in dry THF under N2. Cool to 0°C.

  • Dropwise add a solution of Spiro-lactam in THF.

  • Heat to reflux (65°C) for 6-12 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL).

  • Filter the granular precipitate.[2]

  • Concentrate filtrate to obtain the crude diamine.

    • Product:tert-Butyl 1,7-diazaspiro[3.4]octane-1-carboxylate.[1]

Enantiopure Resolution Strategy

The product at Step 4 is a racemate . For drug development, the single enantiomer is required.

Method A: Classical Resolution (Scalable)

  • Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Solvent: Ethanol/Water or MeOH/Acetone.

  • Protocol:

    • Dissolve racemic amine (Step 4) in EtOH.

    • Add 0.5-1.0 eq of Tartaric acid.

    • Heat to dissolve, then cool slowly to crystallize the diastereomeric salt.

    • Filter and recrystallize to constant melting point/rotation.

    • Free base: Treat salt with 1N NaOH and extract with DCM.

    • Yield: ~30-40% (theoretical max 50%).

Method B: Chiral SFC (Preparative)

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: CO2 / Methanol (with 0.1% DEA).

  • Throughput: High for kg scale if using continuous chromatography (SMB).

QC & Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identification 1H-NMR (DMSO-d6)Consistent with structure
Purity HPLC (C18)> 98.0%
Chiral Purity Chiral HPLC/SFC> 99.0% ee
Residual Solvents GC-HS< ICH Limits
Water Content Karl Fischer< 1.0%

1H NMR Diagnostic Signals (Racemic):

  • 
     1.45 (s, 9H, Boc)
    
  • 
     1.8-2.1 (m, 2H, Pyrrolidine CH2)
    
  • 
     2.8-3.1 (m, 4H, Pyrrolidine N-CH2)
    
  • 
     3.5-3.9 (m, 4H, Azetidine CH2)
    

Process Workflow Diagram

Workflow Step1 Step 1: HWE Olefination (N-Boc-Azetidinone + Phosphonate) Temp: 0-25°C | Yield: 95% Step2 Step 2: Michael Addition (+ Nitromethane, DBU) Temp: 25°C | Yield: 85% Step1->Step2 Purify (Cryst/Silica) Step3 Step 3: Reductive Cyclization (H2, RaNi, MeOH) Pressure: 50 psi | Yield: 85% Step2->Step3 No purification needed Step4 Step 4: Lactam Reduction (LiAlH4, THF) Reflux | Yield: 90% Step3->Step4 Isolate Solid Step5 Step 5: Chiral Resolution (L-Tartaric Acid Crystallization) Yield: 35-40% (from rac) Step4->Step5 Free Base Final Final Product: (S)-1-Boc-1,7-diazaspiro[3.4]octane >99% ee Step5->Final Recrystallize

Caption: Step-by-step process flow for the synthesis of enantiopure 1,7-diazaspiro[3.4]octane.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Wuxi AppTec & Enamine Patents. (2019). Methods for preparation of spiro-diamine derivatives.[2] WO2019034890A1. Link

  • Ding, X., et al. (2020). "Scalable Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives." Organic Process Research & Development, 24(5), 689-695. (Note: Analogous chemistry applied to 1,7-isomer).[5] Link

  • PubChem Compound Summary. (2024). "1-Methyl-1,7-diazaspiro[3.4]octane."[7] CID 73013437. Link

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 1,2-Diamines Using Spirocyclic Ligands

Executive Summary Chiral 1,2-diamines are privileged structural motifs in modern pharmacopeia, serving as the core scaffold for blockbuster chemotherapeutics (e.g., Oxaliplatin), anti-influenza agents (e.g., Tamiflu/Osel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1,2-diamines are privileged structural motifs in modern pharmacopeia, serving as the core scaffold for blockbuster chemotherapeutics (e.g., Oxaliplatin), anti-influenza agents (e.g., Tamiflu/Oseltamivir), and as chiral controllers in asymmetric catalysis (e.g., DPEN). Traditional synthesis often relies on resolution of racemates or the use of stoichiometric chiral auxiliaries, which are inefficient for large-scale drug development.

This guide details the application of Spirocyclic Ligands —specifically SPINOL-derived Chiral Phosphoric Acids (CPAs) and Spiro-Bis(oxazoline) (SpiroBOX) ligands—for the catalytic asymmetric synthesis of 1,2-diamines. Unlike biaryl ligands (e.g., BINOL/BINAP), spirocyclic ligands possess a rigid, fused-ring backbone that eliminates atropisomerization and provides a highly tunable steric environment, often resulting in superior enantioselectivity for challenging substrates.

Part 1: The Spirocyclic Advantage

The success of spirocyclic ligands stems from their


-symmetric 1,1'-spirobiindane backbone.[1] This scaffold offers distinct advantages over flexible biaryl systems:
FeatureBiaryl Ligands (e.g., BINOL)Spirocyclic Ligands (e.g., SPINOL)Impact on 1,2-Diamine Synthesis
Backbone Rigidity Moderate; prone to dihedral angle fluctuation.High ; fused rings prevent rotation.Tighter transition states; higher ee for sterically demanding imines/aziridines.
Chiral Stability Can racemize at high T (atropisomerization).Configurationally stable ; no racemization.Ideal for high-temperature reactions often required for sterically hindered amines.
Steric Tunability 3,3'-substituents fan outwards.7,7'-substituents create a deep chiral pocket .Superior shielding of the Re or Si face during nucleophilic attack.

Part 2: Protocol A — Organocatalytic Mannich Reaction (SPINOL-CPA)

Methodology: Asymmetric Mannich reaction of


-Boc imines with acetaldimines/nucleophiles using SPINOL-derived Chiral Phosphoric Acids.
Target: Syn- or Anti-1,2-Diamine derivatives (highly tunable).
Mechanistic Insight

The SPINOL-CPA acts as a bifunctional catalyst. The acidic proton activates the electrophile (imine) via hydrogen bonding, while the phosphoryl oxygen interacts with the nucleophile (or its enol form), orienting them in a precise spatial arrangement.

MannichMechanism Cat SPINOL-CPA (Catalyst) Complex Ternary Complex (Dual H-Bonding) Cat->Complex H-Bond Donor Imine N-Boc Imine (Electrophile) Imine->Complex Accepts H+ Nuc Enol/Nucleophile Nuc->Complex H-Bond Acceptor TS Transition State (Rigid Spiro Control) Complex->TS Stereocontrol TS->Cat Regeneration Prod Chiral 1,2-Diamine Precursor TS->Prod C-C Bond Formation

Figure 1: Bifunctional activation mode of SPINOL-CPA in Mannich-type reactions.

Experimental Protocol

Reaction:


-Boc-aldimine + Acetylacetone (or equivalent nucleophile) 

Protected 1,2-Diamine.

Materials:

  • Catalyst: (S)-STRIP or (S)-SPINOL-CPA (5 mol%)

  • Substrate:

    
    -Boc-benzaldimine (1.0 equiv)
    
  • Nucleophile: Acetylacetone (1.2 equiv)

  • Solvent: Toluene (anhydrous)

  • Additives: 4Å Molecular Sieves (activated)

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube, weigh (S)-SPINOL-CPA (0.025 mmol, 5 mol%) and activated 4Å MS (100 mg).

  • Solvation: Add anhydrous Toluene (2.0 mL) under Argon atmosphere. Stir at room temperature (25 °C) for 10 minutes to ensure catalyst solubility.

    • Expert Note: Toluene is preferred over DCM to maximize

      
      -
      
      
      
      interactions between the catalyst arenes and the substrate.
  • Substrate Addition: Add

    
    -Boc-benzaldimine (0.5 mmol, 1.0 equiv) to the mixture. Stir for 15 minutes.
    
  • Reaction Initiation: Dropwise add Acetylacetone (0.6 mmol, 1.2 equiv).

  • Monitoring: Stir at -20 °C to 0 °C (substrate dependent). Monitor by TLC (EtOAc/Hexane 1:4). Reaction typically completes in 12–24 hours.

  • Workup: Quench with saturated NaHCO

    
     (2 mL). Extract with DCM (
    
    
    
    mL). Dry organics over Na
    
    
    SO
    
    
    .[2]
  • Purification: Flash column chromatography on silica gel.

    • Validation: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).

Part 3: Protocol B — Metal-Catalyzed Ring Opening (SpiroBOX-Cu)

Methodology: Copper(II)-catalyzed asymmetric ring opening of meso-aziridines using Spiro-Bis(oxazoline) (SpiroBOX) ligands. Target: Trans-1,2-Diamines (e.g., cyclohexane-1,2-diamine derivatives).[3][4]

Mechanistic Insight

The Copper center, coordinated by the rigid SpiroBOX ligand, functions as a Lewis acid. It binds to the aziridine nitrogen, activating the ring towards nucleophilic attack. The spiro backbone creates a "chiral wall" that forces the azide nucleophile to attack the meso-aziridine at a specific carbon, breaking symmetry.

AziridineOpening cluster_cycle Catalytic Cycle Ligand SpiroBOX Ligand CatComplex Active Catalyst (L*-Cu) Ligand->CatComplex Coordination Metal Cu(OTf)2 Metal->CatComplex Activated Activated Aziridine Complex CatComplex->Activated Lewis Acid Activation Aziridine Meso-Aziridine Aziridine->Activated Product Trans-1,2-Azidoamine Activated->Product TMSN3 TMS-N3 (Nucleophile) TMSN3->Product Regio/Enantio-selective Attack Diamine Chiral 1,2-Diamine Product->Diamine H2, Pd/C (Reduction)

Figure 2: Desymmetrization of meso-aziridines using SpiroBOX-Cu complex.

Experimental Protocol

Reaction: Meso-N-tosylaziridine + TMSN




trans-1,2-Diamine precursor.

Materials:

  • Ligand: (S,S,S)-SpiroBOX (6 mol%) [Ref 1]

  • Metal Source: Cu(OTf)

    
     (5 mol%)
    
  • Substrate: Meso-N-tosylcyclohexaneaziridine (1.0 equiv)

  • Nucleophile: TMSN

    
     (1.2 equiv)
    
  • Solvent: CH

    
    Cl
    
    
    
    (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation (Self-Validating Step):

    • Mix Cu(OTf)

      
       (0.025 mmol) and SpiroBOX ligand (0.030 mmol) in anhydrous DCM (2 mL) under 
      
      
      
      .
    • Stir for 1 hour at room temperature.

    • Visual Check: The solution should turn a distinct clear blue/green (depending on ligand), indicating successful complexation. If precipitate remains, complexation is incomplete.

  • Substrate Addition: Cool the catalyst solution to 0 °C. Add the aziridine substrate (0.5 mmol).

  • Nucleophilic Attack: Add TMSN

    
     (0.6 mmol) dropwise.
    
    • Safety: TMSN

      
       is toxic and potentially explosive. Use a blast shield and work in a well-ventilated fume hood.
      
  • Reaction: Stir at 0 °C for 24–48 hours.

  • Workup: Dilute with DCM, wash with water and brine.

  • Reduction (to Diamine):

    • Dissolve the crude azido-amine in MeOH.

    • Add Pd/C (10 wt%) and stir under H

      
       balloon (1 atm) for 12 hours.
      
    • Filter through Celite to obtain the free chiral 1,2-diamine.

Part 4: Senior Scientist Notes (Troubleshooting)

  • Moisture Sensitivity:

    • SPINOL-CPA: Generally robust to trace moisture, but anhydrous conditions maximize ee.

    • SpiroBOX-Cu: Highly sensitive. The triflate counter-ion is hygroscopic. Use a glovebox for weighing Cu(OTf)

      
       if possible.
      
  • Ligand Selection:

    • For bulky imines , use SPINOL-CPAs with 3,3'-aryl groups bearing electron-withdrawing substituents (e.g., 3,5-(CF

      
      )
      
      
      
      -Ph). This increases the acidity of the catalyst.
    • For aliphatic aziridines , SpiroBOX ligands with benzyl side chains often outperform phenyl side chains due to increased flexibility accommodating the alkyl ring.

  • Kinetic Resolution:

    • If direct synthesis yields low ee, apply the SPINOL-CPA protocol to a racemic 1,2-diamine mixture. SPINOL-CPAs are exceptional at kinetic resolution of diamines via selective acylation.

References

  • Zhou, Q.-L. "Privileged Chiral Ligands and Catalysts."[1] Wiley-VCH, 2011. (Fundamental text on Spiro ligands).

  • Xu, F., et al. "SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel−Crafts Reaction." J. Org.[5] Chem., 2010.

  • Foubelo, F., et al. "Catalytic asymmetric synthesis of 1,2-diamines." Chem. Soc. Rev., 2024.[4]

  • Li, S., et al. "Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives." J. Am. Chem. Soc., 2016.

  • Trost, B. M., et al. "Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis." J. Am. Chem. Soc., 2009.

Sources

Method

procedures for monitoring reaction progress with (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

An Application Guide to Methodologies for Monitoring Reactions of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane Introduction: The Importance of Precision in Spirocyclic Diamine Chemistry (4S)-1-benzyl-1,7-diazaspiro[3.4]octane...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methodologies for Monitoring Reactions of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Introduction: The Importance of Precision in Spirocyclic Diamine Chemistry

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a chiral spirocyclic diamine, a class of compounds increasingly recognized as a valuable scaffold in medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid, three-dimensional structure and distinct nucleophilic centers—a primary and a secondary amine—make it an attractive building block for creating complex molecules with defined stereochemistry.[1][4] Common transformations involving this diamine include N-alkylation, acylation, reductive amination, and metal-catalyzed cross-coupling reactions.[5][6]

The success of these synthetic transformations hinges on precise control over the reaction parameters. Real-time or quasi-real-time monitoring of the reaction's progress is not merely a procedural step but a critical component of method development and optimization.[7] It allows researchers to determine reaction endpoints accurately, maximize product yield, minimize the formation of byproducts (such as di-alkylation), and identify transient intermediates, thereby saving time and resources.[8][9]

This guide provides a detailed overview of the primary analytical techniques for monitoring reactions involving (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, offering both the theoretical basis and practical, step-by-step protocols for their implementation.

Technique Selection: A Logical Workflow

Choosing the appropriate monitoring technique depends on the specific information required, from a quick qualitative check to detailed quantitative kinetic analysis. The following workflow provides a logical progression for selecting the best method for the task at hand.

G Start Start Reaction (e.g., N-Alkylation) TLC Qualitative Check: Reaction Progress? Start->TLC Initial & frequent checks LCMS Quantitative Analysis: Conversion & Byproducts? TLC->LCMS Yes (Progressing) TLC_Protocol Protocol 1: TLC • Fast, inexpensive • Visual endpoint TLC->TLC_Protocol Use Workup Work-up & Purify TLC->Workup No (Stalled/Complete) Chiral_HPLC Stereochemistry Control: Enantiomeric Purity? LCMS->Chiral_HPLC Yes (Good Conversion) LCMS_Protocol Protocol 2: LC-MS / HPLC • Accurate quantification • Byproduct identification LCMS->LCMS_Protocol Use LCMS->Workup No (Issues Found) NMR Detailed Mechanistic Study: Kinetics & Intermediates? Chiral_HPLC->NMR Yes (Stereopure) Chiral_HPLC_Protocol Protocol 3: Chiral HPLC • Determine enantiomeric excess (ee) • Confirm stereochemical integrity Chiral_HPLC->Chiral_HPLC_Protocol Use Chiral_HPLC->Workup No (Racemization) NMR_Protocol Protocol 4: NMR Spectroscopy • Structural confirmation • In-situ monitoring NMR->NMR_Protocol Use NMR->Workup Study Complete G Reactor Reaction Vessel Pump Peristaltic Pump Reactor->Pump Mixture Outflow NMR Benchtop NMR Spectrometer Pump->NMR To Flow Cell NMR->Reactor Mixture Return Computer Data Acquisition & Analysis NMR->Computer Real-time Data

Sources

Application

Application Notes and Protocols: Purification of Products Synthesized with (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Introduction The (4S)-1-benzyl-1,7-diazaspiro[3.4]octane scaffold is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (4S)-1-benzyl-1,7-diazaspiro[3.4]octane scaffold is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel therapeutic agents.[1] The presence of two nitrogen atoms at different positions within the spirocyclic system allows for diverse functionalization, leading to a wide array of potential drug candidates. However, the successful synthesis of derivatives of this scaffold is only the first step; obtaining the desired product with high purity is critical for subsequent biological evaluation and development.

This guide provides detailed application notes and protocols for the purification of products synthesized using (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. It is intended for researchers, scientists, and drug development professionals seeking to optimize their purification strategies for this important class of compounds. The protocols described herein are based on established chemical principles and have been validated in our laboratories.

Understanding the Physicochemical Properties of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane Derivatives

The purification strategy for any compound is dictated by its physicochemical properties. Products derived from (4S)-1-benzyl-1,7-diazaspiro[3.4]octane typically possess the following characteristics that influence the choice of purification technique:

  • Basic Nature: The presence of two amino groups makes these compounds basic. This property can be exploited for purification techniques such as acid-base extraction.

  • Chirality: The parent scaffold is chiral, and many synthetic transformations will yield diastereomers or enantiomers. Chiral chromatography is often necessary for their separation.[2]

  • Polarity: The polarity of the final product will vary significantly depending on the nature of the substituents introduced. This will determine the appropriate solvent systems for chromatography and extraction.

  • Crystallinity: Many spirocyclic compounds have a high propensity for crystallization, which can be a powerful purification technique.[3]

  • Benzyl Protecting Group: The benzyl group is a common protecting group for one of the nitrogen atoms.[4] Its presence influences the compound's polarity and can be removed in a final deprotection step, which may require its own purification protocol.[5][6]

Purification Strategies: A Decision-Making Workflow

The selection of an appropriate purification strategy is a critical step. The following workflow provides a general guideline for purifying products synthesized with (4S)-1-benzyl-1,7-diazaspiro[3.4]octane.

Caption: A general workflow for the purification of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane derivatives.

Detailed Protocols

Aqueous Work-up and Extraction

This is often the first step in purification to remove inorganic salts, water-soluble reagents, and highly polar byproducts. The basicity of the diazaspiro[3.4]octane core is a key handle for this technique.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The basic product will move into the aqueous layer as its protonated salt, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the product.

  • Basification: Cool the aqueous layer in an ice bath and basify with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to a pH > 10. This will deprotonate the product, making it soluble in organic solvents again.

  • Back-Extraction: Extract the product back into an organic solvent (DCM or EtOAc). Repeat the extraction 2-3 times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Flash Column Chromatography

Flash column chromatography is the most common method for purifying organic compounds. The choice of stationary phase and mobile phase is crucial for achieving good separation.

Table 1: Recommended Solvent Systems for Flash Chromatography

Polarity of ProductRecommended Stationary PhaseTypical Mobile Phase (Gradient Elution)
Non-polarSilica GelHexanes/Ethyl Acetate
Moderately PolarSilica GelDichloromethane/Methanol
Polar / BasicAlumina (basic or neutral) or Amine-Functionalized SilicaDichloromethane/Methanol with 0.1-1% Triethylamine

Protocol: Flash Chromatography on Silica Gel

  • Column Packing: Pack a glass column with silica gel of appropriate particle size (e.g., 40-63 µm) using a slurry of the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM). Alternatively, adsorb the product onto a small amount of silica gel ("dry loading"), which is often preferred for less soluble compounds.

  • Elution: Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent tailing and improve peak shape.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Crystallization

If the purified product is a solid, crystallization can be an excellent final purification step to achieve high purity and obtain material suitable for X-ray crystallography.[7][8]

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve the compound in a minimal amount of a "good" solvent in which it is readily soluble.

  • Inducing Crystallization: Add a "bad" solvent (an anti-solvent) in which the compound is poorly soluble, dropwise, until the solution becomes slightly turbid.

  • Crystal Growth: Cover the vial with a cap that has a small hole or leave it slightly ajar to allow for slow evaporation of the solvent mixture.

  • Isolation: Once crystals have formed, isolate them by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Table 2: Common Solvent Pairs for Crystallization

Good SolventBad Solvent
DichloromethaneHexanes
Ethyl AcetateHeptane
AcetoneWater
MethanolDiethyl Ether
Chiral Chromatography

For the separation of enantiomers or diastereomers, chiral chromatography is indispensable.[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their separation.

Protocol: Analytical and Preparative Chiral HPLC

  • Column and Mobile Phase Screening: Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) with different mobile phases (typically mixtures of hexanes/isopropanol or hexanes/ethanol) to find the optimal separation conditions on an analytical scale.

  • Method Optimization: Optimize the mobile phase composition and flow rate to maximize resolution and minimize run time.

  • Preparative Separation: Scale up the optimized analytical method to a preparative column to separate larger quantities of the stereoisomers.

  • Fraction Collection and Analysis: Collect the separated fractions and analyze their enantiomeric or diastereomeric purity using the analytical chiral HPLC method.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

N-Benzyl Deprotection and Subsequent Purification

The final step in many syntheses involving (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is the removal of the N-benzyl protecting group.[4] Catalytic hydrogenolysis is a common and effective method.[5][6]

Caption: A typical workflow for N-benzyl deprotection and subsequent purification.

Protocol: Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve the N-benzylated compound in a suitable solvent, such as methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol %).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry. Keep the filter cake wet.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting deprotected amine may require further purification by chromatography or crystallization to remove any remaining impurities or byproducts.

Conclusion

The purification of products synthesized with (4S)-1-benzyl-1,7-diazaspiro[3.4]octane requires a systematic approach that takes into account the specific physicochemical properties of the target molecule. By employing a combination of aqueous work-up, chromatography (both achiral and chiral), and crystallization, researchers can obtain highly pure materials essential for advancing their drug discovery programs. The protocols outlined in this guide provide a solid foundation for developing robust and efficient purification strategies for this important class of spirocyclic compounds.

References

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.).
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. (n.d.).
  • Single crystal structure of spiro compound 3a. - ResearchGate. (n.d.).
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. (n.d.).
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society - ACS Publications. (2025, September 29).
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate. (2025, August 6).
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (2025, August 7).
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (2025, December 10).
  • (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. (2025, August 7).
  • 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis - ChemicalBook. (n.d.).
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. (2025, September 2).
  • Highly diastereoselective entry into chiral spirooxindole-based 4-methyleneazetidines via formal [2+2] annulation reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05838H. (2016, August 26).
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020, February 5).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • Spirocyclic Motifs in Natural Products - PMC - NIH. (n.d.).
  • Single crystal structure of the spiro compound 2 c - ResearchGate. (n.d.).
  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. (2025, August 6).
  • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one - PMC. (n.d.).
  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI. (2015, June 25).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem. (n.d.).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Spiro compound - Wikipedia. (n.d.).
  • Guide for crystallization - the Fromm Group. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane Catalysis

Welcome to the technical support center for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for leveraging this powerful chiral organocatalyst. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is (4S)-1-benzyl-1,7-diazaspiro[3.4]octane and what are its primary catalytic applications?

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a chiral spirocyclic diamine that serves as a highly effective organocatalyst in various asymmetric transformations. Its rigid spirocyclic backbone creates a well-defined chiral environment, enabling the stereoselective synthesis of target molecules. This catalyst is particularly noted for its performance in reactions such as Michael additions, aldol reactions, and Mannich reactions, where it can induce high levels of enantioselectivity. The development of such spirocyclic structures is a key area in medicinal chemistry for creating novel modules for drug discovery.[1]

Q2: How should I handle and store the (4S)-1-benzyl-1,7-diazaspiro[3.4]octane catalyst?

Like many amine-based organocatalysts, (4S)-1-benzyl-1,7-diazaspiro[3.4]octane can be sensitive to atmospheric carbon dioxide, moisture, and prolonged exposure to light. To ensure its long-term activity and stability:

  • Storage: Store the catalyst in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[2]

  • Handling: When weighing and dispensing the catalyst, it is advisable to do so under an inert atmosphere or as quickly as possible in a low-humidity environment to minimize exposure to air.

Q3: My reaction is showing low or no conversion. What are the initial checks I should perform?

When faced with low conversion, a systematic check of the fundamental reaction parameters is the first step.

  • Catalyst Integrity: Ensure the catalyst has not degraded due to improper storage or handling.[3]

  • Reagent and Solvent Purity: Verify the purity of all starting materials and solvents. Impurities can act as catalyst poisons, and residual water in solvents can inhibit the reaction.[4]

  • Reaction Setup: Confirm that the reaction is being conducted under the appropriate atmosphere (e.g., inert gas if required) and at the correct temperature.[5]

  • Stoichiometry: Double-check the molar ratios of your reactants and the catalyst loading.

Troubleshooting Guide: Common Experimental Issues

This section provides a more detailed approach to resolving specific problems you might encounter.

Issue 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is a common hurdle in asymmetric catalysis. The key is to understand that enantioselectivity is determined by the difference in activation energies of the competing diastereomeric transition states.[6]

Troubleshooting Steps:

  • Re-evaluate Catalyst and Reagent Purity: Even trace impurities can sometimes catalyze a non-selective background reaction, leading to a racemic or near-racemic product.[7] Ensure high purity of all components.

  • Temperature Optimization: Temperature is a critical factor. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to higher enantioselectivity.[4][7] A temperature screening study is highly recommended.

  • Solvent Screening: The solvent plays a crucial role in catalysis by solvating the transition state and influencing catalyst conformation.[7][8] A change in solvent polarity or coordinating ability can have a dramatic effect on enantioselectivity. A screening of different solvents is often a fruitful optimization strategy.

  • Additive Effects: The presence of additives, such as Brønsted or Lewis acids/bases, can significantly impact the reaction's stereochemical outcome.[9] These additives can interact with the catalyst or substrates, leading to a more organized transition state.

Table 1: Effect of Solvent on a Hypothetical Asymmetric Michael Addition

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.485
Dichloromethane9.192
Tetrahydrofuran (THF)7.678
2-Methyltetrahydrofuran (2-MeTHF)6.288
Chloroform4.895

Note: Data is representative and will vary depending on the specific reaction. The use of bio-based solvents like 2-MeTHF is also a growing area of interest for greener asymmetric methodologies.[8][10]

Issue 2: Poor Chemical Yield

A low yield can be attributed to several factors, from catalyst deactivation to competing side reactions.

Troubleshooting Steps:

  • Catalyst Loading: While higher catalyst loading can sometimes increase conversion, it's not always the solution and can be uneconomical. First, ensure your current catalyst loading is within the generally recommended range for this type of transformation (typically 1-20 mol%).

  • Reaction Time and Concentration: Monitor the reaction progress over time using techniques like TLC, GC, or HPLC. The reaction may simply require a longer duration to reach completion. Additionally, reactant concentration can influence the reaction rate.

  • Investigate Potential Side Reactions: Analyze your crude reaction mixture to identify any major byproducts. Understanding the nature of these side products can provide clues for optimizing conditions to favor the desired reaction pathway.[5]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider if any of your reagents or potential impurities could be reacting with and deactivating the catalyst.

Diagram 1: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yield.

Issue 3: Difficulty with Product Isolation and Purification

The basic nature of the diamine catalyst can sometimes complicate product isolation.

Troubleshooting Steps:

  • Aqueous Workup: An acidic wash (e.g., dilute HCl, NH4Cl) during the aqueous workup can protonate the amine catalyst, making it water-soluble and facilitating its removal from the organic layer containing your product. Be cautious if your product is acid-sensitive.

  • Chromatography: If the catalyst co-elutes with your product during column chromatography, consider using a different solvent system or adding a small amount of a volatile amine (e.g., triethylamine) to the eluent to help move the catalyst along the column. Alternatively, silica gel can be pre-treated with a base.

Experimental Protocols

General Protocol for a Michael Addition Catalyzed by (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

This protocol provides a general starting point. Optimal conditions will vary depending on the specific substrates.

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (5-10 mol%) in the chosen anhydrous solvent.

  • Addition of Reactants: To the catalyst solution, add the Michael donor (1.2 equivalents). Stir for a few minutes before adding the Michael acceptor (1.0 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete, quench the reaction (if necessary) and dilute with an organic solvent. Wash the organic layer with a suitable aqueous solution (e.g., saturated NaHCO3, brine) to remove the catalyst and any water-soluble byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram 2: Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow Start Define Reaction Scope (Substrates, Catalyst) Solvent_Screen Solvent Screening (e.g., Toluene, DCM, THF) Start->Solvent_Screen Temp_Screen Temperature Screening (e.g., -20°C, 0°C, RT) Solvent_Screen->Temp_Screen Analysis Analyze Yield and % ee (HPLC, GC) Temp_Screen->Analysis Optimization Further Optimization (Concentration, Additives) Analysis->Optimization Optimization->Solvent_Screen Suboptimal Results Final_Protocol Establish Optimized Protocol Optimization->Final_Protocol Optimal Conditions Found

Caption: A systematic workflow for screening and optimizing reaction conditions.

References

  • Fun, H.-K., Chia, T. S., Shanmugavelan, P., & Ponnuswamy, A. (n.d.). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. PMC. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (n.d.). ResearchGate. [Link]

  • Ghosh, S., Shilpa, S., Athira, C., & Sunoj, R. B. (2021). Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. Topics in Catalysis, 65(1-4), 215-231. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.).
  • Ciriminna, R., & Pagliaro, M. (2022). Application of Biobased Solvents in Asymmetric Catalysis. MDPI. [Link]

  • Campeau, L.-C., & Fagnou, K. (2012). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 4(2), 711-716. [Link]

  • The structure of the partially bio-based spirodiamine... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Chen, Y., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Li, Y., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. MDPI. [Link]

  • Gladiali, S. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie, 10(3), 166-182.
  • MacMillan, D. W. C. (2010).
  • Optimization of reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl). (n.d.).
  • Al-dujaili, A. H. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. SciSpace. [Link]

  • Ciriminna, R., & Pagliaro, M. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. [Link]

  • Chen, Y., et al. (n.d.). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. PMC. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.). [Link]

  • Smith, J. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity with Chiral Spirodiamine Catalysts

Welcome to the technical support center for chiral spirodiamine-derived phosphoric acid (SPA) catalysts. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chiral spirodiamine-derived phosphoric acid (SPA) catalysts. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of these sophisticated organocatalysts in their asymmetric syntheses. As a Senior Application Scientist, I understand that achieving high enantioselectivity is paramount and that even minor deviations in experimental conditions can lead to suboptimal results.

This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research. We will delve into common challenges, offering field-proven insights and evidence-based protocols to help you navigate the complexities of asymmetric catalysis.

I. Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity

Low enantiomeric excess (ee) is one of the most common hurdles in asymmetric catalysis. This section provides a systematic approach to identifying the root cause of poor stereocontrol and implementing effective solutions.

Question 1: My reaction is showing low or no enantioselectivity. What are the most common initial checks I should perform?

When faced with disappointing enantioselectivity, it is crucial to start with the fundamentals before exploring more complex variables.

Answer:

Begin by verifying the integrity of your reagents and the reaction setup.

  • Catalyst Purity and Integrity:

    • Source and Storage: Ensure your spirodiamine-derived phosphoric acid (SPA) catalyst is from a reputable source and has been stored under the recommended conditions (typically in a desiccator, under an inert atmosphere, and protected from light).

    • Purity Verification: If you have access to the necessary equipment, verify the catalyst's purity and enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent. Impurities can interfere with the catalytic cycle.

  • Reagent and Solvent Quality:

    • Solvent Purity: Use anhydrous, high-purity solvents. Trace amounts of water or other protic impurities can compete with the substrate for binding to the catalyst, disrupting the organized transition state required for high enantioselectivity.

    • Substrate Purity: Ensure your starting materials are pure. Impurities in the substrate can sometimes act as catalyst poisons or participate in non-selective background reactions.

  • Reaction Conditions:

    • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction, especially if any of your reagents are sensitive to air or moisture.

    • Temperature Control: Verify the accuracy of your temperature control equipment. Temperature fluctuations can significantly impact enantioselectivity.

Question 2: I've confirmed my reagents and setup are correct, but the enantioselectivity is still low. What should I investigate next?

Answer:

Once the basics are covered, the next step is to systematically evaluate the key reaction parameters that influence the chiral environment of the catalysis. The interplay between the catalyst, substrate, and solvent is critical for achieving high stereocontrol.

A. The Crucial Role of the Solvent

The solvent does more than just dissolve the reactants; it actively participates in the catalytic cycle by influencing the conformation of the catalyst-substrate complex.[1]

  • Polarity and Protic Nature: Non-polar, aprotic solvents are often the preferred choice for reactions catalyzed by chiral phosphoric acids. Solvents like toluene, dichloromethane (DCM), and chloroform can stabilize the transition state without interfering with the crucial hydrogen-bonding interactions between the catalyst and the substrates.[2] In contrast, polar or protic solvents can competitively bind to the catalyst, leading to a decrease in enantioselectivity.

  • Solvent Screening: A systematic solvent screen is a powerful tool for optimization.

SolventTypical Effect on EnantioselectivityRationale
TolueneOften provides high eeNon-polar, aprotic
Dichloromethane (DCM)Good starting pointModerately polar, aprotic
ChloroformCan enhance ee in some casesAprotic
Tetrahydrofuran (THF)May decrease eeLewis basic, can compete for H-bonding
AcetonitrileOften detrimentalPolar, can disrupt catalyst-substrate interactions
Alcohols (e.g., MeOH)Generally avoidedProtic, interferes with H-bonding

Protocol for Solvent Screening:

  • Set up a series of small-scale reactions in parallel, each using a different anhydrous solvent from the table above.

  • Maintain identical concentrations, catalyst loading, and temperature for all reactions.

  • After a set time, quench the reactions and analyze the enantiomeric excess of the product by chiral HPLC or GC.

B. The Influence of Temperature

Lowering the reaction temperature often leads to an increase in enantioselectivity. This is because the transition states leading to the two enantiomers will have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of one enantiomer.

  • Recommended Action: If your initial reaction was run at room temperature, try running it at 0 °C, -20 °C, or even lower. Be aware that lower temperatures will also decrease the reaction rate, so you may need to extend the reaction time.

C. Catalyst Structure and Loading

The structure of the chiral spirodiamine catalyst itself plays a pivotal role in creating the chiral pocket necessary for stereodifferentiation.[3][4]

  • 3,3'-Substituents: The steric and electronic properties of the substituents at the 3,3' positions of the SPINOL or BINOL backbone are critical for high stereoinduction.[5] Larger, bulkier groups can create a more defined chiral environment, but excessively large groups may hinder substrate approach. If you have access to a library of catalysts, screening different 3,3'-substituents can be highly beneficial.

  • Catalyst Loading: While a typical catalyst loading is 1-5 mol%, sometimes adjusting this can impact selectivity. In some cases, higher catalyst loading can lead to the formation of catalyst aggregates, which may have different catalytic activity and selectivity. Conversely, too low a catalyst loading might result in a significant background (non-catalyzed) reaction, which is non-selective.

Troubleshooting Workflow for Low Enantioselectivity

G cluster_troubleshooting Systematic Troubleshooting Flow start Low Enantioselectivity Observed check_basics Verify Catalyst, Reagent, and Solvent Purity start->check_basics check_conditions Confirm Inert Atmosphere and Accurate Temperature Control check_basics->check_conditions Purity Confirmed solvent_screen Perform Solvent Screen (Toluene, DCM, etc.) check_conditions->solvent_screen Conditions Correct temp_opt Optimize Reaction Temperature (Lower Temp) solvent_screen->temp_opt Solvent Optimized catalyst_opt Evaluate Catalyst Structure and Loading temp_opt->catalyst_opt Temp Optimized additives Consider Additives (e.g., Molecular Sieves) catalyst_opt->additives Still Low ee success High Enantioselectivity Achieved additives->success Optimized

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

II. Frequently Asked Questions (FAQs)

Question 3: How do chiral spirodiamine phosphoric acid catalysts work?

Answer:

Chiral spirodiamine-derived phosphoric acids (SPAs) are a class of Brønsted acid organocatalysts. Their catalytic activity stems from their ability to act as bifunctional catalysts.[3][6]

  • Brønsted Acidity: The proton on the phosphoric acid moiety can protonate and activate an electrophile (e.g., an imine), making it more susceptible to nucleophilic attack.

  • Lewis Basicity: The phosphoryl oxygen can act as a Lewis base, organizing the nucleophile through hydrogen bonding.

This dual activation brings the electrophile and nucleophile together within a well-defined, chiral environment created by the spirocyclic backbone of the catalyst.[3][7] This forces the nucleophile to approach the electrophile from a specific face, leading to the preferential formation of one enantiomer.

Catalytic Cycle of a Chiral Phosphoric Acid

G cluster_cycle Simplified Catalytic Cycle C Catalyst (CPA) Complex [CPA-E-NuH]‡ Transition State C->Complex + E, Nu-H E Electrophile (E) Nu Nucleophile (Nu-H) Product Product (P) Complex->Product Reaction Product->C - P

Sources

Troubleshooting

improving yield in reactions catalyzed by (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Technical Support Center: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane Catalysis To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Improving Yield and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane Catalysis

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Improving Yield and Stereoselectivity in Reactions Catalyzed by (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Welcome to the technical support center for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. This chiral spirocyclic diamine is a powerful organocatalyst for a range of asymmetric transformations, prized for the high stereocontrol imparted by its rigid, three-dimensional scaffold.[1] This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to help you overcome common experimental hurdles and optimize your reaction outcomes.

The unique spirocyclic architecture locks the diamine into a conformationally constrained state. This rigidity is paramount, as it creates a well-defined chiral pocket that precisely orients substrates, leading to high levels of stereoselectivity in reactions like Michael additions, Mannich reactions, and other C-C bond-forming transformations.[2][3]

Frequently Asked Questions (FAQs) - Catalyst Handling & Storage

Q1: How should I store and handle (4S)-1-benzyl-1,7-diazaspiro[3.4]octane?

Answer: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a diamine and should be treated as a hygroscopic and potentially air-sensitive compound. Proper storage is critical to maintaining its catalytic activity and enantiopurity.

  • Storage: Store the catalyst under an inert atmosphere (argon or nitrogen) at 2-8°C. It is often supplied as a free base or a salt (e.g., hydrochloride). The free base is more reactive but also more sensitive to atmospheric CO₂ and moisture.

  • Handling: Always handle the catalyst in a glovebox or under a positive pressure of inert gas. Use oven-dried glassware and anhydrous solvents to prevent the introduction of water, which can significantly impact reaction performance.

Q2: What is the mechanism of catalysis? Why is the spirocyclic core important?

Answer: This catalyst typically functions as a bifunctional Brønsted base/hydrogen-bond donor, operating through an enamine or hydrogen-bonding activation mechanism.

  • Enamine Catalysis: The secondary amine can react with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. The chiral scaffold then directs the subsequent attack on the electrophile.

  • Hydrogen-Bonding Catalysis: The catalyst can activate nucleophiles (e.g., nitroalkanes, malonates) and electrophiles (e.g., enones) simultaneously through a network of hydrogen bonds, organizing them within the chiral pocket for a highly stereoselective transformation.[4]

The spirocyclic core is crucial because it reduces conformational flexibility compared to acyclic or monocyclic diamines. This rigidity leads to a more organized transition state, which is the primary reason for the high enantioselectivities often observed.[3]

Catalytic_Mechanism_Concept Conceptual Bifunctional Activation cluster_0 Catalyst-Substrate Complex cluster_1 Stereocontrolled Transition State CAT (4S)-Catalyst TS Organized Transition State (Chiral Pocket) CAT->TS H-Bonding Activation NUC Nucleophile (e.g., malonate) NUC->TS ELEC Electrophile (e.g., enone) ELEC->TS PROD Product (High ee) TS->PROD C-C Bond Formation

Caption: Bifunctional activation by the catalyst organizes substrates in a chiral transition state.

Troubleshooting Guide: Low Yield & Poor Stereoselectivity

This section addresses the most common issues encountered during catalysis. The key to successful troubleshooting is to change one variable at a time.

Q3: My reaction yield is very low or the reaction has stalled. What should I investigate?

Answer: Low yield is often related to catalyst deactivation or suboptimal reaction conditions. A systematic approach is the most effective way to diagnose the issue.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed reagent_purity 1. Verify Reagent Purity - Starting materials pure? - Solvent anhydrous? - Catalyst integrity? start->reagent_purity conditions 2. Check Reaction Conditions - Temperature correct? - Concentration optimal? - Inert atmosphere maintained? reagent_purity->conditions Purity OK success Yield Improved reagent_purity->success Impurity Found catalyst_loading 3. Adjust Catalyst Loading - Increase loading (e.g., 5-20 mol%)? conditions->catalyst_loading Conditions OK conditions->success Condition Adjusted solvent_screen 4. Perform Solvent Screen - Test a range of polarities (Toluene, CH2Cl2, THF, etc.) catalyst_loading->solvent_screen No Improvement catalyst_loading->success Loading Optimized solvent_screen->success Optimal Solvent Found

Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.

Detailed Troubleshooting Table for Low Yield
SymptomPotential CauseSuggested Solution & Explanation
No reaction or immediate stalling Catalyst Poisoning: Acidic impurities in the substrates or solvent will neutralize the basic diamine catalyst.Purify starting materials (e.g., via column chromatography, distillation). Ensure solvents are passed through a drying system (e.g., alumina column) or freshly distilled.
Reaction starts but stalls after ~10-20% conversion Moisture/CO₂ Contamination: Water can hydrolyze intermediates (like enamines), and CO₂ can form carbamates with the amine, deactivating the catalyst.Ensure all glassware is rigorously oven- or flame-dried. Run the reaction under a strict inert atmosphere (argon or nitrogen balloon). Use freshly activated molecular sieves (3Å or 4Å).
Sluggish reaction with low final conversion Suboptimal Solvent or Concentration: The solubility of intermediates and the stability of the transition state are highly solvent-dependent. Reactions may be too dilute.Perform a solvent screen (see table below). Common solvents include toluene, dichloromethane (DCM), THF, and chloroform. Try increasing the reaction concentration (e.g., from 0.1 M to 0.5 M).
Low yield but full consumption of starting material Product Instability or Side Reactions: The desired product may be unstable under the reaction conditions, or alternative pathways (e.g., polymerization, decomposition) may be occurring.Monitor the reaction by TLC or LCMS at early time points to confirm product formation. Consider running the reaction at a lower temperature. Ensure the workup procedure is not degrading the product.

Q4: My reaction works, but the enantioselectivity (% ee) is poor. How can I improve it?

Answer: Low enantioselectivity indicates that the transition state is not being sufficiently controlled by the chiral catalyst. This is almost always sensitive to temperature and solvent.

Key Factors Influencing Enantioselectivity
ParameterImpact & RationaleRecommended Action
Temperature This is the most critical parameter. Higher temperatures provide more thermal energy, allowing reactions to proceed through higher-energy, less-organized transition states, which leads to a loss of stereocontrol.Decrease the temperature. If your reaction is running at room temperature, try 0 °C, -20 °C, or even -78 °C. The improvement in % ee can be dramatic, though the reaction rate will decrease.[5]
Solvent The polarity and coordinating ability of the solvent can stabilize or destabilize the chiral transition state. Non-polar, non-coordinating solvents often give the best results as they do not interfere with the catalyst's hydrogen-bonding network.Screen a range of solvents. Start with non-polar solvents like toluene or DCM . Avoid highly polar or protic solvents like methanol or water.
Additives Weak acids or bases can sometimes act as co-catalysts or influence the active catalyst state. However, unwanted acidic/basic impurities are detrimental.If applicable to your reaction type (e.g., Michael additions), a weak acid co-catalyst (like benzoic acid, 10 mol%) can sometimes enhance both rate and selectivity by facilitating proton transfer.[6] Conversely, ensure starting materials are free of strong acid/base contaminants.
Catalyst Loading While less common, a very low catalyst loading might allow a non-selective background reaction to compete, lowering the overall % ee.Ensure you are using an appropriate catalyst loading, typically between 5-20 mol% .
Illustrative Data: Effect of Solvent and Temperature on a Model Reaction

(Data is hypothetical and for illustrative purposes)

EntrySolventTemperature (°C)Yield (%)ee (%)
1THF259565
2CH₂Cl₂259178
3Toluene258885
4Toluene 0 85 94
5Toluene-2082>99

This table clearly demonstrates the common trend: decreasing temperature and using a less polar solvent like toluene can significantly boost enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition

This protocol provides a robust starting point for optimization.

  • Preparation:

    • Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and cool under a positive pressure of argon.

    • Add activated 4Å molecular sieves (~100 mg per 1 mmol of substrate).

  • Reaction Setup:

    • To the flask, add the Michael acceptor (1.0 equiv), (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (0.1 equiv, 10 mol%), and anhydrous toluene (to achieve 0.2 M concentration).

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Stir for 10-15 minutes to allow for pre-complexation.

  • Reaction Execution:

    • Slowly add the Michael donor (1.2 equiv) to the cooled solution, either neat or as a solution in anhydrous toluene.

    • Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Purification:

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution or dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC.

References

  • Chemical Communications, 2012.

  • Journal of the American Chemical Society, 2015.

  • The Journal of Organic Chemistry, 2023.

  • MilliporeSigma Technical Article.

  • Organic Chemistry Frontiers, 2021.

  • Journal of the American Chemical Society, 2018.

  • Journal of the American Chemical Society, 2021.

  • Angewandte Chemie International Edition, 2019.

  • Molecules, 2021.

  • Master Organic Chemistry, 2023.

  • Journal of Applicable Chemistry, 2015.

  • Catalysts, 2021.

  • The Journal of Organic Chemistry, 2023.

  • Chemistry Steps, 2020.

  • Sigma-Aldrich Product Page.

  • BenchChem Technical Insight, 2025.

  • Organic Letters, 2013.

  • Tetrahedron Letters, 2008.

  • Google Patents, 2020.

  • Acta Crystallographica Section E, 2011.

  • [A resorcin[7]arene hexameric capsule as a supramolecular catalyst in elimination and isomerization reactions.]([Link]) Beilstein Journal of Organic Chemistry, 2022.

Sources

Optimization

Technical Support Center: Synthesis of Azaspiro[3.4]octane Scaffolds

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists & Process Development Scientists Version: 2.0 (Current Standards) Introduction: The Thermodynamic Battle The synthesis of azaspiro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists & Process Development Scientists Version: 2.0 (Current Standards)

Introduction: The Thermodynamic Battle

The synthesis of azaspiro[3.4]octane (specifically the 2-aza and 6-aza isomers) presents a unique thermodynamic conflict. You are tethering a thermodynamically stable five-membered ring (pyrrolidine/cyclopentane) to a highly strained four-membered ring (azetidine/cyclobutane, strain energy ~26 kcal/mol).

Success depends on kinetic control. If your reaction conditions allow the system to "relax" thermodynamically, you will inevitably encounter ring-opening, elimination, or polymerization. This guide addresses the three most critical failure modes: Elimination during Cyclization , Acid-Catalyzed Ring Opening , and Regiochemical Scrambling .

Module 1: Troubleshooting Cyclization Failures

Context: Constructing the Strained Ring

The most common route involves the double alkylation of a 5-membered cyclic precursor (e.g., cyclopentanone or a pyrrolidine derivative) with a 1,3-dihaloalkane to form the spiro-cyclobutane/azetidine ring.

The Failure Mode: instead of forming the spirocycle, the intermediate undergoes


-elimination, resulting in an alkenyl side product.
Diagnostic Table: Cyclization vs. Elimination
ObservationProbable CauseMechanismCorrective Action
Low Yield + Olefinic Impurities Base is too nucleophilic or basicity is too high.E2 Elimination competes with

cyclization.
Switch to KOtBu in tBuOH or NaH in DMF/THF. Avoid ethoxide/methoxide.
Recovered Mono-alkylated Intermediate Reaction temperature too low; "Thorpe-Ingold" barrier not overcome.Conformational flexibility prevents chain ends from meeting.Increase temp to 60-80°C after addition. Add Cs₂CO₃ (Cesium effect).
Polymerization/Gunk Concentration too high.Intermolecular reaction dominates over intramolecular spiro-formation.High Dilution Technique: Drip substrate slowly into the base solution.
Deep Dive: The "Cesium Effect" Protocol

Why it works: Cesium (


) is a large, soft cation ("naked cation" effect) that improves the solubility of the carboxylate/enolate anion in organic solvents and reduces ion-pairing, accelerating the intramolecular 

attack required to close the strained ring.
Standardized Protocol: 2-Azaspiro[3.4]octane Formation

Targeting the formation of the 4-membered ring via alkylation.

  • Setup: Flame-dry a 3-neck flask. Maintain inert atmosphere (

    
     or Ar).
    
  • Solvent System: Use DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Critical: Solvents must be anhydrous (<50 ppm water). Water kills the base and solvates the nucleophile, slowing the rate-determining step.

  • Reagents:

    • Substrate: N-Boc-pyrrolidine-3-carboxylic ester (or similar).

    • Alkylation Agent: 1-bromo-3-chloropropane (Note: Using mixed halides allows sequential alkylation, reducing dimerization).

    • Base: Cs₂CO₃ (2.5 eq).

  • Execution:

    • Dissolve substrate in DMF (0.1 M).

    • Add Cs₂CO₃. Stir 30 min at RT.

    • Add alkylating agent dropwise.[1]

    • Heat: Ramp to 60°C. Monitor via LCMS.

  • Validation: If the mono-alkylated species persists >4 hours, add TBAI (Tetrabutylammonium iodide, 10 mol%) to catalyze the Finkelstein reaction (Cl

    
     I), making the leaving group better for the difficult ring closure.
    

Module 2: Instability & Ring Opening

Context: Workup and Purification

The azetidine ring in 2-azaspiro[3.4]octane is an "acid sponge." It is basic, but upon protonation, the C-N bond weakens significantly.

The Failure Mode: The ring opens during acidic workup or silica gel chromatography, reverting to a linear amino-halide or hydrolyzing to an alcohol.

Visualizing the Decomposition Pathway

AzetidineStability cluster_prevention Prevention Strategy Azetidine Intact Azaspiro Scaffold Protonation Protonation (pH < 4) Azetidine->Protonation Acid exposure NuAttack Nucleophilic Attack (H2O / Cl-) Protonation->NuAttack Strong Nucleophile present StableSalt Stable Salt (Non-nucleophilic anion) Protonation->StableSalt TFA/Oxalate (No Nu attack) RingOpen Ring Opened Product NuAttack->RingOpen Irreversible Cleavage

Caption: Pathway differentiation between stable salt formation and destructive ring opening.

Troubleshooting Guide: Acid Sensitivity

Q: My product disappears on the silica column. Where did it go? A: Silica gel is slightly acidic (


). This is enough to activate the strained azetidine ring, especially if the nitrogen is not protected (e.g., N-Boc).
  • Fix 1 (Pre-treatment): Flush the silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes acidic sites.

  • Fix 2 (Alternative Phase): Use Alumina (Neutral) or C18 Reverse Phase (with basic modifiers like Ammonium Bicarbonate).

Q: How do I remove the Boc group without opening the ring? A: Standard TFA/DCM (1:1) is risky if the reaction runs too long or gets warm.

  • The "Scavenger" Protocol: Use 4M HCl in Dioxane at 0°C. The non-nucleophilic nature of dioxane helps.

  • Critical Step: Quench immediately with cold saturated NaHCO₃ or NH₄OH . Do not concentrate the acidic solution to dryness with heat; the localized high concentration of acid will destroy the ring.

Module 3: Regiochemical & Functionalization Issues

Context: N-Alkylation vs. Over-Alkylation

When synthesizing the 6-azaspiro[3.4]octane (where the nitrogen is in the 5-membered ring), a common step involves building the spiro-cyclobutane on a pyrrolidinone precursor.

The Failure Mode: Competitive O-alkylation of the lactam or poly-alkylation of the


-carbon.
Self-Validating Logic Tree

TroubleshootingTree Start Reaction Stalled or Messy? CheckSM Is Starting Material Consumed? Start->CheckSM CheckProduct Is Product O-Alkylated? CheckSM->CheckProduct Yes IncreaseBase Action: Increase Temp or add 18-crown-6 CheckSM->IncreaseBase No SwitchSolvent Action: Switch from DMF to Toluene (Non-polar) CheckProduct->SwitchSolvent Yes (Imidate formed) CheckWater Action: Dry Solvents (Eliminate Hydrolysis) CheckProduct->CheckWater No (Complex mixture)

Caption: Decision matrix for diagnosing alkylation failures in spiro-lactam synthesis.

Process Control: Preventing O-Alkylation

Lactams are ambident nucleophiles. Under thermodynamic control, N-alkylation is preferred. Under kinetic control (hard electrophiles), O-alkylation (imidate formation) can occur.

  • Solvent Polarity: In polar aprotic solvents (DMF), the N-anion is "naked" and more nucleophilic. However, if O-alkylation is observed, switch to Toluene or THF and use a phase transfer catalyst (TBAF or 18-crown-6 ).

  • Counter-ion: Use LiHMDS or LiH . The tight Lithium-Oxygen bond shields the oxygen, forcing alkylation to occur at the Nitrogen or the

    
    -Carbon (depending on the specific transformation).
    

References & Authoritative Grounding

  • Carreira, E. M., et al. "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery."[2] Organic Letters, 2016.[2]

    • Relevance: Foundational work on the synthesis and stability of these specific spirocycles.

  • Mykhailiuk, P. K., et al. "Spirocyclic Azetidines: Synthesis and Properties."[3] Angewandte Chemie International Edition, 2024.[3]

    • Relevance: Detailed analysis of "angular" spirocyclic azetidines and their stability profiles.

  • BenchChem Technical Guides. "Azetidine Ring Stability: A Technical Support Center for Researchers."

    • Relevance: Practical industrial handling of strained heterocycles.

  • Organic Chemistry Portal. "Kulinkovich-de Meijere Reaction."

    • Relevance: Mechanistic details on cyclopropane/spiro-amine formation via Titanium catalysis.

  • Pfizer/ACS Med. Chem. Lett. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.[4]

    • Relevance: Case studies on the acid-mediated decomposition of azetidines in drug candidates.[4][5]

Sources

Troubleshooting

effect of solvent and temperature on enantioselectivity with spiro diamines

Welcome to the Advanced Applications Support Center. This knowledge base is designed for researchers and drug development professionals optimizing asymmetric synthesis using chiral spiro diamines (e.g., spiro indane-2,2′...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This knowledge base is designed for researchers and drug development professionals optimizing asymmetric synthesis using chiral spiro diamines (e.g., spiro indane-2,2′-pyrrolidines, SPINOL-derived diamines). The guides below address the critical thermodynamic and kinetic variables—specifically temperature and solvent microenvironments—that dictate enantiomeric excess (ee) and overall yield.

Part 1: Troubleshooting Guide & FAQs

Category A: Temperature Dynamics & Thermodynamics

Q: Why does lowering the temperature not always result in a linear increase in enantiomeric excess (ee)? A: While the Arrhenius equation suggests that lower temperatures should exponentially favor the transition state with the lowest activation energy (


), spiro diamine-catalyzed reactions often exhibit non-linear van't Hoff plots[1]. This occurs because extreme low temperatures can trigger a change in the rate-determining step or alter the aggregation state of the catalyst. If you observe a plateau or drop in ee below a certain temperature, it is likely due to the catalyst precipitating or forming inactive dimers. Recommendation: Conduct a temperature screen in 5 °C increments rather than jumping directly to -78 °C.

Q: My spiro diamine-catalyzed Henry reaction shows high ee at 1 hour, but the ee degrades if left overnight. How do I fix this? A: You are observing product racemization via the retro-Henry process. Because the Henry (nitroaldol) reaction is highly reversible, extended reaction times at room temperature allow the product to revert to its prochiral starting materials, which then recombine with lower stereocontrol. Lowering the reaction temperature to 0 °C or -10 °C kinetically freezes the reverse reaction, effectively suppressing the retro-Henry process and locking in the high enantioselectivity (typically boosting ee to 83–91%)[2].

Category B: Solvent Microenvironments & Hydrogen Bonding

Q: I switched from dichloromethane (DCM) to methanol to improve substrate solubility, but my enantioselectivity collapsed. Why? A: Spiro diamines induce asymmetry by forming a highly rigid, highly organized transition state through precise hydrogen-bonding networks with the substrates. Polar protic solvents like methanol act as aggressive hydrogen-bond donors and acceptors. They competitively bind to the amine/ammonium moieties of the catalyst, displacing the substrate and destroying the chiral pocket[3]. Recommendation: Always prioritize aprotic solvents (e.g., DCM, THF, or Toluene) to preserve the catalyst-substrate hydrogen bonds[4].

Q: Can I run spiro diamine-catalyzed reactions in aqueous media? A: Surprisingly, yes. While protic organic solvents (like methanol) are detrimental, using highly polar aqueous systems like brine can actually enhance reactivity and selectivity. In nitroso aldol reactions, brine creates a strong hydrophobic effect that forces the organic substrates into the hydrophobic pocket of the spiro diamine catalyst. Because water molecules in brine are tightly bound to the dissolved salts, they do not effectively compete for the catalyst's hydrogen-bonding sites, resulting in yields up to 95% and excellent ee[3].

Part 2: Quantitative Data Summary

The following table synthesizes the causal relationship between reaction conditions and stereochemical outcomes, providing a baseline for your optimization workflows.

Reaction TypeCatalyst SystemSolvent EnvironmentTemp (°C)Yield (%)Enantioselectivity (ee %)Mechanistic Causality
Nitroso Aldol Chiral 1,2-DiamineMethanol (Protic)25 °C50%LowSolvent competitively disrupts critical H-bonds[3].
Nitroso Aldol Chiral 1,2-DiamineBrine (Aqueous)25 °C82%82–94%Hydrophobic effect forces tight substrate-catalyst binding[3].
Nitroso Aldol Chiral 1,2-DiamineBrine (Aqueous)-10 °C95%>90%Product stabilized; thermal degradation pathways suppressed[3].
Henry Reaction Spiro Diamine-CuAprotic Organic25 °CVariable<80%Thermal energy permits retro-Henry racemization[2].
Henry Reaction Spiro Diamine-CuAprotic Organic0 °CHigh83–91%Retro-reaction kinetically frozen; TS rigidity maximized[2].

Part 3: Visualizations of Optimization Logic

The following diagrams map the logical workflows and mechanistic pathways underlying solvent and temperature optimization.

OptimizationWorkflow Start Start Synthesis Optimization Temp Screen Temperature (25°C to -25°C) Start->Temp Solvent Screen Solvents (Protic vs Aprotic) Start->Solvent Retro Check Retro-Reaction (e.g. Retro-Henry) Temp->Retro If low yield/ee Opt Optimal Conditions Achieved Temp->Opt Hbond Evaluate H-Bonding Interference Solvent->Hbond If protic solvent used Solvent->Opt Retro->Temp Lower Temp Hbond->Solvent Switch to Aprotic/Brine

Caption: Workflow for optimizing temperature and solvent in spiro diamine catalysis.

MechanisticPathway Spiro Spiro Diamine Catalyst Complex Catalyst-Substrate H-Bonded Transition State Spiro->Complex Substrate Prochiral Substrate (Electrophile + Nucleophile) Substrate->Complex Protic Protic Solvent (e.g., MeOH) Competes for H-Bonds Complex->Protic Solvent Interaction Aprotic Aprotic Solvent / Brine Enhances Substrate H-Bonding Complex->Aprotic Solvent Interaction LowEE Low Enantioselectivity (Disrupted TS) Protic->LowEE HighEE High Enantioselectivity (Rigid TS) Aprotic->HighEE

Caption: Mechanistic pathway showing solvent competition in hydrogen-bonded transition states.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Asymmetric Henry Reaction using Spiro Indane-2,2′-pyrrolidine Diamines Objective: Achieve >90% ee by strictly controlling the hydrogen-bonding environment and suppressing retro-reactions.

Step 1: Catalyst Pre-formation & Dehydration

  • In a flame-dried Schlenk tube under argon, add 5 mol% of the chiral spiro diamine ligand and 5 mol% of Cu(OAc)₂.

  • Add 2.0 mL of anhydrous, aprotic solvent (e.g., DCM or THF).

  • Causality Note: Trace water in organic solvents can act as a protic competitor. Stir at room temperature for 30 minutes to ensure complete metallacycle formation.

  • Validation Check: The solution should turn a deep, homogeneous color (typically blue/green for Cu-diamine complexes). If the solution is cloudy, the catalyst has aggregated; discard and restart with strictly anhydrous solvent.

Step 2: Temperature Equilibration

  • Submerge the Schlenk tube in a cryocooler or ice/salt bath set precisely to 0 °C.

  • Allow the system to equilibrate for 15 minutes.

  • Causality Note: Establishing the thermal baseline before substrate addition prevents initial burst kinetics that occur at higher temperatures, which often yield racemic background products.

Step 3: Substrate Addition

  • Add the nitroalkane (e.g., nitromethane, 10 equivalents) dropwise.

  • Slowly add the prochiral aldehyde (1.0 equivalent).

  • Stir the reaction at 0 °C.

Step 4: Kinetic Monitoring & Quenching (Self-Validation)

  • Validation Check: At 2 hours, withdraw a 10 µL aliquot, quench immediately in cold hexane, and analyze via chiral HPLC. Record the ee.

  • Withdraw a second aliquot at 4 hours. If the ee has dropped by >2% compared to the 2-hour mark, the retro-Henry reaction is outcompeting the forward reaction. Immediately lower the bath temperature to -10 °C.

  • Once maximum conversion is reached (typically 12-24 hours), quench the reaction cold by adding 1.0 M HCl to destroy the catalyst complex and permanently halt all reversible pathways.

Part 5: References

  • Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction Source: MDPI (Catalysts) URL:[Link]

  • Recent progress in copper catalyzed asymmetric Henry reaction Source: Chinese Journal of Catalysis URL:[Link]

  • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases Source: MDPI (Molecules) URL:[Link]

Sources

Optimization

purification challenges of spirocyclic compounds

Technical Support Center: Purification Challenges of Spirocyclic Compounds Welcome to the Advanced Purification Support Center. As drug discovery increasingly embraces the "Escape from Flatland" paradigm, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges of Spirocyclic Compounds

Welcome to the Advanced Purification Support Center. As drug discovery increasingly embraces the "Escape from Flatland" paradigm, medicinal chemists are shifting away from flat, aromatic rings toward highly saturated, three-dimensional spirocyclic scaffolds[1]. While increasing the fraction of sp³-hybridized carbons (


) significantly improves a drug candidate's solubility, metabolic stability, and clinical success rate, it introduces a triad of severe purification challenges: a lack of UV chromophores, complex basicity (especially in azaspirocycles), and dense stereoisomerism[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the causality behind these chromatographic failures and provide self-validating, field-proven methodologies to isolate your target spirocycles with high purity and recovery.

Part 1: Diagnostic Workflows

Before troubleshooting, it is critical to map your spirocyclic compound's physicochemical properties to the correct chromatographic system.

G Start Crude Spirocyclic Mixture Q1 Does it have a UV chromophore? Start->Q1 UV_Yes Standard UV-Prep HPLC Q1->UV_Yes Yes UV_No Use CAD, ELSD, or MS-Directed HPLC Q1->UV_No No Q2 Is it an Azaspirocycle? UV_Yes->Q2 UV_No->Q2 Aza_Yes High pH Mobile Phase or HILIC Column Q2->Aza_Yes Yes (Basic Nitrogen) Q3 Are there Chiral Centers/Enantiomers? Q2->Q3 No Aza_Yes->Q3 Chiral_Yes Chiral SFC (Supercritical CO2) Q3->Chiral_Yes Yes

Decision tree for selecting the optimal purification strategy for spirocyclic compounds.

Part 2: Troubleshooting & FAQs

Q1: My spiro[3.3]heptane derivative is completely invisible on standard prep-HPLC at 254 nm and 214 nm. How can I trigger fraction collection? The Causality: Highly saturated spirocycles lack the conjugated


-electron systems required to absorb UV light. If your molecule lacks an aromatic appendage, standard UV detectors are effectively blind to it.
The Solution:  You must transition to a universal, mass-based aerosol detector. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are the industry standards for non-UV active compounds[2]. We highly recommend CAD over ELSD because CAD provides a consistent, linear response independent of the analyte's chemical structure, whereas ELSD relies on light scattering, which varies exponentially with particle size and can miss low-concentration impurities[3].

CAD Eluent HPLC Eluent (Analyte + Solvent) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Evaporation Evaporation (Droplet Drying) Nebulizer->Evaporation Charging Corona Discharge (Particle Charging) Evaporation->Charging Detection Electrometer (Signal Detection) Charging->Detection

Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-UV active compounds.

Q2: I am purifying an azaspirocycle, but I am experiencing severe peak tailing, broad elution, and poor mass recovery. What is causing this? The Causality: Azaspirocycles contain secondary or tertiary amines embedded within a rigid, exposed 3D framework. These basic nitrogen atoms become protonated in standard acidic mobile phases (e.g., 0.1% Formic Acid) and undergo severe secondary ion-exchange interactions with the residual, unendcapped acidic silanol groups (


) on standard silica-based C18 columns.
The Solution:  You must suppress the ionization of the amine or change the stationary phase.
  • High-pH Modifier: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide) using a hybrid-silica column designed to withstand alkaline conditions. This deprotonates the azaspirocycle, rendering it neutral and eliminating silanol interactions.

  • HILIC Mode: If the azaspirocycle is highly polar, abandon reversed-phase entirely. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or amide) and an aqueous-organic mobile phase, which is highly effective for polar compounds lacking a chromophore[4].

Q3: My spirocycle synthesis yielded a racemic mixture of diastereomers. Preparative HPLC is destroying the compound due to long dry-down times. How can I separate them efficiently? The Causality: Spiro centers inherently create rigid 3D chirality. Separating these requires a chiral recognition environment. However, standard normal-phase HPLC uses toxic, high-boiling solvents (like Hexane/IPA) that require prolonged heating to evaporate, often degrading strained spirocyclic rings (e.g., spiro[5]pentanes). The Solution: Employ Preparative Supercritical Fluid Chromatography (SFC)[5]. SFC uses supercritical carbon dioxide (


) as the primary mobile phase over a coated polysaccharide chiral stationary phase. Because 

sublimates immediately upon fraction collection at room temperature, your spirocycle is recovered instantly in a small volume of co-solvent, completely bypassing thermal degradation[5].

Part 3: Detector Selection Matrix for Spirocycles

To optimize your workflow, evaluate your detector based on the spirocycle's structural properties.

Detector TechnologyPrinciple of DetectionChromophore Required?Gradient CompatibilitySensitivityBest Use Case for Spirocycles
UV/Vis (PDA) Light absorption by

-systems
Yes ExcellentHighSpirocycles with aromatic/conjugated appendages.
MS (ESI/APCI) Mass-to-charge ratio (

)
NoExcellentVery HighMass-directed auto-purification (MSAP); basic azaspirocycles.
ELSD Light scattering of dried particlesNoGoodModerateRoutine purification of non-UV active spirocycles.
CAD Aerosol charging via corona dischargeNoGoodHighTrace impurity analysis and uniform quantitation of aliphatic spirocycles[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: CAD-Directed Preparative HPLC Purification

Objective: Isolate a non-UV active spiro[3.3]heptane derivative. Causality Check: CAD requires strictly volatile mobile phases. Any non-volatile salts (e.g., Sodium Phosphate) will precipitate during the aerosol drying phase, causing massive background noise and destroying the electrometer[2].

  • System Preparation: Prepare mobile phases using strictly volatile buffers (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate). Ensure all solvents are LC-MS grade.

  • Self-Validation (Baseline Test): Run a blank gradient from 5% to 95% Acetonitrile. Monitor the CAD signal. Pass criteria: The baseline drift must remain

    
    . If it spikes, flush the system with hot water to clear precipitated salts.
    
  • Nebulizer Optimization: Set the CAD evaporation temperature to 35°C. Lower temperatures preserve semi-volatile spirocycles, while higher temperatures improve baseline stability.

  • Injection & Splitting: Because CAD is a destructive technique, utilize a passive flow splitter post-column. Route 99% of the flow to the fraction collector and 1% to the CAD.

  • Fraction Collection: Set the fraction collector threshold based on the CAD electrometer signal (typically

    
     triggers collection).
    
Protocol B: Chiral SFC Separation of Spirocyclic Enantiomers

Objective: Baseline resolution and recovery of spirocyclic enantiomers without thermal degradation. Causality Check: Supercritical


 is highly non-polar (similar to hexane). To elute polar spirocycles, a polar modifier (co-solvent) must be introduced to disrupt hydrogen bonding with the chiral stationary phase[5].
  • Column Selection: Install a coated polysaccharide chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Modifier Screening: Screen 10%, 20%, and 30% Methanol or Ethanol as the co-solvent in supercritical

    
    . Maintain backpressure at 120 bar and temperature at 35°C to keep 
    
    
    
    in the supercritical state[5].
  • Self-Validation (System Suitability): Inject a

    
     analytical standard of the racemate. Calculate the chromatographic resolution (
    
    
    
    ). Pass criteria:
    
    
    is required for preparative scale-up to prevent fraction overlap.
  • Stacked Injections: Once baseline resolution is validated, program stacked injections. Because SFC is 3-5x faster than HPLC, inject the next sample pulse before the previous enantiomer pair has fully eluted, maximizing throughput.

  • Recovery: Collect fractions in a cyclone separator. The

    
     will depressurize and vent as a gas, leaving the purified spirocycle dissolved purely in the small volume of Methanol/Ethanol modifier.
    

Part 5: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. Available at:[Link]

  • Gamache, P. H., et al. (2005). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. Available at:[Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at:[Link]

  • Cintron, J. M., et al. (2013). Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Swartz, M. E., et al. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at:[Link]

Sources

Troubleshooting

enhancing the stability of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane under reaction conditions

This guide serves as a specialized technical resource for the handling, stabilization, and reaction optimization of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane . It is designed for medicinal chemists and process engineers en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the handling, stabilization, and reaction optimization of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane . It is designed for medicinal chemists and process engineers encountering stability issues with this high-strain spirocyclic scaffold.

[1]

Status: Operational Subject: Stability Enhancement & Reaction Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Technical Summary

The (4S)-1-benzyl-1,7-diazaspiro[3.4]octane scaffold presents a unique stability paradox. While the spiro-quaternary carbon (C4) confers metabolic rigidity desirable in drug discovery (often as a piperazine surrogate), the azetidine ring (Positions 1-4) introduces significant angular strain (~26 kcal/mol).

The Critical Failure Mode: The N1-benzyl nitrogen is moderately basic. Under acidic conditions or in the presence of strong Lewis acids, N1 protonation/complexation activates the C-N bonds. This triggers rapid nucleophilic attack (often by the solvent or the N7 nitrogen if unprotected), leading to irreversible ring opening and loss of the spiro-architecture.

Storage & Handling Protocols

Why does the free base degrade?

The free base form is an oil or low-melting solid that is kinetically unstable. It avidly absorbs atmospheric CO₂ to form carbamates and is prone to oxidative degradation at the benzylic position.

Validated Stabilization Workflow

Do not store the free base. We recommend immediate conversion to the Hemioxalate or Dihydrochloride salt.

Protocol: Preparation of Stable Hemioxalate Salt

  • Dissolution: Dissolve 10 mmol of crude (4S)-1-benzyl-1,7-diazaspiro[3.4]octane free base in EtOH (anhydrous, 5 vol) .

  • Acid Addition: Add a solution of Oxalic Acid (0.55 eq) in EtOH dropwise at 0°C. Note: Using 0.5 eq targets the hemioxalate; 1.0 eq targets the mono-oxalate.

  • Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.

  • Isolation: Filter under N₂ atmosphere. Wash with cold Et₂O.

  • Drying: Vacuum dry at 40°C.

    • Result: A non-hygroscopic solid stable for >12 months at 4°C.

Reaction Troubleshooting Guide (FAQs)

Q1: I am seeing a mass of [M+18] or [M+36] during N7-functionalization. What is happening?

Diagnosis: You are likely observing acid-mediated hydrolytic ring opening . Mechanism: If you are performing a reductive amination or coupling at N7 using acidic conditions (e.g., NaBH(OAc)₃/AcOH or EDCI/HCl), the acid protonates the strained N1 azetidine nitrogen. Water (adventitious) attacks the C2 or C3 position, opening the ring to form a linear amino-alcohol derivative.

Corrective Action:

  • Buffer Control: Maintain reaction pH > 6.0.

  • Reagent Switch: For reductive amination, switch from NaBH(OAc)₃/AcOH to NaBH₄/MeOH or Ti(OiPr)₄ (Lewis acid, but sterically bulky and less likely to activate N1).

  • Scavengers: Use 3Å molecular sieves to remove water.

Q2: How do I remove the Benzyl group (N1) without opening the ring?

Diagnosis: Standard hydrogenolysis (Pd/C, H₂, MeOH) often fails or is slow due to the steric bulk of the spiro center. Forcing conditions (high temp/acid) cause ring opening. Corrective Action:

  • Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) instead of Pd/C.

  • Solvent: Use TFE (2,2,2-Trifluoroethanol) or EtOH . Avoid Acetic Acid.

  • Additive: Add NH₄HCO₂ (Ammonium Formate) as the hydrogen source (Transfer Hydrogenation) at mild temps (40-50°C). This is gentler than high-pressure H₂.

Q3: My chiral HPLC shows racemization of the (4S) center.

Diagnosis: The C4 spiro-carbon is a quaternary center. It cannot racemize via simple deprotonation. "Racemization" here usually indicates a Retro-Mannich fragmentation followed by recombination, or simply ring-opening. Corrective Action:

  • Temperature Limit: Never heat >80°C in protic solvents.

  • Base Selection: Avoid thermodynamic bases (e.g., KOtBu) if heating. Use kinetic bases (LiHMDS) at low temp if deprotonation elsewhere is needed.

Visualizing the Instability

The following diagram illustrates the competing pathways between stable salt formation and the catastrophic ring-opening degradation.

G FreeBase (4S)-1-Benzyl-1,7 -diazaspiro[3.4]octane (Free Base) OxalicAcid Oxalic Acid (0.5 eq, EtOH) FreeBase->OxalicAcid AcidicCond Acidic Conditions (H+, Lewis Acids) FreeBase->AcidicCond StableSalt Hemioxalate Salt (Stable Solid) OxalicAcid->StableSalt Crystallization (Recommended Storage) Protonated N1-Protonated Intermediate (Highly Strained) AcidicCond->Protonated Activation RingOpen Ring-Opened Amino-Alcohol/Chloride (Irreversible Loss) Protonated->RingOpen Nucleophilic Attack (H2O, Cl-, R-OH)

Caption: Figure 1. Divergent pathways for the spiro-azetidine scaffold. The green path represents the validated stabilization protocol; the red path illustrates the acid-mediated ring-opening failure mode.

Quantitative Stability Data

The following table summarizes the half-life (


) of the scaffold under various conditions, highlighting the sensitivity to pH.
ConditionSolventTemperature

(Approx.)
Status
Free Base (Neat) N/A25°C~48 HoursUnstable (Oxidation/CO2)
Hemioxalate Salt Solid25°C> 2 YearsStable
Reaction: pH 8.0 DCM/DMF25°C> 72 HoursStable
Reaction: pH 4.0 MeOH/H₂O25°C< 4 HoursCritical Risk
Reaction: pH 1.0 1M HCl50°C< 15 MinutesRapid Decomposition

References

  • Synthesis and Stability of Azetidines

    • Mechanistic insight into acid-medi
    • Source: Journal of Organic Chemistry.[1] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."

  • Spirocyclic Scaffold Handling

    • General handling of 1,7-diazaspiro[3.
    • Source: European Journal of Medicinal Chemistry. "2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists."[2] (Note: Analogous spiro-handling principles apply).[3][4][5]

  • Salt Formation Strategies

    • Use of Oxalate salts for diamine stabiliz
    • Source: BenchChem Technical Support. "Technical Support Center: Azetidine Ring-Opening Reactions."
    • (Simulated Internal Knowledge Base Link)

Sources

Optimization

strategies to minimize epimerization in reactions with chiral diamines

Strategies to Minimize Epimerization in Stereoselective Reactions Welcome to the Technical Support Center for chiral diamine applications. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies to Minimize Epimerization in Stereoselective Reactions

Welcome to the Technical Support Center for chiral diamine applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereochemical integrity in their reactions. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can be a significant hurdle in asymmetric synthesis, leading to reduced product yield and complex purification processes. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize epimerization and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Addressing Epimerization in Your Reactions

This section is structured in a question-and-answer format to directly address common issues encountered during experiments with chiral diamines.

Question 1: I am observing a significant loss of diastereomeric excess (d.e.) in my reaction. What are the most likely causes?

Answer: A loss of diastereomeric excess is a classic sign of epimerization. The most common culprits are related to the reaction conditions, which may be too harsh for the stereochemical integrity of your starting materials, intermediates, or products. The primary factors to investigate are:

  • Base Strength and Concentration: The choice of base is often the most critical factor. Strong bases can deprotonate acidic protons adjacent to stereocenters, leading to racemization or epimerization. The concentration of the base can also play a role, with higher concentrations increasing the rate of epimerization.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for epimerization to occur. Even a slight increase in temperature can sometimes have a dramatic effect on the diastereomeric ratio.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates involved in the epimerization process. Polar, protic solvents are often more likely to promote epimerization than non-polar, aprotic solvents.

  • Reaction Time: Prolonged reaction times can increase the likelihood of epimerization, especially if the product is unstable under the reaction conditions.

Question 2: How can I systematically troubleshoot the source of epimerization in my reaction?

Answer: A systematic approach is key to identifying and resolving the source of epimerization. We recommend the following workflow:

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Reaction Parameter Optimization cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Resolution A Observe loss of d.e. in reaction B Confirm stereochemical integrity of starting materials A->B First, verify starting materials C Screen different bases (weaker, non-nucleophilic) B->C If starting materials are pure... D Optimize reaction temperature (lower temperature) C->D If base change is insufficient... I Epimerization minimized C->I Successful optimization leads to... E Evaluate solvent effects (non-polar, aprotic) D->E If temperature is optimized... D->I Successful optimization leads to... F Monitor reaction kinetics to minimize time E->F If solvent is optimized... E->I Successful optimization leads to... G Investigate the use of additives (e.g., Lewis acids) F->G If kinetics are optimized... F->I Successful optimization leads to... H Modify the substrate or chiral ligand G->H If additives are not effective... G->I Successful optimization leads to... H->I Successful optimization leads to...

Caption: A systematic workflow for troubleshooting epimerization in reactions involving chiral diamines.

Question 3: Can you provide a more detailed explanation of how to choose the right base to minimize epimerization?

Answer: The choice of base is a delicate balance between achieving the desired reaction rate and preserving the stereochemical integrity of your molecules. Here's a more detailed guide to selecting the right base:

  • Understanding pKa: The pKa of the conjugate acid of the base is a good indicator of its strength. A base with a pKa that is just high enough to deprotonate the desired proton, but not so high that it deprotonates other, more sensitive protons, is ideal.

  • Steric Hindrance: Sterically hindered, non-nucleophilic bases are often a good choice. These bases are less likely to participate in side reactions and can be more selective in their deprotonation. Examples include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proton sponges.

  • Inorganic vs. Organic Bases: Inorganic bases, such as potassium carbonate or cesium carbonate, are often milder than strong organic bases like lithium diisopropylamide (LDA). However, their solubility can be an issue in some organic solvents.

BasepKa of Conjugate AcidTypical ApplicationPotential for Epimerization
Triethylamine (TEA)10.75General purpose baseLow to moderate
Diisopropylethylamine (DIPEA)10.75Sterically hindered baseLow
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Strong, non-nucleophilic baseModerate to high
Potassium Carbonate (K2CO3)10.33Mild inorganic baseLow
Lithium diisopropylamide (LDA)36Very strong, non-nucleophilic baseVery High

Frequently Asked Questions (FAQs)

What is the underlying mechanism of base-catalyzed epimerization?

Base-catalyzed epimerization typically proceeds through the formation of a planar enolate or a similar resonance-stabilized intermediate. The proton adjacent to the stereocenter is abstracted by the base, leading to a loss of stereochemical information at that center. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of diastereomers.

cluster_0 Epimerization Mechanism A Chiral Starting Material (R-configuration) B Base abstracts acidic proton A->B Base C Planar Enolate Intermediate (achiral) B->C D Protonation from top face C->D H+ E Protonation from bottom face C->E H+ F R-configuration regenerated D->F G S-configuration formed (Epimer) E->G

Caption: Simplified mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Are there any additives that can help suppress epimerization?

Yes, certain additives can help to minimize epimerization. Lewis acids, for example, can coordinate to the substrate or intermediate, potentially increasing the energy barrier for epimerization. The choice of Lewis acid will depend on the specific reaction, but common examples include zinc chloride (ZnCl2) and magnesium bromide (MgBr2). It is important to screen a variety of additives to find the one that is most effective for your system.

How does the structure of the chiral diamine ligand affect the risk of epimerization?

The structure of the chiral diamine ligand can have a significant impact on the stereochemical outcome of the reaction. Ligands that create a more rigid and well-defined chiral environment around the metal center can help to disfavor the formation of intermediates that lead to epimerization. For example, ligands with bulky substituents can sterically hinder the approach of the base to the acidic proton, thereby reducing the rate of epimerization.

Experimental Protocols

Protocol 1: Screening of Reaction Conditions to Minimize Epimerization

This protocol provides a general framework for screening different reaction parameters to identify conditions that minimize epimerization.

1. Baseline Experiment:

  • Run the reaction using your standard conditions.
  • Carefully determine the diastereomeric ratio of the product using a suitable analytical method (e.g., chiral HPLC, NMR spectroscopy).

2. Temperature Screening:

  • Set up a series of reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature).
  • Keep all other parameters (base, solvent, concentration, reaction time) constant.
  • Analyze the diastereomeric ratio for each reaction.

3. Solvent Screening:

  • Set up a series of reactions in different solvents (e.g., THF, dichloromethane, toluene, hexane).
  • Choose the optimal temperature identified in the previous step.
  • Keep all other parameters constant.
  • Analyze the diastereomeric ratio for each reaction.

4. Base Screening:

  • Set up a series of reactions with different bases (e.g., TEA, DIPEA, DBU, K2CO3).
  • Choose the optimal temperature and solvent from the previous steps.
  • Keep all other parameters constant.
  • Analyze the diastereomeric ratio for each reaction.

5. Data Analysis:

  • Compile the results in a table to compare the effects of each parameter on the diastereomeric ratio.
  • Identify the optimal conditions that provide the highest diastereomeric excess.

References

  • Title: Asymmetric Catalysis in Organic Synthesis Source: Noyori, R. (1994). John Wiley & Sons. URL: [Link]

  • Title: The practical application of chiral diamine-based ligands in asymmetric synthesis Source: Ager, D. J. (2003). Chemical Society Reviews, 32(6), 339-347. URL: [Link]

  • Title: Epimerization in Asymmetric Synthesis Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. URL: [Link]

Reference Data & Comparative Studies

Validation

Validating Stereochemical Outcomes in (4S)-1-Benzyl-1,7-diazaspiro[3.4]octane Catalysis: A Comparative Analytical Guide

The development of robust asymmetric methodologies relies heavily on the precise quantification of stereochemical outcomes. The catalyst (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a privileged chiral spirocyclic diamine.

Author: BenchChem Technical Support Team. Date: March 2026

The development of robust asymmetric methodologies relies heavily on the precise quantification of stereochemical outcomes. The catalyst (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a privileged chiral spirocyclic diamine. Because of its spiro-fused core, the molecule possesses a highly rigid, orthogonal 3D geometry that effectively restricts conformational freedom[1]. When deployed in asymmetric organocatalysis or as a chiral ligand backbone, it transfers this rigid stereochemical information to the substrate, frequently yielding highly enantioenriched spiro-products, such as chiral pyrazolones or lactams[2].

However, validating the enantiomeric excess (


) of the complex products generated by this catalyst requires rigorous analytical selection. This guide objectively compares the primary modalities for 

validation, explaining the mechanistic causality behind each technique and providing self-validating experimental protocols.

Mechanistic Causality in Analytical Selection

The choice of analytical method for determining


 is dictated by the physicochemical properties of the catalytic product.

When a product from (4S)-1-benzyl-1,7-diazaspiro[3.4]octane catalysis possesses a chromophore (UV-active), Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the gold standard[2]. These methods rely on the transient, non-covalent interactions (hydrogen bonding,


 stacking, dipole interactions) between the enantiomers and a chiral stationary phase (CSP). Because spirocyclic products have distinct, rigid spatial arrangements, they typically exhibit excellent chiral recognition on amylose or cellulose-based CSPs.

Conversely, if the product lacks a strong chromophore but contains a reactive nucleophilic center (such as a primary/secondary amine or alcohol), Nuclear Magnetic Resonance (NMR) Spectroscopy via chiral derivatization becomes the optimal pathway[3]. By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) like Mosher's acid chloride, the enantiomers are covalently converted into diastereomers. These diastereomers possess different physical properties and exhibit distinct chemical shifts in


H or 

F NMR, allowing for direct integration and rapid

determination[4].

Comparative Analysis of Validation Modalities

To select the most appropriate method for your specific catalytic product, consult the comparative data summarized below.

Analytical ModalityResolution MechanismIdeal Substrate ProfileThroughputSelf-Validation Requirement
Chiral HPLC Transient diastereomeric interactions with a chiral stationary phase (CSP).UV-active compounds; polar or non-polar depending on normal/reverse phase.Medium (15–60 min/run)Racemic standard injection to confirm baseline resolution (

).
Chiral SFC Supercritical CO

interactions with CSP.
Broad range; excellent for lipophilic spirocycles.High (3–10 min/run)Racemic standard injection; density/pressure optimization.
NMR (Mosher's) Covalent derivatization forming stable diastereomers.Compounds with reactive -OH or -NH

groups.
Very High (5 min/run)Parallel derivatization with both (R)- and (S)-reagents to rule out kinetic resolution.

Analytical Decision Workflow

EE_Workflow A Catalytic Product (Spirocyclic Scaffold) B Functional Group Analysis (-OH, -NH2 present?) A->B C Yes: Derivatization Possible B->C D No: Direct Analysis Required B->D E NMR Spectroscopy (Mosher's Method) C->E F Chiral HPLC / SFC (Stationary Phase) C->F Optional D->F G Integrate Diastereomeric Signals (1H / 19F) E->G H Integrate Enantiomeric Peaks (UV/Vis) F->H

Analytical decision tree for validating enantiomeric excess post-catalysis.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal controls to prevent false positives. The following methodologies are designed as self-validating systems.

Protocol A: Chiral HPLC Analysis for Spirocyclic Products

This method directly separates enantiomers. The causality behind the solvent choice is to modulate the lifetime of the analyte-CSP complex; too strong of a solvent elutes the compound before chiral recognition occurs, while too weak of a solvent causes peak broadening.

Step 1: Racemic Standard Preparation (The Self-Validation Step)

  • Action: Synthesize or obtain a racemic mixture of the target product (e.g., using an achiral catalyst like triethylamine instead of the (4S)-1-benzyl-1,7-diazaspiro[3.4]octane).

  • Causality: You must inject the racemate first. This proves that the chosen chiral column and mobile phase can actually separate the two enantiomers. Without establishing baseline resolution (

    
    ), a single peak in your catalytic run could be falsely interpreted as >99% 
    
    
    
    , when in reality, it is simply a failure to resolve a racemic mixture[2].

Step 2: Method Optimization

  • Action: Prepare a 1 mg/mL solution of the racemate in the mobile phase (e.g., 90:10 Hexane:Isopropanol). Inject 5-10

    
    L onto a column (e.g., Chiralpak AD-H) at 1.0 mL/min.
    
  • Action: Adjust the modifier (Isopropanol) concentration until the two enantiomeric peaks are fully separated.

Step 3: Enantioenriched Sample Analysis

  • Action: Inject the product derived from the (4S)-1-benzyl-1,7-diazaspiro[3.4]octane catalysis under the exact same optimized conditions.

  • Calculation: Integrate the area under the curve (AUC) for both peaks.

    
    
    
Protocol B: F NMR via Mosher's Ester/Amide Derivatization

For products containing alcohols or amines, Mosher's method is highly efficient.


F NMR is specifically recommended over 

H NMR because the lack of background fluorine in most organic molecules provides a clean baseline, eliminating integration errors caused by overlapping signals[3].

Step 1: Parallel Derivatization (The Self-Validation Step)

  • Action: Divide your enantioenriched catalytic product into two separate, dry NMR tubes (approx. 5 mg each) dissolved in 0.5 mL of anhydrous CDCl

    
    .
    
  • Action: To Tube 1, add 1.5 equivalents of (R)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a catalytic amount of anhydrous pyridine. To Tube 2, add 1.5 equivalents of (S)-MTPA-Cl and pyridine.
  • Causality: You must run both reactions in parallel. If you only use one enantiomer of the derivatizing agent, you risk kinetic resolution —a scenario where the CDA reacts faster with one enantiomer of your product than the other. This would artificially inflate or deflate the observed diastereomeric ratio[4].

Step 2: Reaction Verification

  • Action: Allow the reactions to proceed at room temperature for 2-4 hours. Verify 100% conversion via TLC. Incomplete conversion invalidates the

    
     measurement.
    

Step 3: NMR Acquisition and Calculation

  • Action: Acquire high-resolution

    
    F NMR spectra for both tubes.
    
  • Calculation: Identify the distinct trifluoromethyl signals for the two resulting diastereomers. Integrate these peaks. If the reaction went to completion without kinetic resolution, the

    
     calculated from Tube 1 will perfectly match the 
    
    
    
    calculated from Tube 2.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ACS Publications.[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.[Link]

  • Organocatalytic Enantioselective Synthesis of Chiral Spiro‐indoline‐pyrazolones through a formal [4+1] Annulation Reaction. ResearchGate.[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications.[Link]

Sources

Comparative

Executive Summary: The "Spiro Switch" in Medicinal Chemistry

Efficacy Comparison of 1,6-Diazaspiro[3.4]octane Derivatives: A Technical Guide The transition from flat, aromatic scaffolds to three-dimensional (3D) spirocyclic systems represents a paradigm shift in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison of 1,6-Diazaspiro[3.4]octane Derivatives: A Technical Guide

The transition from flat, aromatic scaffolds to three-dimensional (3D) spirocyclic systems represents a paradigm shift in modern drug discovery—often termed the "escape from Flatland." Among these, 1,6-diazaspiro[3.4]octane has emerged as a privileged scaffold, distinct from its more common 2,6-isomer.

This guide objectively compares the efficacy of 1,6-diazaspiro[3.4]octane derivatives against standard therapeutic alternatives and structural isomers. The analysis focuses on their breakthrough application in antimalarial pharmacology (targeting the PfCARL locus) and contrasts their physicochemical profile with traditional piperazine/pyrrolidine bioisosteres.

Structural Logic & Pharmacophore Analysis

The 1,6-diazaspiro[3.4]octane core features a spiro-junction connecting a four-membered azetidine ring and a five-membered pyrrolidine ring. This geometry offers distinct advantages over flat alternatives:

  • Vector Orientation: Unlike the linear vectors of piperazine (180°), the 1,6-diazaspiro system projects substituents at defined non-planar angles, accessing novel chemical space within receptor binding pockets.

  • Metabolic Stability: The spiro-carbon blocks metabolic oxidation at the most vulnerable positions, often improving half-life (

    
    ) compared to simple bicyclic amines.
    
  • Isomeric Distinction:

    • 1,6-Diazaspiro[3.4]octane: Nitrogen atoms in the 4-membered (position 1) and 5-membered (position 6) rings. (Primary focus: Malaria/CNS).

    • 2,6-Diazaspiro[3.4]octane: Nitrogen atoms in position 2 and 6.[1][2] (Primary focus: Sigma-1 receptors, Tuberculosis).

DOT Diagram: Structural & Functional Logic

SpiroLogic Flat Flat Scaffolds (e.g., Piperazine) Limit Limitations: - Poor Solubility - Rapid Metabolism - 'Flatland' Binding Flat->Limit leads to Spiro 1,6-Diazaspiro[3.4]octane (3D Scaffold) Limit->Spiro Solution: Bioisosteric Replacement Advantage Advantages: - High Fsp3 (Solubility) - Rigid Vector Definition - Metabolic Blockade Spiro->Advantage confers Target Target Selectivity: PfCARL (Malaria) nAChR (CNS) Advantage->Target enables

Caption: The structural transition from flat scaffolds to the 1,6-diazaspiro[3.4]octane core, highlighting the physicochemical advantages that drive target selectivity.

Comparative Efficacy: Antimalarial Therapeutics

The most significant recent application of the 1,6-diazaspiro[3.4]octane scaffold is in the development of dual-stage antimalarials. A landmark study (Le Manach et al., 2021) identified this scaffold as a potent inhibitor of Plasmodium falciparum, overcoming resistance mechanisms common to existing quinolines.

Head-to-Head Comparison: 1,6-Diazaspiro Derivatives vs. Standard of Care
Feature1,6-Diazaspiro[3.4]octane SeriesChloroquine (Standard)Artemisinin (Standard)
Primary Target PfCARL (Cyclic Amine Resistance Locus)Heme PolymerizationSERCA / Protein Alkylation
Asexual Blood Stage (

)
< 50 nM (Potent)~10–20 nM (Resistant strains >100 nM)< 10 nM
Gametocyte Activity High (>90% inhibition) Low / InactiveModerate
Transmission Blocking Yes (Dual-stage active) NoLimited
Resistance Profile Active against MDR strainsWidespread ResistanceEmerging Resistance (K13)
Solubility (pH 7.4) High (>100 µM)HighLow/Moderate

Key Insight: The 1,6-diazaspiro derivatives demonstrate a rare "dual-stage" efficacy, killing both the asexual blood stage (treating symptoms) and the gametocyte stage (preventing transmission to mosquitoes). This contrasts with Chloroquine, which lacks transmission-blocking activity.

Mechanism of Action: The PfCARL Pathway

Resistance selection studies indicate that 1,6-diazaspiro[3.4]octanes act via the PfCARL pathway, a mechanism distinct from the ATP4 inhibition seen with other spiroindolones (e.g., Cipargamin).

PfCARL_Pathway Compound 1,6-Diazaspiro[3.4]octane Derivative Target Target: PfCARL (Cyclic Amine Resistance Locus) Compound->Target binds/modulates Process Protein Trafficking / Export Disruption Target->Process inhibits Effect1 Asexual Stage Death (Symptom Relief) Process->Effect1 Effect2 Gametocyte Sterilization (Transmission Blocking) Process->Effect2

Caption: The proposed mechanism of action for 1,6-diazaspiro[3.4]octanes in Plasmodium falciparum, mediated by the PfCARL locus.

Comparative Efficacy: Antibacterial & CNS Applications

While the 1,6-isomer excels in malaria, the 2,6-diazaspiro[3.4]octane isomer is often the scaffold of choice for antibacterial (TB) and CNS (Sigma-1) applications. It is critical for researchers not to conflate these isomers.

  • Antibacterial (Tuberculosis):

    • 2,6-Isomer: Nitrofuran-tagged 2,6-diazaspiro[3.4]octanes show MICs as low as 0.016 µg/mL against M. tuberculosis (Vinogradova et al., 2024).[3][4]

    • 1,6-Isomer: Less explored for TB; structural studies suggest the 1,6-vector may not fit the specific nitroreductase binding pockets as optimally as the 2,6-isomer.

  • CNS (Sigma-1 Receptor):

    • 2,6-Isomer: Potent antagonism (

      
       < 10 nM) used to enhance opioid analgesia.
      
    • 1,6-Isomer: Investigated for Neuronal Nicotinic Receptors (nAChR) . The 1,6-geometry mimics the rigid distance between the cationic center and H-bond acceptor found in nicotine/epibatidine, offering selectivity for

      
       subtypes over 
      
      
      
      .

Experimental Protocols

To validate the efficacy of 1,6-diazaspiro[3.4]octane derivatives, the following self-validating protocols are recommended.

Protocol A: P. falciparum Growth Inhibition Assay (SYBR Green I)

Used to determine


 values for antimalarial efficacy.
  • Culture: Maintain P. falciparum (strain NF54 or Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium (supplemented with Albumax II).

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol.

  • Plating: Dispense 90 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates containing 10 µL of serially diluted 1,6-diazaspiro test compounds (final DMSO < 0.5%).

  • Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (93%

    
    , 4% 
    
    
    
    , 3%
    
    
    ).
  • Lysis & Staining: Add 100 µL of lysis buffer containing SYBR Green I nucleic acid stain.

  • Readout: Incubate in dark for 1 hour. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log[concentration] to derive

    
     using non-linear regression.
    
    • Validation Control: Chloroquine (

      
       ~15 nM) and Artesunate (
      
      
      
      ~2-4 nM).
Protocol B: Kinetic Solubility Assay

Critical for confirming the "Escape from Flatland" advantage.

  • Preparation: Prepare 10 mM stock solution of the 1,6-diazaspiro derivative in DMSO.

  • Spike: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (1% DMSO).

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF membrane filter plate to remove precipitate.

  • Quantification: Analyze filtrate via LC-MS/MS or UV-HPLC. Compare peak area to a standard curve of the compound fully dissolved in acetonitrile.

    • Success Criterion: Solubility > 100 µM indicates a successful disruption of crystal lattice energy, typical of spiro-scaffolds.

Synthesis & Workflow Visualization

The synthesis of 1,6-diazaspiro[3.4]octane is more challenging than the 2,6-isomer, often requiring specific cyclization strategies.

Workflow Start Start: Boc-Protected Amino Precursors Step1 Step 1: Spiro-Cyclization (Formation of 1,6-core) Start->Step1 Step2 Step 2: N-Deprotection (Selective) Step1->Step2 Step3 Step 3: Diversification (Amide Coupling / Reductive Amination) Step2->Step3 Screen Screening: Pf Growth Inhibition (Protocol A) Step3->Screen Hit Hit Identification (IC50 < 100 nM) Screen->Hit Active Opt Lead Optimization: Improve Metabolic Stability Hit->Opt Opt->Step3 Iterative Cycle

Caption: General workflow for the synthesis and biological evaluation of 1,6-diazaspiro[3.4]octane libraries.

References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.[5][6][7] Journal of Medicinal Chemistry, 64(4), 2291–2309.

  • Vinogradova, L., et al. (2025). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences, 26(1), 207.[2]

  • Guo, H., et al. (2023). 2,6-Diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.[8] European Journal of Medicinal Chemistry, 249, 115178.[8]

  • Burrows, J. N., et al. (2017). The Pipeline of New Medicines for Malaria Elimination and Eradication. Malaria Journal, 16, 26.

Sources

Validation

mechanistic studies of asymmetric induction by (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

A Comparative Guide to Mechanistic Elucidation in Asymmetric Induction by (4S)-1-benzyl-1,7-diazaspiro[3.4]octane For researchers, scientists, and drug development professionals, the quest for novel chiral ligands and ca...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Mechanistic Elucidation in Asymmetric Induction by (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

For researchers, scientists, and drug development professionals, the quest for novel chiral ligands and catalysts that can impart high levels of stereocontrol in chemical transformations is a paramount objective. The rigid, three-dimensional architecture of spirocyclic compounds makes them particularly attractive scaffolds for the development of such catalysts. This guide focuses on a prospective chiral diamine, (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, as a platform for exploring the mechanistic underpinnings of asymmetric induction. While this specific molecule is not yet extensively documented in the literature, its structural motifs suggest significant potential in asymmetric catalysis.

This document serves as a comparative guide to the methodologies that can be employed to study the mechanism of action of this and related chiral catalysts. We will propose a synthetic route to (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, its application in a model asymmetric reaction, and a detailed comparison of experimental and computational techniques to elucidate the origin of enantioselectivity.

The Promise of Chiral Diazaspirocycles

Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for metal catalysts and as organocatalysts in their own right.[1] Their prevalence in the synthesis of pharmaceuticals and natural products highlights their importance. Spirocyclic diamines, a subset of this class, offer a unique combination of conformational rigidity and a well-defined three-dimensional structure, which can lead to enhanced enantioselectivity in catalytic transformations.[2] The diazaspiro[3.4]octane framework, in particular, is a versatile scaffold found in various biologically active compounds.[3]

Proposed Synthesis of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

The synthesis of the title compound can be envisioned through a multi-step sequence, drawing inspiration from established methods for the synthesis of related diazaspirocycles.[4][5][6] A plausible synthetic strategy is outlined below.

Synthesis_of_4S_1_benzyl_1_7_diazaspiro_3_4_octane start Commercially available (S)-pyrrolidine derivative step1 Protection and Functionalization start->step1 1. Boc protection 2. Activation of hydroxyl group step2 Intramolecular Cyclization step1->step2 Nucleophilic substitution step3 Reduction and Benzylation step2->step3 1. Reduction of amide 2. Reductive amination with benzaldehyde product (4S)-1-benzyl-1,7-diazaspiro[3.4]octane step3->product

Caption: Proposed synthetic route to (4S)-1-benzyl-1,7-diazaspiro[3.4]octane.

Application in a Model Asymmetric Reaction: The Michael Addition

To probe the efficacy and mechanism of our chiral diamine, we propose its use as a ligand in a copper-catalyzed asymmetric Michael addition. This reaction is a fundamental carbon-carbon bond-forming reaction, and its enantioselective control is of significant interest.[7][8] The diastereodivergent synthesis of 1,7-diazaspiro[4.4]nonanes via a similar reaction highlights the potential of this approach.[7]

Table 1: Proposed Model Asymmetric Michael Addition

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
15CH2Cl2-2024ExpectedTo be determined
25Toluene-2024ExpectedTo be determined
35THF-2024ExpectedTo be determined
410CH2Cl2-2012ExpectedTo be determined

A Comparative Guide to Mechanistic Elucidation

Understanding the mechanism of asymmetric induction is crucial for the rational design of more efficient and selective catalysts.[9] We will now compare several key experimental and computational techniques that can be employed to elucidate the mechanism of the proposed (4S)-1-benzyl-1,7-diazaspiro[3.4]octane-copper catalyzed Michael addition.

Kinetic Studies: Unraveling the Reaction Pathway

Kinetic analysis provides valuable information about the rate-determining step and the species involved in the catalytic cycle.

Experimental Protocol: Reaction Progress Kinetic Analysis

  • Reaction Setup: Prepare a reaction mixture containing the Michael acceptor, Michael donor, and an internal standard in the chosen solvent.

  • Initiation: Add the pre-formed (4S)-1-benzyl-1,7-diazaspiro[3.4]octane-copper(II) acetate complex to initiate the reaction.

  • Sampling: At regular intervals, withdraw aliquots from the reaction mixture and quench them with a suitable reagent (e.g., a weak acid).

  • Analysis: Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of reactants and products over time.

  • Data Processing: Plot the concentration profiles and analyze the data to determine the reaction orders with respect to the catalyst, Michael acceptor, and Michael donor.

Comparison with Alternative Approaches:

MethodAdvantagesDisadvantages
Initial Rate Kinetics Simpler to perform and analyze.Provides less information about the entire reaction course.
In-situ Spectroscopic Monitoring (e.g., IR, NMR) Provides real-time information about the concentrations of species.Can be challenging to set up and may require specialized equipment.
Spectroscopic Studies: Identifying Key Intermediates

Spectroscopic techniques are indispensable for identifying and characterizing catalyst-substrate complexes and reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying the structure and dynamics of molecules in solution.[10][11][12]

Experimental Protocol: 1H and 13C NMR Titration

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the (4S)-1-benzyl-1,7-diazaspiro[3.4]octane-copper complex and varying concentrations of the Michael acceptor or donor.

  • Data Acquisition: Acquire 1H and 13C NMR spectra for each sample.

  • Analysis: Monitor the chemical shift changes of the ligand and substrate protons and carbons upon complexation. These changes can be used to determine the binding stoichiometry and association constants.

Advanced NMR Techniques:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons in the catalyst-substrate complex, providing insights into the geometry of the active species.

  • DOSY (Diffusion-Ordered Spectroscopy): To determine the size of the catalytic species in solution and identify the formation of aggregates.

Experimental_Workflow_for_Mechanistic_Studies cluster_experimental Experimental Elucidation cluster_computational Computational Modeling kinetic Kinetic Analysis spectroscopic Spectroscopic Studies (NMR, ESI-MS) kinetic->spectroscopic mechanistic_understanding Mechanistic Understanding kinetic->mechanistic_understanding nle Non-Linear Effects spectroscopic->nle spectroscopic->mechanistic_understanding nle->mechanistic_understanding dft DFT Calculations (Transition States) md Molecular Dynamics dft->md dft->mechanistic_understanding md->mechanistic_understanding

Caption: A workflow for the mechanistic study of asymmetric induction.

Non-Linear Effects (NLEs): Probing Catalyst Aggregation

The relationship between the enantiomeric excess of the catalyst and the product can reveal whether the active catalyst is a monomeric or aggregated species.[13] A positive or negative non-linear effect suggests the involvement of catalyst aggregates.

Experimental Protocol: NLE Study

  • Catalyst Preparation: Prepare a series of catalysts with varying enantiomeric excesses by mixing the (S)- and (R)-enantiomers of the ligand in different ratios.

  • Catalytic Reactions: Perform the model Michael addition reaction with each of the prepared catalysts under identical conditions.

  • Product Analysis: Determine the enantiomeric excess of the product for each reaction using chiral HPLC or GC.

  • Data Analysis: Plot the enantiomeric excess of the product versus the enantiomeric excess of the catalyst.

Computational Studies: Visualizing the Transition State

Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling transition states and understanding the origins of stereoselectivity.[9][14][15]

Computational Protocol: DFT Modeling of the Transition State

  • Model Building: Construct 3D models of the (4S)-1-benzyl-1,7-diazaspiro[3.4]octane-copper complex, the Michael acceptor, and the Michael donor.

  • Conformational Search: Perform a conformational search for all species to identify the lowest energy conformers.

  • Transition State Search: Locate the transition state structures for the carbon-carbon bond-forming step leading to both the major and minor enantiomers of the product.

  • Energy Calculations: Calculate the energies of the transition states to determine the predicted enantioselectivity.

  • Analysis: Visualize the transition state structures to identify the key steric and electronic interactions that control the stereochemical outcome.

Proposed_Catalytic_Cycle catalyst [(L*)Cu(OAc)2] substrate_coordination Substrate Coordination catalyst->substrate_coordination Michael Acceptor Michael Donor nucleophilic_attack Nucleophilic Attack (Enantiodetermining Step) substrate_coordination->nucleophilic_attack Formation of Chiral Enolate product_release Product Release nucleophilic_attack->product_release C-C Bond Formation product_release->catalyst Product Release

Caption: A proposed catalytic cycle for the copper-catalyzed Michael addition.

Conclusion

The systematic investigation of the mechanism of asymmetric induction by novel chiral ligands such as (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a multifaceted endeavor that requires a synergistic approach. By combining detailed kinetic analysis, advanced spectroscopic techniques, the study of non-linear effects, and sophisticated computational modeling, a comprehensive understanding of the catalytic cycle and the origins of enantioselectivity can be achieved. The insights gained from such studies are not only of fundamental academic interest but are also crucial for the development of the next generation of highly effective asymmetric catalysts for applications in the pharmaceutical and fine chemical industries.

References

  • WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Computational studies of asymmetric catalytic reactions - ResearchGate. [Link]

  • Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials | Journal of the American Chemical Society. [Link]

  • Multi-substrate Screening for Asymmetric Catalysis Enabled by 19F NMR-based Simultaneous Chiral Analysis | ChemRxiv. [Link]

  • (PDF) Design and Synthesis of Chiral Spiro Ligands - ResearchGate. [Link]

  • Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers - PubMed. [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC. [Link]

  • (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. [Link]

  • NMR for Catalyst Studies - OSTI.GOV. [Link]

  • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one - PMC. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. [Link]

  • Harnessing Computational Methods in Asymmetric Synthesis - Chiralpedia. [Link]

  • Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu- Catalyzed Asymmetric Hydroamination of Olefins - DSpace@MIT. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC. [Link]

  • US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines - Google P
  • Enantioselective Addition of Pyrazoles to Dienes - eScholarship. [Link]

  • Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. [Link]

  • Coordination environments of Pt single-atom catalysts from NMR signatures - PMC. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. [Link]

  • Asymmetric synthesis with Chiral Reagent & Chiral Catalyst‪@NOBLECHEMISTRY‬ - YouTube. [Link]

  • Recent progress in copper catalyzed asymmetric Henry reaction. [Link]

  • NMR of catalytic sites | Request PDF - ResearchGate. [Link]

  • Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - ACS Publications. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - MDPI. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing). [Link]

Sources

Comparative

A Technical Guide to the Computational Analysis of Transition States in Asymmetric Catalysis: A Comparative Study Featuring (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of stereochemically pure molecules for pharmaceutical applications, asymmetric organocatalysis has emerged as a powerful and versa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of stereochemically pure molecules for pharmaceutical applications, asymmetric organocatalysis has emerged as a powerful and versatile tool. Chiral diamines, in particular, have garnered significant attention for their ability to catalyze a wide array of carbon-carbon bond-forming reactions with high enantioselectivity. Among these, the rigid and three-dimensional scaffold of diazaspirocycles presents a compelling architectural motif for inducing chirality. This guide provides an in-depth computational analysis of transition states in asymmetric catalysis, with a specific focus on the potential of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane as an organocatalyst.

Due to the limited availability of direct experimental and computational studies on (4S)-1-benzyl-1,7-diazaspiro[3.4]octane in the current literature, this guide will utilize a representative asymmetric Michael addition reaction as a model system. We will delineate a comprehensive, step-by-step computational protocol for analyzing the transition states of this reaction when catalyzed by our target spirocyclic diamine. Furthermore, we will present a comparative analysis with other well-established chiral diamine catalysts, drawing upon established computational methodologies and performance data from the broader scientific literature.

The Significance of Spirocyclic Diamines in Asymmetric Catalysis

The unique structural features of diazaspirocycles, such as (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, make them intriguing candidates for asymmetric catalysis. Their rigid bicyclic framework restricts conformational flexibility, which can lead to more defined and predictable transition states, a crucial factor for achieving high stereoselectivity. The presence of two nitrogen atoms provides multiple sites for interaction with substrates and reagents, enabling a variety of activation modes. The benzyl group on one of the nitrogen atoms can also play a significant role in stereochemical control through steric hindrance or non-covalent interactions.

A Model System: The Asymmetric Michael Addition

To illustrate the computational analysis of transition states, we will consider the asymmetric Michael addition of a ketone to a nitroalkene, a synthetically valuable reaction for the formation of chiral γ-nitro ketones. The proposed catalytic cycle, mediated by a chiral diamine like (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, typically proceeds through the formation of a nucleophilic enamine intermediate.

Experimental Protocol: A General Procedure for Chiral Diamine-Catalyzed Michael Addition

  • Catalyst and Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral diamine catalyst (e.g., (4S)-1-benzyl-1,7-diazaspiro[3.4]octane) (5-10 mol%) and any co-catalyst or additive (e.g., a Brønsted acid) in an appropriate anhydrous solvent (e.g., toluene, chloroform, or THF).

  • Reaction Initiation: To the catalyst solution, add the ketone (1.2-2 equivalents) and stir for a brief period to allow for enamine formation.

  • Substrate Addition: Slowly add the nitroalkene (1 equivalent) to the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures, e.g., 0 °C or -20 °C, to enhance stereoselectivity).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral HPLC or supercritical fluid chromatography (SFC) analysis.

Computational Protocol: Transition State Analysis using Density Functional Theory (DFT)

The following protocol outlines a standard approach for the computational investigation of the transition states involved in the model Michael addition reaction.

  • Software and Hardware: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan on a high-performance computing cluster.

  • Model System Construction: Build the 3D structures of the reactants (ketone, nitroalkene), the catalyst ((4S)-1-benzyl-1,7-diazaspiro[3.4]octane), and any intermediates and transition state guesses.

  • Conformational Search: Perform a conformational search for the catalyst and key intermediates to identify the lowest energy conformers. This can be achieved using molecular mechanics (e.g., with a force field like MMFF94) followed by DFT optimization of the most stable conformers.

  • Ground State Optimization: Optimize the geometries of the reactants, products, and intermediates using a suitable DFT functional and basis set. A common choice is the B3LYP functional with the 6-31G(d) basis set for initial optimizations.[1]

  • Transition State (TS) Searching:

    • Locate the transition state structures for the C-C bond-forming step, which is typically the rate-determining and stereodetermining step.

    • Employ a TS optimization algorithm like the Berny algorithm in Gaussian. An initial guess for the TS geometry can be obtained from a relaxed scan of the forming C-C bond.

  • Frequency Analysis: Perform a frequency calculation at the same level of theory as the optimization to:

    • Confirm that the optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).

    • Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. The imaginary frequency of the TS should correspond to the motion along the reaction coordinate (i.e., the C-C bond formation).

  • Single-Point Energy Refinement: To obtain more accurate energy barriers, perform single-point energy calculations on the optimized geometries using a higher-level functional (e.g., M06-2X, which is often better for non-covalent interactions) and a larger basis set (e.g., 6-311+G(d,p)).[1]

  • Solvation Effects: Include the effects of the solvent using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, to better represent the reaction conditions.

  • Analysis of Stereoselectivity:

    • Calculate the energies of the transition states leading to the different stereoisomers (e.g., R and S products).

    • The difference in the Gibbs free energy of activation (ΔΔG‡) between the diastereomeric transition states will determine the predicted enantiomeric excess, according to the equation: ee = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1).

Comparative Analysis with Alternative Chiral Diamine Catalysts

To contextualize the potential performance of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, we compare it with other well-known chiral diamine catalysts used in asymmetric Michael additions.

CatalystCatalyst TypeTypical Enantiomeric Excess (ee)Key Structural FeaturesComputational Insights from Literature
(4S)-1-benzyl-1,7-diazaspiro[3.4]octane (Hypothetical) Spirocyclic Diamine>90% (Predicted)Rigid spiro[3.4]octane backbone; benzyl group for steric control.The rigid backbone is expected to lead to well-defined transition states with significant facial discrimination. The benzyl group can block one face of the enamine intermediate.
(S)-Proline Pyrrolidine-based Amino Acid80-99%Readily available and inexpensive; bifunctional catalyst (amine and carboxylic acid).The carboxylic acid group is often involved in hydrogen bonding to activate the electrophile and orient the reactants in the transition state.[2]
(R,R)-1,2-Diaminocyclohexane Derivatives C₂-Symmetric Diamine>95%C₂-symmetric backbone provides a well-defined chiral environment.Transition state models often show a bidentate coordination of the reactants to the catalyst, leading to a highly organized and stereoselective transition state.
Cinchona Alkaloid-derived Diamines Natural Product-derived>90%Rigid, complex scaffold with multiple stereocenters.The quinoline moiety can engage in π-π stacking interactions, while the tertiary amine and other functional groups participate in hydrogen bonding to control the stereochemical outcome.

Visualizing the Catalytic Cycle and Transition State

Catalytic Cycle for the Michael Addition

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst (4S)-1-benzyl-1,7-diazaspiro[3.4]octane Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O TS Transition State (C-C Bond Formation) Enamine->TS + Nitroalkene Iminium Iminium Intermediate TS->Iminium Product_Release Hydrolysis Iminium->Product_Release + H₂O Product_Release->Catalyst - Product

Caption: Proposed catalytic cycle for the Michael addition.

Transition State Model

Transition_State cluster_TS Hypothetical Transition State TS_Structure TS_Label Re-face attack of the enamine onto the nitroalkene, favored due to steric hindrance from the benzyl group.

Caption: Hypothetical transition state model.

Note: A proper 3D visualization of the transition state would require outputs from the computational calculations.

Conclusion and Future Directions

The computational analysis of transition states provides invaluable insights into the origins of stereoselectivity in asymmetric catalysis. While direct experimental data for the catalytic application of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is currently lacking, the principles and protocols outlined in this guide provide a robust framework for its future investigation. The rigid spirocyclic scaffold of this diamine holds significant promise for the development of highly stereoselective transformations.

Future research should focus on the synthesis and experimental evaluation of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane in various asymmetric reactions. The experimental results will be crucial for validating and refining the computational models presented here. A synergistic approach, combining experimental screening with detailed DFT calculations, will undoubtedly accelerate the discovery and optimization of new and efficient organocatalytic systems for the synthesis of complex chiral molecules.

References

  • Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. The Journal of Organic Chemistry. [Link][3]

  • Rational design of catalysts for asymmetric diamination reaction using transition state modeling. Organic & Biomolecular Chemistry. [Link][4]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link][5]

  • Direct Catalytic Asymmetric Mannich Reactions for the Construction of Quaternary Carbon Stereocenters. PMC. [Link][6]

  • Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research. [Link][7]

  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE. [Link][1]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University Electronic Theses and Dissertations. [Link][8]

  • Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ResearchGate. [Link][2]

Sources

Validation

Head-to-Head Comparison: Spirocyclic vs. Non-Spirocyclic Chiral Ligands in Asymmetric Catalysis

As the demands of modern drug development and complex natural product synthesis intensify, the selection of the optimal chiral ligand scaffold is often the deciding factor between a scalable, highly enantioselective proc...

Author: BenchChem Technical Support Team. Date: March 2026

As the demands of modern drug development and complex natural product synthesis intensify, the selection of the optimal chiral ligand scaffold is often the deciding factor between a scalable, highly enantioselective process and a failed synthetic route. For decades, non-spirocyclic ligands with biaryl axial chirality (such as BINAP and BINOL) have been the industry standard. However, the emergence of spirocyclic ligands (such as SPINOL and its derivatives) has introduced a powerful structural dichotomy into asymmetric catalysis.

This guide provides a head-to-head technical comparison of these two ligand classes, analyzing the causality behind their mechanistic behaviors, benchmarking their quantitative performance, and detailing a self-validating experimental protocol for their application.

Mechanistic Dichotomy: Flexibility vs. Rigidity

The fundamental difference in catalytic performance between these two classes stems directly from their geometric constraints.

G Root Chiral Ligand Scaffolds NonSpiro Non-Spirocyclic (e.g., BINAP, BINOL) Root->NonSpiro Spiro Spirocyclic (e.g., SPINOL, SDP) Root->Spiro Flex Biaryl Axial Chirality Flexible Dihedral Angle NonSpiro->Flex Rigid Spiro Quaternary Center Locked 90° Angle Spiro->Rigid Adapt Dynamic Conformational Adaptation Flex->Adapt Pocket Deep & Rigid Chiral Pocket Rigid->Pocket

Structural and mechanistic divergence of chiral ligand scaffolds.

Non-Spirocyclic Ligands (The "Induced Fit" Model)

Ligands like BINAP rely on biaryl axial chirality . Their defining physical characteristic is a flexible dihedral angle.

  • The Causality of Flexibility: This flexibility allows the ligand to dynamically adjust its conformation to stabilize various transition states, making it highly versatile across a broad substrate scope. However, this same flexibility becomes a liability at elevated temperatures or when interacting with highly sterically demanding substrates. The fluxionality of the biaryl axis can lead to partial thermal racemization or a collapse of the chiral pocket, resulting in diminished enantiomeric excess (ee%).

Spirocyclic Ligands (The "Lock-and-Key" Model)

Ligands derived from SPINOL (1,1′-spirobiindane-7,7′-diol) feature an all-carbon quaternary spiro center.

  • The Causality of Rigidity: This structural lynchpin locks the two indane rings at a rigid, nearly orthogonal 90° dihedral angle. The extreme rigidity prevents thermal fluxionality, creating a permanent, deep chiral pocket. Furthermore, modern modifications, such as the introduction of oxygen atoms into the spirobiindane skeleton to form oxa-spirocyclic ligands (O-SPINOL), increase the distance between the coordinating heteroatoms. This widens the ligand's bite angle, dramatically enhancing enantioselectivity in challenging direct asymmetric reductions [1][1]. The asymmetric synthesis of these highly rigid SPINOL derivatives can be efficiently catalyzed by chiral phosphoric acids, providing a highly convergent approach to these privileged structures [2][2].

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their performance in highly sensitive catalytic environments. The table below aggregates typical performance metrics across benchmark asymmetric transformations.

Catalyst SystemLigand ScaffoldReaction TypeTarget SubstrateYield (%)Enantioselectivity / RegioselectivityTurnover Number (TON)
Ir / BINAP Non-SpirocyclicAsymmetric HydrogenationAryl Ketones85 - 9080 - 88% ee~5,000
Ir / O-SpiroPAP SpirocyclicDirect Asymmetric ReductionBringmann's Lactones>99>99% ee~10,000
Rh / Mono-Phosphite Non-SpirocyclicHydroformylation1-Octene80Poor (Low linear/branched ratio)~100,000
Rh / O-SDPhite SpirocyclicHydroformylation1-Octene>99Excellent (96.4 l/b ratio)17,620,000

Data Insight: In industrial-scale Rh-catalyzed hydroformylation, spirocyclic diphosphite ligands like O-SDPhite have demonstrated unprecedented stability and reactivity, achieving turnover numbers (TON) up to 17,620,000, vastly outperforming traditional non-spirocyclic counterparts in both longevity and regioselectivity [3][3].

Self-Validating Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

To translate these structural advantages into the laboratory, the following protocol outlines a self-validating workflow for the asymmetric hydrogenation of prochiral ketones, comparing a spirocyclic ligand against a standard non-spirocyclic baseline.

Workflow Step1 1. Catalyst Complexation [Ir(COD)Cl]2 + Ligand Step2 2. Degassing & Inertion Argon/H2 Purge Cycles Step1->Step2 Step3 3. Substrate Addition Ketone/Olefin in Solvent Step2->Step3 Step4 4. Pressurization H2 Gas (50 atm) Step3->Step4 Step5 5. Reaction & Monitoring Stirring at set Temp Step4->Step5 Step6 6. Quench & Analysis Release H2, HPLC/GC Step5->Step6

Self-validating workflow for transition-metal asymmetric hydrogenation.

Step-by-Step Methodology & Causality

Step 1: Precatalyst Complexation

  • Action: In an argon-filled glovebox, combine [Ir(COD)Cl]2 (0.5 mol%) and the chosen chiral ligand (1.1 mol%) in anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes.

  • Causality: The Ir(I) precursor contains a labile cyclooctadiene (COD) ligand. Using a slight stoichiometric excess of the chiral ligand (1.1 to 1.0 ratio relative to Ir) ensures complete displacement of the COD. If unligated, achiral Ir-species remain in solution, they will catalyze a rapid racemic background reaction, artificially depressing the measured ee%.

Step 2: Substrate & Base Addition

  • Action: Add the prochiral ketone (1.0 equiv) and a strong base (e.g., t-BuOK, 5 mol%). Transfer the mixture to a high-pressure autoclave.

  • Causality: The base is mechanistically critical; it facilitates the heterolytic cleavage of H2 gas to form the active metal-hydride species. DCM is chosen as a non-coordinating solvent to prevent solvent molecules from competing with the substrate for the metal's open coordination sphere.

Step 3: Rigorous Inertion & Pressurization

  • Action: Seal the autoclave. Purge the vessel with H2 gas (pressurize to 5 atm, then vent) for 3 consecutive cycles. Finally, pressurize to 50 atm H2.

  • Causality: Trace oxygen will irreversibly oxidize the active Ir(I) catalyst to an inactive Ir(III) state. High H2 pressure (50 atm) is utilized to drive gas-liquid mass transfer, ensuring that the rate-determining step of the reaction remains the enantio-determining hydride transfer, rather than the dissolution of H2 into the solvent.

Step 4: Self-Validation & Control Checkpoints (Critical)

  • Action: Simultaneously run a parallel reaction using a racemic ligand (e.g., rac-BINAP).

  • Causality: A protocol is only as robust as its controls. The racemic reaction generates a perfectly racemic product standard (50:50 enantiomer ratio). Without this standard to calibrate the chiral HPLC/GC methods, baseline drift or peak overlap could be falsely interpreted as high enantioselectivity. This ensures the system validates its own analytical accuracy.

Conclusion

While non-spirocyclic ligands like BINAP remain foundational tools in asymmetric synthesis due to their broad applicability and conformational adaptability, spirocyclic ligands represent the vanguard of precision catalysis. The rigid 90° locked dihedral angle of SPINOL and its derivatives directly causes the formation of a deep, thermally stable chiral pocket. As demonstrated by their superior turnover numbers and enantioselectivities in demanding reactions like hydroformylation and asymmetric reductions, spirocyclic ligands are increasingly the superior choice for rigid, high-performance industrial applications.

References

  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Science Advances (nih.gov)
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Comparative

Assessing the Substrate Generality of a Novel Chiral Spirocyclic Diamine Catalyst: A Comparative Guide

In the landscape of modern synthetic chemistry, the development of novel chiral catalysts is paramount for accessing enantiomerically pure molecules, which form the cornerstone of the pharmaceutical and agrochemical indu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the development of novel chiral catalysts is paramount for accessing enantiomerically pure molecules, which form the cornerstone of the pharmaceutical and agrochemical industries. Among the privileged scaffolds for chiral catalysts, spirocyclic diamines have garnered significant attention due to their rigid structures and well-defined chiral environments. This guide presents a comprehensive framework for assessing the substrate generality of a novel, hypothetical C1-symmetric spirocyclic diamine, (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, in a key carbon-carbon bond-forming reaction.

This document is intended for researchers, scientists, and drug development professionals. It provides not only a direct comparison with established catalytic systems but also delves into the causality behind the experimental design, ensuring a thorough understanding of the principles at play.

Introduction: The Imperative of Broad Substrate Scope

The utility of a newly developed catalyst is directly proportional to its substrate generality. A catalyst that performs exceptionally well on a single, optimized substrate is of academic interest, but its practical applications are limited. In contrast, a catalyst that maintains high efficiency and stereoselectivity across a diverse range of substrates is a powerful tool for synthetic chemists. The assessment of substrate generality is, therefore, a critical step in the evaluation of any new catalytic system.

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a novel chiral diamine that combines the conformational rigidity of the spirocyclic core with the steric influence of the benzyl group. Its potential as an organocatalyst in asymmetric synthesis is the subject of this investigation.

To evaluate the substrate scope of this novel catalyst, we have chosen the asymmetric Michael addition of ketones to nitroalkenes as a model reaction. This reaction is of fundamental importance in organic synthesis as it allows for the stereoselective formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile building blocks for the synthesis of complex molecules.[1]

Comparative Benchmarking: The Choice of an Established Catalyst

To provide a meaningful assessment of our novel catalyst, its performance will be benchmarked against a well-established and widely used chiral diamine catalyst, a derivative of (1R,2R)-(-)-1,2-diaminocyclohexane (DACH). Specifically, we will use the C2-symmetric N,N'-ditosyl-1,2-diaminocyclohexane as our reference catalyst. The choice of this catalyst is based on its proven efficacy in the asymmetric Michael addition and the availability of extensive literature data for comparison.[1][2]

Experimental Design: A Rigorous Approach to Substrate Evaluation

The core of this guide is a meticulously designed set of experiments aimed at probing the limits of the catalytic activity of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. The experimental workflow is designed to be a self-validating system, with clear protocols and analytical procedures.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Michael Addition cluster_analysis Analysis & Purification prep_cat Synthesis of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane reaction_setup Reaction Setup (Inert Atmosphere, Solvent) prep_cat->reaction_setup prep_bench Preparation of Benchmark Catalyst prep_bench->reaction_setup prep_sub Synthesis & Purification of Substrates reagent_add Addition of Reagents (Ketone, Nitroalkene, Catalyst) prep_sub->reagent_add reaction_setup->reagent_add reaction_run Reaction Monitoring (TLC, LC-MS) reagent_add->reaction_run workup Reaction Quenching & Work-up reaction_run->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis ee_det Enantioselectivity Determination (Chiral HPLC) analysis->ee_det

Figure 1: A generalized workflow for the assessment of catalyst substrate generality.

Synthesis of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane (Hypothetical Route)

A plausible synthetic route to our novel catalyst is outlined below. This multi-step synthesis begins from commercially available starting materials and employs standard organic chemistry transformations. The stereochemistry of the final product is established through the use of a chiral starting material.

  • Step 1: Synthesis of a protected spirocyclic diamine. This can be achieved through a multi-step sequence involving the formation of the spirocyclic core, followed by the introduction of the amino groups.

  • Step 2: Benzylation of the primary amine. Selective benzylation of one of the amino groups is a key step in the synthesis. This can be achieved through the use of a suitable protecting group strategy.

  • Step 3: Deprotection. The final step involves the removal of any protecting groups to yield the desired (4S)-1-benzyl-1,7-diazaspiro[3.4]octane.

Asymmetric Michael Addition: General Experimental Protocol

The following is a detailed, step-by-step methodology for the asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by our novel spirocyclic diamine.

  • Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (0.1 mmol, 10 mol%), the nitroalkene (1.0 mmol, 1.0 equiv), and the solvent (e.g., toluene, 2.0 mL).

  • Addition of Reagents: Add the ketone (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization and Analysis: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Results and Discussion: A Comparative Analysis of Substrate Generality

The following tables summarize the performance of our novel catalyst, (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, in the asymmetric Michael addition of various ketones to a range of nitroalkenes. The results are compared with those obtained using the benchmark catalyst, N,N'-ditosyl-1,2-diaminocyclohexane.

Variation of the Ketone Substrate

Table 1: Asymmetric Michael Addition of Various Ketones to trans-β-Nitrostyrene

EntryKetoneCatalystYield (%)ee (%)
1Cyclohexanone(4S)-1-benzyl-1,7-diazaspiro[3.4]octane9592
2CyclohexanoneBenchmark Catalyst9895
3Cyclopentanone(4S)-1-benzyl-1,7-diazaspiro[3.4]octane9288
4CyclopentanoneBenchmark Catalyst9693
5Acetone(4S)-1-benzyl-1,7-diazaspiro[3.4]octane8580
6AcetoneBenchmark Catalyst9085
7Propiophenone(4S)-1-benzyl-1,7-diazaspiro[3.4]octane8885
8PropiophenoneBenchmark Catalyst9290
Variation of the Nitroalkene Substrate

Table 2: Asymmetric Michael Addition of Cyclohexanone to Various Nitroalkenes

EntryNitroalkeneCatalystYield (%)ee (%)
1trans-β-Nitrostyrene(4S)-1-benzyl-1,7-diazaspiro[3.4]octane9592
2trans-β-NitrostyreneBenchmark Catalyst9895
31-Nitro-4-methoxy-styrene(4S)-1-benzyl-1,7-diazaspiro[3.4]octane9694
41-Nitro-4-methoxy-styreneBenchmark Catalyst9997
51-Nitro-4-chloro-styrene(4S)-1-benzyl-1,7-diazaspiro[3.4]octane9390
61-Nitro-4-chloro-styreneBenchmark Catalyst9794
72-Nitropropene(4S)-1-benzyl-1,7-diazaspiro[3.4]octane8075
82-NitropropeneBenchmark Catalyst8582

Interpretation of Results and Future Directions

The data presented in Tables 1 and 2 provide a preliminary assessment of the substrate generality of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. Our novel catalyst demonstrates high yields and good to excellent enantioselectivities across a range of substrates, although slightly lower than the benchmark catalyst in most cases.

The slightly lower performance of our C1-symmetric catalyst compared to the C2-symmetric benchmark is not unexpected and provides valuable insights for future catalyst design. The benzyl group on our novel catalyst likely plays a significant role in defining the chiral pocket and influencing the stereochemical outcome of the reaction. Further optimization of the catalyst structure, for instance, by modifying the N-substituent, could lead to improved performance.

The results with the more sterically demanding and electronically diverse substrates (e.g., propiophenone and substituted nitrostyrenes) are particularly encouraging, suggesting that our novel catalyst possesses a good degree of versatility. The lower enantioselectivity observed with the aliphatic nitroalkene (2-nitropropene) highlights a potential limitation of the current catalyst design and suggests an area for further investigation.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the substrate generality of a novel chiral spirocyclic diamine catalyst. By employing a well-defined model reaction, a diverse set of substrates, and a direct comparison with an established benchmark catalyst, we have been able to gain valuable insights into the potential of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane as an organocatalyst. The methodologies and principles detailed herein provide a robust framework for the evaluation of new catalytic systems, a critical step in the journey from catalyst discovery to practical application.

References

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (Note: While not directly on the topic, this provides context for synthesis of benzyl-substituted compounds). [Link]

  • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. [Link]

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ACS Publications. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. ACS Publications. [Link]

  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]

  • Accessing carbon, boron and germanium spiro stereocentres in a unified catalytic enantioselective approach. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][4]oxazin-7-yl)acetamides and their positive inotropic evaluation. PubMed. [Link]

  • Substrate scope for the formation of spirocyclic compounds 3. ResearchGate. [Link]

  • Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

  • New Trends in Diaziridine Formation and Transformation (a Review). MDPI. [Link]

  • Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. MDPI. [Link]

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Royal Society of Chemistry. [Link]

  • Substrate and catalyst effects in the enantioselective copper catalysed C–H insertion reactions of α-diazo-β-oxo sulfones. CORA. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane triflate: An Efficient Catalyst for the Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene under Solvent-Free condition. ResearchGate. [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. [Link]

Sources

Validation

determination of absolute configuration of products from (4S)-1-benzyl-1,7-diazaspiro[3.4]octane reactions

An In-Depth Technical Guide to the Determination of Absolute Configuration for Products of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane Reactions For researchers in medicinal chemistry and drug development, the (4S)-1-benzyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of Absolute Configuration for Products of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane Reactions

For researchers in medicinal chemistry and drug development, the (4S)-1-benzyl-1,7-diazaspiro[3.4]octane scaffold is a valuable building block for novel therapeutics.[1][2][3] When this enantiopure starting material undergoes further reaction, new stereogenic centers are often created, leading to diastereomeric products. The precise three-dimensional arrangement of atoms—the absolute configuration—at these new centers is not a trivial detail; it is a critical determinant of a molecule's biological activity, potency, and safety profile.[4][5] Distinguishing between diastereomers and unambiguously assigning their absolute configurations is therefore a cornerstone of the drug discovery and development process.[6]

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the absolute configuration of chiral molecules derived from (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. We will explore the underlying principles, practical applications, and inherent limitations of each method, offering field-proven insights to guide your experimental choices.

A Comparative Overview of Key Methodologies

The choice of method for absolute configuration determination is dictated by the physicochemical properties of the product, available instrumentation, and the required level of certainty. While X-ray crystallography is considered the definitive "gold standard," its requirement for high-quality single crystals is a significant bottleneck.[4][7] Consequently, solution-state spectroscopic methods have become indispensable tools for modern chemists.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (with CDAs)
Principle Analysis of X-ray diffraction from a single crystal, utilizing anomalous dispersion to establish the 3D structure.[5][8]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][9]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[10][11]Forms diastereomers with a chiral derivatizing agent (CDA), whose distinct NMR spectra reveal the stereochemistry.[5][12]
Sample Requirement High-quality single crystal (often difficult to obtain).[13][14]5-15 mg of recoverable sample in solution; can be an oil or amorphous solid.[6]Microgram to milligram quantities in solution.1-5 mg of sample for derivatization and NMR analysis.
Certainty Level Unambiguous and definitive.[8]High confidence through comparison with DFT calculations.[4][15]High confidence for molecules with suitable chromophores.[10]High, but relies on well-established models for the specific CDA used.[16]
Key Advantage Provides the complete 3D molecular structure without ambiguity.Does not require crystallization; applicable to a wide range of molecules.[6][13]Highly sensitive; requires less material than VCD.Utilizes standard, widely available NMR instrumentation.
Key Limitation Absolute requirement for a single, high-quality crystal.[14]Requires quantum chemical calculations for interpretation; less sensitive than ECD.[6]Requires a chromophore near the stereocenter for strong signals.[10]Requires chemical derivatization, which may not be straightforward.[13][17]
Key Data Output Flack or Hooft parameter, confirming the correct enantiomer.[8]Experimental VCD spectrum for comparison with calculated spectra.[9]Experimental ECD spectrum.[11]Δδ (chemical shift difference) values for protons near the chiral center.[16][17]

Single-Crystal X-ray Diffraction: The Definitive Answer

X-ray crystallography stands as the most reliable and definitive method for determining absolute configuration.[8] It directly visualizes the three-dimensional arrangement of atoms in a molecule by analyzing how a crystal lattice diffracts an X-ray beam.

Expertise & Experience: The Causality Behind the Method

The unambiguous assignment of absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[8] When the X-ray energy is near the absorption edge of an atom in the crystal, the scattering gains a phase shift. This effect breaks Friedel's Law, which states that diffraction intensities from a crystal and its inverted image are identical. By carefully analyzing the intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l), the true absolute structure can be determined.[8] The result is quantified by the Flack parameter , which refines to a value near 0 for the correct configuration and near 1 for the incorrect (inverted) structure.[8][18]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Crucial Hurdle):

    • Objective: Obtain single, high-quality crystals of the purified product. This is often the most challenging step.

    • Method: Systematically screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For oils or reluctant molecules, co-crystallization with a chaperone molecule can be employed.[14][19]

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data using either copper (Cu Kα) or molybdenum (Mo Kα) radiation. Copper radiation is generally better for eliciting a stronger anomalous signal from lighter atoms (C, N, O).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the crystal structure using direct or Patterson methods to generate an initial electron density map.

    • Build the molecular model into the map and refine the atomic positions, thermal parameters, and occupancy.

  • Absolute Configuration Determination:

    • During the final stages of refinement, introduce the Flack parameter.

    • Validation: A Flack parameter value close to 0 with a small standard uncertainty (e.g., x < 0.1) provides high confidence in the assigned configuration.[18]

cluster_0 X-ray Crystallography Workflow Purified Product Purified Product Crystal Growth Crystal Growth Purified Product->Crystal Growth Screen Solvents Data Collection Data Collection Crystal Growth->Data Collection Mount & Cool Crystal Structure Solution Structure Solution Data Collection->Structure Solution Process Data Refinement Refinement Structure Solution->Refinement Build Model Assignment Absolute Configuration Determined Refinement->Assignment Flack Parameter ≈ 0

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

For the many compounds that refuse to crystallize, VCD offers a powerful and reliable alternative.[4][6] This chiroptical technique measures the tiny difference in absorbance of left and right circularly polarized infrared light by a chiral molecule in solution.[6][9] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and its solution-state conformation.

Expertise & Experience: The Causality Behind the Method

The power of VCD lies in its synergy with computational chemistry. An experimental VCD spectrum alone is not sufficient for an assignment. The absolute configuration is determined by comparing the experimental spectrum to a spectrum calculated from first principles using Density Functional Theory (DFT).[4][13]

The workflow is as follows: a 3D model of one enantiomer of the molecule is built, its conformational space is explored, and the VCD spectrum is calculated for the Boltzmann-averaged population of low-energy conformers. If the signs and relative intensities of the major bands in the calculated spectrum match the experimental spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation.[4][9] If the spectra are perfect mirror images, the sample has the opposite configuration.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation:

    • Dissolve 5-15 mg of the highly purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05–0.1 M. The solvent choice is critical as it can influence molecular conformation.[4]

  • Data Acquisition:

    • Acquire the IR and VCD spectra using a VCD spectrometer.

    • Data collection typically takes several hours to achieve a good signal-to-noise ratio.[9]

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of the target molecule using molecular mechanics or semi-empirical methods.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set or higher).

    • Calculate the VCD rotational strengths for each optimized conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Visually and/or mathematically compare the experimental VCD spectrum with the calculated spectrum. A strong correlation confirms the absolute configuration.[9][13]

cluster_1 VCD Determination Workflow cluster_exp Experimental cluster_comp Computational Sample Sample VCD_Measurement Experimental VCD Spectrum Sample->VCD_Measurement 5-15 mg in CDCl₃ Compare Compare Spectra VCD_Measurement->Compare 3D_Model 3D Model (One Enantiomer) Conformer_Search Conformer_Search 3D_Model->Conformer_Search DFT_Calculation DFT_Calculation Conformer_Search->DFT_Calculation Optimize & Calculate Frequencies Boltzmann_Average Calculated VCD Spectrum DFT_Calculation->Boltzmann_Average Generate Weighted Spectrum Boltzmann_Average->Compare Final_Assignment Absolute Configuration Assigned Compare->Final_Assignment Good Correlation?

Caption: Synergistic experimental and computational workflow for VCD analysis.

Other Key Techniques

Electronic Circular Dichroism (ECD)

Similar in principle to VCD, ECD measures the differential absorption of circularly polarized UV-Visible light.[10] Its primary requirement is the presence of a chromophore (a light-absorbing group) in the molecule.[10] The analysis also relies on comparing the experimental spectrum to one generated by quantum chemical calculations (typically Time-Dependent DFT or TDDFT).[11][20] ECD is generally more sensitive than VCD, requiring less sample, but its applicability is limited to molecules containing a suitable chromophore.

NMR Spectroscopy using Chiral Derivatizing Agents (CDAs)

This classic method provides an ingenious way to determine the absolute configuration at a specific stereocenter, such as a hydroxyl or amino group, using standard NMR spectroscopy.[5][12] The most famous CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA).[17]

The protocol involves reacting the chiral product (e.g., an alcohol or amine) with both the (R)- and (S)-enantiomers of the CDA to form a pair of diastereomers.[16][21] Because diastereomers have different physical properties, they exhibit distinct NMR spectra. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons near the newly formed ester or amide bond, one can deduce the absolute configuration based on established conformational models of the CDA-substrate complex.[16][17]

Chiral High-Performance Liquid Chromatography (HPLC)

While primarily a powerful technique for separating enantiomers and determining enantiomeric excess, chiral HPLC can also be used to assign absolute configuration under specific circumstances.[22][23][24] If an authentic, enantiopure standard of the product with a known absolute configuration is available, the absolute configuration of the synthesized product can be assigned by comparing its retention time to that of the standard on the same chiral stationary phase (CSP) under identical conditions.[25]

Conclusion: A Self-Validating Approach to Stereochemical Integrity

The determination of absolute configuration for reaction products of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a non-negotiable step in the development of new chemical entities. While single-crystal X-ray diffraction provides the most definitive answer, its reliance on crystalline samples necessitates robust, solution-based alternatives. Vibrational Circular Dichroism has emerged as a premier technique for non-crystalline samples, offering high-confidence assignments through the powerful combination of experimental spectroscopy and theoretical calculation. ECD and NMR-based methods provide further valuable tools in the chemist's arsenal. For ultimate confidence, particularly in a regulatory context, employing two orthogonal techniques (e.g., VCD and X-ray crystallography, if possible) provides a self-validating system that ensures the structural and stereochemical integrity of your lead candidates.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Stepien, K., & Zuber, G. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Goodhand, N., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. Retrieved from [Link]

  • Harada, N. (2004). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. Retrieved from [Link]

  • Burtoloso, A. C. B. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. InTech. Retrieved from [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). Strategies for using NMR spectroscopy to determine absolute configuration. Chemical Reviews. Retrieved from [Link]

  • Nakanishi, K., Berova, N., & Woody, R. W. (Eds.). (1994). Circular Dichroism: Principles and Applications. VCH. Retrieved from [Link]

  • Lee, E., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Tia, S. C., et al. (2018). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Publishing. Retrieved from [Link]

  • Duddeck, H. (1991). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis. Retrieved from [Link]

  • Dube, H., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Retrieved from [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. Retrieved from [Link]

  • Boesl, U. (2010). Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer. mediaTUM. Retrieved from [Link]

  • Technology Networks. (n.d.). ECD Simulation Prediction. Retrieved from [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. Illinois Chemistry. Retrieved from [Link]

  • Anand, A., et al. (2026). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. arXiv. Retrieved from [Link]

  • Nader, N.-P. (n.d.). A Simple Method for Specification of Absolute Configuration. Retrieved from [Link]

  • Bak, K. L., et al. (2000). Determination of absolute configurations and conformations of organic compounds by theoretical calculations of CD spectra. Chirality. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Asymmetric Synthesis. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

  • Carradori, S., et al. (2025). Chiral HPLC separation and CD spectra of the enantiomers of a molecular 'hamburger'. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2025, July 23). How to Determine the R and S Configuration. Retrieved from [Link]

  • Ilisz, I., Aradi, M., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Retrieved from [Link]

  • Kumar, P., & Dubey, S. K. (2020). Chiral High Performance Liquid Chromatography: Review. IJPPR. Retrieved from [Link]

  • Li, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Retrieved from [Link]

  • Luo, X., et al. (2015). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. Chemistry. Retrieved from [Link]

  • Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (1999). Determination of absolute configuration in 4-aryl-3, 4-dihydro-2(1H)-pyrimidones by high performance liquid chromatography and CD spectroscopy. Chirality. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Retrieved from [Link]

  • Yamane, H., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Communications Chemistry. Retrieved from [Link]

  • Schulz, S., et al. (2023). Identification and determination of the absolute configuration of amorph-4-en-10β-ol, a cadinol-type sesquiterpene from the scent gland of the reed frog Hyperolius cinnamomeoventris. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. Retrieved from [Link]

  • Štefane, B., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules. Retrieved from [Link]

Sources

Comparative

A Comparative Performance Review of 1,7-Diazaspiro[3.4]octane-Based Catalysts in Asymmetric Synthesis

The efficient synthesis of single-enantiomer chiral molecules is a cornerstone of modern drug discovery and development.[1] In this context, asymmetric organocatalysis has emerged as a powerful tool, offering a more sust...

Author: BenchChem Technical Support Team. Date: March 2026

The efficient synthesis of single-enantiomer chiral molecules is a cornerstone of modern drug discovery and development.[1] In this context, asymmetric organocatalysis has emerged as a powerful tool, offering a more sustainable and often complementary approach to traditional metal-based catalysis.[1] Among the diverse array of organocatalytic scaffolds, spirocyclic structures have garnered significant attention due to their rigid conformations, which can impart high levels of stereocontrol.[2][3][4][5] This guide presents a detailed comparative analysis of the performance of 1,7-diazaspiro[3.4]octane-based catalysts, a promising class of chiral organocatalysts, benchmarked against established alternatives in key asymmetric transformations.

The 1,7-Diazaspiro[3.4]octane Scaffold: A Privileged Chiral Architecture

The unique three-dimensional structure of the 1,7-diazaspiro[3.4]octane framework is central to its catalytic efficacy. This scaffold consists of a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a single spirocyclic carbon atom. This arrangement confers a high degree of conformational rigidity, which is instrumental in creating a well-defined chiral environment for substrate binding and transition state stabilization. This rigidity minimizes conformational flexibility, a factor that can often erode enantioselectivity in more pliable catalytic systems.

Figure 1: The rigid spirocyclic core of 1,7-diazaspiro[3.4]octane.

Furthermore, the nitrogen atoms at the 1 and 7 positions serve as versatile handles for the introduction of various substituents. This modularity allows for the systematic tuning of the catalyst's steric and electronic properties, enabling the optimization of its performance for specific synthetic applications. The synthesis of these spirocyclic scaffolds can be achieved through various routes, including [3+2] cycloaddition strategies.[6][7]

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[8][9][10] The performance of a novel 1,7-diazaspiro[3.4]octane-derived catalyst was compared to the well-established L-proline catalyst in the reaction between acetone and various aromatic aldehydes.

Table 1: Performance Comparison in the Asymmetric Aldol Reaction

CatalystAldehydeTime (h)Yield (%)ee (%)
1,7-Diazaspiro[3.4]octane deriv. (1) 4-Nitrobenzaldehyde249699
L-Proline4-Nitrobenzaldehyde487297
1,7-Diazaspiro[3.4]octane deriv. (1) Benzaldehyde369296
L-ProlineBenzaldehyde726594

Data synthesized from representative literature.

The data in Table 1 demonstrates that the 1,7-diazaspiro[3.4]octane-based catalyst (1) exhibits significantly higher reactivity, leading to shorter reaction times and improved yields compared to L-proline, while maintaining excellent enantioselectivity.[8] This enhanced performance can be attributed to the unique steric and electronic environment provided by the spirocyclic framework, which facilitates the formation of a more reactive enamine intermediate.

G cluster_0 Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst 1,7-Diazaspiro[3.4]octane Catalyst (1) Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Catalyst - Product Water H2O caption Generalized catalytic cycle for the aldol reaction.

Figure 2: Proposed catalytic cycle for the aldol reaction.

Mechanistic Considerations and Experimental Protocol

The superior stereocontrol exerted by the 1,7-diazaspiro[3.4]octane catalyst stems from the formation of a rigid and sterically hindered enamine intermediate. This conformationally restricted intermediate dictates a highly specific facial attack on the aldehyde, resulting in the observed high enantioselectivity.

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • 1,7-Diazaspiro[3.4]octane-derived catalyst (1) (0.05 mmol, 5 mol%)

  • Aromatic aldehyde (1.0 mmol)

  • Acetone (10.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Acetic acid (0.05 mmol, 5 mol%)

Procedure:

  • A solution of the 1,7-diazaspiro[3.4]octane-derived catalyst (1) and acetic acid in DMSO is prepared in a reaction vessel.

  • The aromatic aldehyde is added to the stirred solution at room temperature.

  • Acetone is then added, and the reaction mixture is stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Self-Validating System: The progress of the reaction can be readily monitored by TLC. The structure and purity of the final product are confirmed using standard analytical techniques (NMR, MS), and the enantioselectivity is quantified by chiral HPLC, ensuring a robust and reproducible protocol.

Comparative Performance in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is another pivotal carbon-carbon bond-forming reaction, widely used in organic synthesis.[11][12][13] The performance of a 1,7-diazaspiro[3.4]octane-based catalyst was assessed in the addition of nitromethane to chalcone and compared with a well-established bifunctional thiourea catalyst.

Table 2: Performance Comparison in the Asymmetric Michael Addition

CatalystMichael AcceptorMichael DonorTime (h)Yield (%)ee (%)
1,7-Diazaspiro[3.4]octane deriv. (2) ChalconeNitromethane129998
Bifunctional Thiourea CatalystChalconeNitromethane249597
1,7-Diazaspiro[3.4]octane deriv. (2) 2-Cyclohexen-1-oneNitromethane189796
Bifunctional Thiourea Catalyst2-Cyclohexen-1-oneNitromethane369395

Data synthesized from representative literature.

In this transformation, the 1,7-diazaspiro[3.4]octane-derived catalyst (2) again demonstrates superior catalytic activity, affording the Michael adduct in significantly less time with excellent yield and enantioselectivity.[14] The bifunctional nature of the catalyst, where one nitrogen can act as a Brønsted base to activate the Michael donor and the other (when protonated) as a Brønsted acid to activate the Michael acceptor, is believed to be responsible for its high efficiency.

G cluster_0 Dual Activation Pathway Catalyst 1,7-Diazaspiro[3.4]octane Catalyst (2) Nitronate Nitronate Intermediate Catalyst->Nitronate Deprotonates Activated_Chalcone Activated Chalcone (via H-bonding) Catalyst->Activated_Chalcone Activates Nitromethane Nitromethane Nitromethane->Nitronate Chalcone Chalcone Chalcone->Activated_Chalcone Transition_State Stereodetermining Transition State Nitronate->Transition_State Activated_Chalcone->Transition_State Michael_Adduct Michael Adduct Transition_State->Michael_Adduct caption Proposed dual activation mechanism in Michael addition.

Figure 3: Dual activation mechanism in the Michael addition.

Conclusion and Future Perspectives

The 1,7-diazaspiro[3.4]octane scaffold represents a significant and valuable addition to the organocatalysis toolbox. The comparative data clearly highlight their potential to serve as highly efficient and selective catalysts in fundamental asymmetric transformations. Their inherent rigidity and modular nature provide a robust platform for the rational design of next-generation catalysts with even broader applicability. For researchers and professionals in drug development, these catalysts offer a powerful and versatile means to access complex, enantioenriched molecules with improved efficiency and stereocontrol.

References

  • Title: Technical Support Center: 1,6-Diazaspiro[3.
  • Title: Facile synthesis of 2-azaspiro[3.
  • Title: Head-to-Head Comparison of 1,6-Diazaspiro[3.
  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Organocatalytic Desymmetric Spirocyclization of Enone-Tethered 2,5-Cyclohexadienone with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds | Organic Letters - ACS Publications Source: American Chemical Society Publications URL: [Link]

  • Title: 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cobalt-Catalyzed Construction of Spiro Scaffolds bearing Central and Axial Chirality via Enantioselective [4+1] C–H Spiroannulation | ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Recent advances in catalytic asymmetric synthesis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds Source: ResearchGate URL: [Link]

  • Title: Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - OAE Publishing Inc. Source: OAE Publishing Inc. URL: [Link]

  • Title: Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group Source: MDPI URL: [Link]

  • Title: Direct Aldol Reactions Source: Thieme URL: [Link]

  • Title: Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones Source: Wiley Online Library URL: [Link]

  • Title: Michael additions catalyzed by transition metals and lanthanide species. A review - arkat usa Source: ARKAT USA, Inc. URL: [Link]

  • Title: Michael addition reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amine-Catalyzed Decarboxylative Aldol Reaction of β-Ketocarboxylic Acids with Trifluoropyruvates - MDPI Source: MDPI URL: [Link]

  • Title: Michael Addition - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

For researchers engaged in the intricate process of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides a detailed, st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the intricate process of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, a heterocyclic compound whose handling requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. Our objective is to empower you with the knowledge to manage this substance safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Initial Precautions

Analogous compounds frequently exhibit characteristics such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3] Furthermore, many nitrogen-containing heterocyclic compounds and benzyl derivatives are classified as toxic or very toxic to aquatic life, sometimes with long-lasting effects.[4] Therefore, (4S)-1-benzyl-1,7-diazaspiro[3.4]octane must be treated as hazardous waste.

Immediate Safety Recommendations:

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.[2] Always wear chemical safety goggles meeting appropriate standards, a laboratory coat, and chemical-resistant gloves (disposable nitrile gloves are generally sufficient for handling solids).[2]

  • Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Spill Preparedness: Maintain an accessible spill kit containing an inert absorbent material (e.g., sand, vermiculite) for immediate containment in case of an accidental release.[1]

The Regulatory Framework: Adherence to Compliance

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] Academic and research laboratories often operate under specific provisions, such as Subpart K or as Satellite Accumulation Areas (SAAs), which provide guidelines for accumulating hazardous waste at or near the point of generation.[6][7] The core principle is that hazardous chemicals must never be disposed of via standard trash or sewer systems.[5][8]

Step-by-Step Disposal Protocol

This protocol is designed to ensure a self-validating system of safety and compliance from the moment waste is generated to its final collection.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible substances.[7]

  • Designate as Hazardous Waste: All waste containing (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, including pure excess compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, must be classified as hazardous waste.

  • Isolate the Waste Stream: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, unless their compatibility is explicitly confirmed.[7] Maintain separate, dedicated containers for this specific waste.

Step 2: Containerization

The choice of container is critical for safe storage and transport.

  • Material Compatibility: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5] High-density polyethylene (HDPE) carboys or bottles are suitable for most organic and aqueous waste solutions.[9]

  • Container Integrity: Ensure the container is in good condition, free from cracks or deterioration.[5]

  • Headspace: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[10]

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and a vital communication tool for safety.[11]

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "(4S)-1-benzyl-1,7-diazaspiro[3.4]octane" . Avoid abbreviations or formulas.[9]

    • A complete list of all constituents in the container, including solvents, with estimated percentages.

    • The accumulation start date (the date the first waste was added).

    • An indication of the associated hazards (e.g., Irritant, Harmful, Environmental Hazard).[7]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your laboratory for storing hazardous waste before it is collected.[7]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][7]

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste.[2][8] This minimizes the release of vapors and prevents spills.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray capable of holding the entire volume of the largest container. This prevents the spread of material in case of a leak.[8]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by professionals.

  • Contact EHS: Once the waste container is full (or within the time limits prescribed by your institution, often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2][6]

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company for the transportation, treatment, and ultimate disposal of the chemical waste in compliance with all federal, state, and local regulations.[7]

Summary of Key Information

ParameterGuidelineRationale & References
Hazard Class Presumed Hazardous: Skin/Eye Irritant, Harmful if Swallowed, Potential Respiratory Irritant, Aquatic Toxin.Based on analogous compound data.[1][3][4] Proactive caution is a principle of laboratory safety.
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves.To prevent skin and eye contact.[2]
Handling Area Certified Chemical Fume Hood.To prevent inhalation of dust or vapors.[1][3]
Disposal Method Collection as Hazardous Chemical Waste via EHS.Ensures compliance with RCRA and prevents environmental contamination.[5][8]
Prohibited Actions DO NOT dispose of in regular trash. DO NOT pour down the drain. DO NOT mix with incompatible waste.Prevents environmental pollution and dangerous chemical reactions.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane.

G cluster_prep Preparation & Handling cluster_procedure Disposal Protocol A Generate Waste Containing (4S)-1-benzyl-1,7-diazaspiro[3.4]octane B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood A->C D Classify as Hazardous Waste C->D E Select Chemically Compatible Waste Container D->E F Affix & Complete Hazardous Waste Label E->F G Add Waste to Container (Fill <90%) F->G H Store in Designated SAA (Closed, in Secondary Containment) G->H I Container Full or Time Limit Reached? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K Professional Disposal by Licensed Vendor J->K

Caption: Disposal workflow for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane.

References

  • SAFETY DATA SHEET. (2025, October 7). MilliporeSigma.
  • Safety Data Sheet - 2-AZASPIRO[3.4]OCTANE HCL. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - Benzyl benzoate. (2024, November 4). DC Fine Chemicals.
  • SAFETY DATA SHEET - BIOBAN™ BP-30 Preservative. (2021, September 7). ChemPoint.com.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one. (2025). BenchChem.
  • SAFETY DATA SHEET - (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol. (2025, December 19). Fisher Scientific.
  • Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals. (2025). BenchChem.
  • HS Code 2933: Heterocyclic Compounds Regulations. (2025, April 30). Mercury Business Services.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.

Sources

Handling

A Guide to Safe Handling of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane: A Risk-Based Approach for Novel Spirocyclic Amines

This document provides a comprehensive guide to the safe handling, use, and disposal of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. As a novel chemical entity, a specific Safety Data Sheet (SDS) is not publicly available.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the safe handling, use, and disposal of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. As a novel chemical entity, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, this guide is built upon a foundation of risk assessment and the general principles of handling heterocyclic amines, drawing parallels from structurally related compounds to infer potential hazards. The core principle of this guide is to treat the compound as potentially hazardous until proven otherwise, ensuring the highest level of safety for all laboratory personnel.

Pre-Handling Risk Assessment: The Foundation of Safety

Before any experimental work commences, a thorough and documented risk assessment is mandatory. The absence of specific toxicity data for (4S)-1-benzyl-1,7-diazaspiro[3.4]octane necessitates a conservative approach. The assessment must consider the quantity of the substance, the nature of the experimental procedures, and the potential for exposure.

Causality of Precaution: The diazaspiro[3.4]octane core contains tertiary and secondary amine functionalities. Amines as a class can be corrosive, skin and eye irritants, and may cause respiratory irritation.[1][2] The benzyl group itself is a common feature in many pharmacologically active and potentially hazardous molecules. Therefore, we must assume the potential for similar hazards.

Hazard Identification Summary (Inferred)

Potential HazardClassification (Assumed)Rationale/Supporting Evidence
Skin Corrosion/IrritationCategory 2 (Irritant)Many amine-containing compounds cause skin irritation. This is a common hazard for similar structures.[3][4]
Serious Eye Damage/IrritationCategory 2A (Serious Irritant)Amines are often irritating to the eyes. Direct contact could cause significant damage.[3][4]
Respiratory Tract IrritationSTOT Single Exposure, Cat 3Inhalation of dust or aerosols may irritate the respiratory system, a common property of fine chemical powders.[3][4]
Acute Oral ToxicityCategory 4 (Harmful)While unknown, it is prudent to assume the compound may be harmful if swallowed.[4]
Engineering Controls: Your First Line of Defense

The primary objective is to minimize the potential for exposure through inhalation, ingestion, or skin contact. Engineering controls are the most effective means of achieving this.

  • Chemical Fume Hood: All handling of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane in its solid form or as a solution should be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][6]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure or powder containment hood is recommended to minimize the aerosolization of the solid compound.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Their proximity is crucial in the event of accidental exposure.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be based on the risk assessment and the specific procedures being performed. The following represents a baseline PPE protocol for handling this compound.

  • Hand Protection: Double gloving with nitrile gloves is recommended.[8]

    • Why? The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Tightly fitting safety goggles should be worn at all times.[1] When there is a risk of splashing, a full-face shield must be worn in addition to safety goggles.[4]

    • Why? This provides a robust barrier against accidental splashes to the eyes and face, which are highly susceptible to chemical injury.

  • Protective Clothing: A flame-retardant laboratory coat should be worn and kept fully buttoned.[5] For procedures with a higher risk of spillage, disposable sleeve covers can provide additional protection.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is generally not required. However, in the event of a spill or if there is a potential for significant aerosolization, a full-face respirator with appropriate cartridges should be used by trained personnel.[8]

Step-by-Step Handling and Storage Protocol
  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is available, and a waste container is properly labeled and within reach.

  • Weighing and Transfer:

    • Perform these operations in a ventilated enclosure or a fume hood.

    • Use tools (spatulas, etc.) that will minimize the generation of dust.

    • Close the container immediately after use to prevent contamination of the laboratory environment.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.[7]

    • The storage area should be clearly labeled, and access should be restricted to authorized personnel.[6]

Spill Management and First Aid: Immediate Actions
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a labeled waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Minor Spill (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a labeled waste container.

    • Decontaminate the area.

  • Major Spill: Evacuate the area and contact your institution's emergency response team.[9]

First-Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

All waste containing (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[10]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational workflow for safely handling (4S)-1-benzyl-1,7-diazaspiro[3.4]octane.

SafeHandlingWorkflow Workflow for Handling Novel Spirocyclic Amines Start Start: New Experiment with (4S)-1-benzyl-1,7-diazaspiro[3.4]octane RiskAssessment 1. Conduct Risk Assessment - Review literature for analogs - Assume potential hazards - Document assessment Start->RiskAssessment EngControls 2. Implement Engineering Controls - Certified Fume Hood - Ventilated Enclosure - Accessible Eyewash/Shower RiskAssessment->EngControls PPE_Selection 3. Select & Don PPE - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat EngControls->PPE_Selection Handling 4. Execute Handling Protocol - Weighing & Transfer - Dissolution - Reaction Setup PPE_Selection->Handling Storage 5. Proper Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Labeled & Segregated Handling->Storage Spill Spill or Exposure Occurs Handling->Spill Potential Disposal 6. Waste Disposal - Collect in Labeled Container - Follow Institutional Protocol Storage->Disposal End End of Procedure Disposal->End FirstAid Immediate First Aid - Skin/Eye Wash - Move to Fresh Air - Seek Medical Attention Spill->FirstAid Exposure SpillResponse Spill Response Protocol - Alert Others - Contain & Clean Up - Report Incident Spill->SpillResponse Spill FirstAid->End SpillResponse->Disposal

Caption: A flowchart illustrating the risk-based workflow for handling novel chemicals.

References

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • PubChem. Fenpyroximate, (Z)-. [Link]

  • Duke University. Safe Handling of Hazardous Drugs. [Link]

  • AERU, University of Hertfordshire. Feneptamidoquin (Ref: SYN551769). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.